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  • Product: 4-Chloro-3-isopropoxypyridine

Core Science & Biosynthesis

Foundational

Physicochemical Properties & Synthetic Utility: 4-Chloro-3-isopropoxypyridine

The following technical guide details the physicochemical properties, synthetic pathways, and handling protocols for 4-Chloro-3-isopropoxypyridine , a critical heterocyclic building block in medicinal chemistry. Technica...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic pathways, and handling protocols for 4-Chloro-3-isopropoxypyridine , a critical heterocyclic building block in medicinal chemistry.

Technical Whitepaper for Drug Development Professionals [1][2][3][4]

Executive Summary

4-Chloro-3-isopropoxypyridine (CAS: 1395038-34-2 ) is a functionalized pyridine intermediate widely employed in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1][2][3][4] Its structural value lies in the orthogonal reactivity of its substituents: the C4-chlorine atom serves as an electrophilic handle for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling, while the C3-isopropoxy group provides a stable lipophilic moiety that often occupies hydrophobic pockets in protein targets (e.g., the ATP-binding site of kinases).[4]

This guide synthesizes experimental data and predictive modeling to provide a comprehensive reference for researchers utilizing this compound in Lead Optimization.

Chemical Identity & Structural Analysis[5][6]

AttributeDetail
IUPAC Name 4-Chloro-3-(propan-2-yloxy)pyridine
CAS Number 1395038-34-2
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Molecular Weight 171.62 g/mol
SMILES CC(C)Oc1c(Cl)ccnc1
Structural Features [1][3][4][5][6] • Pyridine Core: Electron-deficient aromatic system.[1][3][4]• C4-Chloro: Highly reactive site for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

due to nitrogen activation.[1][3][4]• C3-Isopropoxy: Electron-donating group (EDG) via resonance; increases lipophilicity (

effect).[1][3][4]

Physicochemical Profile

Note: Where experimental values are proprietary or unavailable in open literature, high-confidence in silico consensus models (ACD/Labs, ChemAxon) are provided.[4]

Table 1: Key Physicochemical Parameters[1][2][3]
PropertyValue (Experimental/Predicted)Significance in Drug Design
Physical State Pale yellow liquid or low-melting solidHandling requires pipetting or melting; density check is critical.[1][2][3][4]
Boiling Point ~235°C (Predicted at 760 mmHg)High boiling point allows for high-temperature coupling reactions without solvent loss.[1][2]
Density 1.18 ± 0.06 g/cm³Essential for volumetric dosing in automated synthesis.
LogP (Lipophilicity) 2.65 ± 0.3Moderate lipophilicity; the isopropoxy group adds ~1.0 log unit vs. methoxy, improving membrane permeability.
pKa (Conj. Acid) 2.85 ± 0.15The electron-withdrawing Cl (inductive) lowers basicity compared to pyridine (5.2), reducing protonation at physiological pH.
Polar Surface Area 22.1 ŲLow TPSA suggests excellent blood-brain barrier (BBB) penetration potential.[4]
Solubility DMSO, Methanol, DCM, Ethyl AcetateHighly soluble in organic solvents; sparingly soluble in water.

Synthetic Utility & Reactivity

The strategic value of 4-Chloro-3-isopropoxypyridine lies in its ability to undergo regioselective functionalization .[1][2][3][4]

Nucleophilic Aromatic Substitution ( )

The C4 position is activated by the pyridine nitrogen. The presence of the C3-alkoxy group exerts a steric influence but also donates electron density.[4] However, the inductive withdrawal of the nitrogen dominates, making C4 susceptible to attack by amines, thiols, and alkoxides.[4]

  • Mechanism: Addition-Elimination (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[1][3][4]
    
  • Conditions: Heat (80–120°C) in polar aprotic solvents (DMF, DMSO, NMP) with a base (

    
    , DIPEA).
    
Palladium-Catalyzed Coupling[1][2][3][4]
  • Suzuki-Miyaura: Couples with aryl boronic acids to form biaryl systems.[1][2][3][4]

  • Buchwald-Hartwig: Amination at C4, often preferred over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     for sterically hindered amines or electron-rich anilines.[3][4]
    
Regioselectivity in Synthesis (The N-Oxide Route)

A common challenge is synthesizing the core itself. Direct chlorination of 3-isopropoxypyridine often yields a mixture.[1][3][4] The N-oxide rearrangement strategy is the industry standard for high regiocontrol.[4]

Visualization: Synthesis Pathway

The following diagram outlines the critical N-oxide activation pathway used to generate the title compound from 3-hydroxypyridine.

SynthesisPathway Start 3-Hydroxypyridine Inter1 3-Isopropoxypyridine Start->Inter1 2-Bromopropane K2CO3, DMF, 60°C (O-Alkylation) Inter2 3-Isopropoxypyridine N-Oxide Inter1->Inter2 m-CPBA, DCM rt, 12h (N-Oxidation) Product 4-Chloro-3-isopropoxypyridine (Target) Inter2->Product POCl3, reflux (Rearrangement/Chlorination) Byproduct 2-Chloro Isomer (Minor/Major depending on cond.) Inter2->Byproduct Regioisomer Formation

Figure 1: Synthetic route via N-oxide activation. The POCl3 step is critical; regioselectivity between C2 and C4 chlorination depends on solvent and temperature.

Experimental Protocols

Protocol A: Synthesis via N-Oxide Rearrangement

Rationale: This method avoids the use of unstable diazonium intermediates.[1][2][3][4]

  • O-Alkylation:

    • Dissolve 3-hydroxypyridine (1.0 eq) in DMF. Add

      
       (2.0 eq) and 2-bromopropane (1.2 eq).
      
    • Heat to 60°C for 4 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash with brine. Concentrate to yield 3-isopropoxypyridine .[1][2][3][4]

  • N-Oxidation:

    • Dissolve intermediate in DCM. Add m-CPBA (1.2 eq) portion-wise at 0°C.[4]

    • Stir at room temperature overnight.

    • Workup: Wash with sat.

      
       to remove benzoic acid byproduct. Dry organic layer (
      
      
      
      ) and concentrate.
  • Chlorination (Critical Step):

    • Dissolve the N-oxide in

      
       (excess, acts as solvent/reagent).
      
    • Reflux (105°C) for 2–4 hours. Monitor by LCMS for disappearance of N-oxide.

    • Quench: Pour carefully onto ice/water (Exothermic!). Neutralize with

      
      .
      
    • Purification: The reaction typically yields a mixture of 4-chloro and 2-chloro isomers.[1][2][3][4] Separation requires Flash Column Chromatography (Hexane/EtOAc gradient). The 4-chloro isomer is typically less polar.[1][2][3][4]

Protocol B: Handling & Storage
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but can darken upon oxidation or exposure to light over months.

  • Safety:

    • GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

    • PPE: Wear nitrile gloves and safety glasses. Use in a fume hood to avoid inhalation of vapors.

Purification Decision Tree

When sourcing or synthesizing this compound, impurities (regioisomers) are the primary concern. Use this logic flow to ensure purity.

PurificationLogic Sample Crude Reaction Mixture (4-Cl & 2-Cl isomers) TLC TLC Analysis (Hexane:EtOAc 4:1) Sample->TLC Sep Is separation visible? TLC->Sep Col Flash Chromatography Silica Gel Sep->Col Yes (Rf > 0.1 diff) HPLC Prep-HPLC (C18, H2O/MeCN) Sep->HPLC No (Overlap) Final Pure 4-Chloro-3-isopropoxypyridine (Confirm by 1H-NMR) Col->Final HPLC->Final

Figure 2: Purification strategy. 4-Chloro isomers typically elute differently than 2-chloro isomers on silica due to dipole moment differences.[1][2][3][4]

References

  • BLD Pharm. (2025). Product Datasheet: 4-Chloro-3-isopropoxypyridine (CAS 1395038-34-2).[1][3][4][7] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Chloropyridine derivatives. Retrieved from

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1][3][4] (Standard reference for Pyridine N-oxide rearrangements).

  • Sigma-Aldrich. (2025).[1][2][3] Safety Data Sheet: Chloropyridine Analogues. Retrieved from

Sources

Exploratory

Technical Whitepaper: 4-Chloro-3-isopropoxypyridine as a Strategic Synthon in Medicinal Chemistry

Here is the in-depth technical guide for 4-Chloro-3-isopropoxypyridine . [1][2][3] Part 1: Executive Summary & Chemical Identity[1][2][3] 4-Chloro-3-isopropoxypyridine (CAS 1395038-34-2) is a highly specialized heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the in-depth technical guide for 4-Chloro-3-isopropoxypyridine .

[1][2][3]

Part 1: Executive Summary & Chemical Identity[1][2][3]

4-Chloro-3-isopropoxypyridine (CAS 1395038-34-2) is a highly specialized heterocyclic building block.[1][2][3] Distinguished by the orthogonal reactivity of its C4-chlorine atom (susceptible to SNAr and metal-catalyzed cross-coupling) and the C3-isopropoxy group (providing lipophilicity and metabolic stability), this scaffold is increasingly utilized in the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1][2]

Unlike simple chloropyridines, the steric bulk of the isopropoxy group at the 3-position influences the regioselectivity of incoming nucleophiles, making this molecule a "precision tool" for late-stage diversification.[1][2][3]

Physiochemical Profile[1][2][3]
ParameterData
Chemical Name 4-Chloro-3-isopropoxypyridine
CAS Number 1395038-34-2
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
SMILES CC(C)Oc1c(Cl)ccncc1
InChI Key Derived from structure (e.g., Varies by tautomer, standard key required for database entry)
Appearance Pale yellow to colorless liquid or low-melting solid (approx.[1][2][3][4] MP < 30°C)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
pKa (Calculated) ~2.5 (Pyridine nitrogen)

Part 2: Synthetic Pathways & Experimental Protocols

To ensure reproducibility and high purity, we analyze two distinct synthetic routes. The choice depends on the availability of starting materials and the scale of production.[1]

Route A: The "Precision" Alkylation (Recommended for Lab Scale)

This method relies on the O-alkylation of commercially available 4-chloro-3-hydroxypyridine .[2] It avoids the regioselectivity issues inherent in chlorinating the pyridine ring de novo.

Mechanism: Williamson Ether Synthesis.[1][3] Precursor: 4-Chloro-3-hydroxypyridine (CAS 96630-88-5).[1][2][3]

Step-by-Step Protocol:
  • Setup: Charge a round-bottom flask with 4-chloro-3-hydroxypyridine (1.0 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq).[1] Stir at room temperature for 30 minutes to form the phenoxide anion. Note: Cs₂CO₃ is preferred over K₂CO₃ for sterically hindered electrophiles like isopropyl halides.[1][2][3]

  • Alkylation: Add 2-Iodopropane (1.2 eq) dropwise. Tip: Use the iodide for faster kinetics; if using 2-bromopropane, add a catalytic amount of TBAI.[1][2][3]

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (System: 30% EtOAc/Hexanes) or LC-MS.[1][3]

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF.[3] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂, Gradient 0→20% EtOAc in Hexanes).

Route B: The N-Oxide Rearrangement (Industrial Scale Candidate)

This route builds the chloro-substituent onto the ring using phosphorous oxychloride (POCl₃), starting from 3-isopropoxypyridine.[1][2][3]

Critical Caveat: This method often yields a mixture of 2-chloro and 4-chloro isomers, requiring careful separation.[1][2][3]

Workflow Visualization (Graphviz)

SynthesisRoutes StartA 4-Chloro-3-hydroxypyridine (CAS 96630-88-5) ReagentA 2-Iodopropane Cs2CO3, DMF, 60°C StartA->ReagentA Product 4-CHLORO-3-ISOPROPOXYPYRIDINE (CAS 1395038-34-2) ReagentA->Product Route A (High Regio-fidelity) StartB 3-Isopropoxypyridine Oxidation m-CPBA DCM, 0°C StartB->Oxidation InterB N-Oxide Intermediate Oxidation->InterB Chlorination POCl3 Reflux InterB->Chlorination Chlorination->Product Route B (Mixture Risk)

Figure 1: Comparison of Synthetic Strategies. Route A is preferred for medicinal chemistry due to higher regioselectivity.[1]

Part 3: Applications in Drug Discovery[1][2][3]

The 4-Chloro-3-isopropoxypyridine scaffold is a versatile electrophile.[1][2][3] The C4-position is activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen, while the C3-alkoxy group provides electron donation that modulates this reactivity, often preventing over-reaction.[1][2]

Key Reaction Classes[1][2][3]
  • SNAr (Nucleophilic Aromatic Substitution):

    • Nucleophiles:[1][2][3] Amines, Thiols, Alkoxides.

    • Conditions: Displacement of the C4-Chloride occurs readily with primary/secondary amines in the presence of base (DIPEA) and heat (100°C, DMSO/NMP).

    • Utility: Rapid generation of amino-pyridine libraries for kinase hinge-binding regions.[2]

  • Palladium-Catalyzed Cross-Coupling:

    • Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl systems.[1]

    • Buchwald-Hartwig: C-N bond formation with anilines or amides.[3]

    • Catalyst System: Pd(OAc)₂/XPhos or Pd(dppf)Cl₂ are recommended to overcome the steric hindrance of the adjacent isopropoxy group.

Structural Logic in SAR (Structure-Activity Relationship)

The Isopropoxy group serves three critical functions in drug design:

  • Lipophilic Clamp: It fills hydrophobic pockets (e.g., the ribose binding pocket of kinases).

  • Metabolic Shield: The branched alkyl group is less prone to oxidative metabolism (CYP450) compared to a methoxy or ethoxy group.[1]

  • Conformational Lock: Steric bulk forces the pyridine ring to twist relative to substituents at C4, potentially improving selectivity for specific protein isoforms.

Reactivity Map (Graphviz)

Reactivity Core 4-Chloro-3-isopropoxypyridine SnAr S_NAr Displacement (Amines/Thiols) Core->SnAr Heat, Base Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Pd(0) Lithiation Lithiation/Exchange (n-BuLi, Electrophile) Core->Lithiation -78°C Prod1 4-Amino-3-isopropoxypyridines (Kinase Inhibitors) SnAr->Prod1 Prod2 3-Isopropoxy-4-arylpyridines (Biaryl Scaffolds) Suzuki->Prod2 Prod3 Functionalized Pyridines (C4-CHO, C4-COOH) Lithiation->Prod3

Figure 2: Divergent synthesis pathways utilizing the 4-Chloro-3-isopropoxypyridine core.[2][3]

Part 4: Analytical Characterization & Safety[2][3]

Expected NMR Signature[2][3]
  • ¹H NMR (CDCl₃, 400 MHz):

    • C2-H: ~8.2 ppm (Singlet, deshielded by N and O).[1][2][3]

    • C6-H: ~8.1 ppm (Doublet, J ≈ 5 Hz).[1][2][3]

    • C5-H: ~7.3 ppm (Doublet, J ≈ 5 Hz).[1][2][3]

    • OCH(CH₃)₂: ~4.6 ppm (Septet).

    • OCH(CH₃)₂: ~1.4 ppm (Doublet, 6H).

Safety & Handling (SDS Summary)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Handle in a fume hood. Avoid contact with strong oxidizing agents.[1][2]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The ether linkage is stable, but the pyridine ring can discolor upon prolonged exposure to light and air.

References

  • BLD Pharm. (2023).[1] Product Analysis: 4-Chloro-3-isopropoxypyridine (CAS 1395038-34-2).[1][2][3][5] Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 4-Chloropyridine derivatives. Retrieved from

  • Google Patents. (2013).[1][3] Method for synthesizing 4-chloropyridine derivatives (CN103360306A).[1][3][6][7] Retrieved from

  • Master Organic Chemistry. (2015). Reactions of Alcohols with POCl3 and Pyridine. Retrieved from

Sources

Foundational

Comprehensive Structural Analysis &amp; Characterization of 4-Chloro-3-isopropoxypyridine

Executive Summary 4-Chloro-3-isopropoxypyridine is a critical heterocyclic building block, particularly valued in medicinal chemistry for its ability to modulate lipophilicity (LogP) via the isopropyl group while offerin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-3-isopropoxypyridine is a critical heterocyclic building block, particularly valued in medicinal chemistry for its ability to modulate lipophilicity (LogP) via the isopropyl group while offering a reactive handle (4-Cl) for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[1] Unlike its methoxy analogs, the isopropoxy group introduces steric bulk that can influence the atropisomerism of downstream biaryl products.

This guide addresses the primary analytical challenge: unambiguous differentiation between the target molecule and its regioisomers (specifically 3-chloro-4-isopropoxypyridine). We provide a self-validating analytical workflow combining high-field NMR, HRMS, and HPLC to ensure structural integrity.

Part 1: Chemical Identity & Physicochemical Profile[2][3]

PropertySpecificationNotes
IUPAC Name 4-Chloro-3-(propan-2-yloxy)pyridine
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
Appearance Colorless to pale yellow oil/low-melting solidDependent on purity; oxidizes to N-oxide if unprotected.[1]
LogP (Predicted) ~2.4 - 2.8significantly more lipophilic than 3-methoxy analog (~1.6).[1]
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility.
Key Impurities 3-Chloro-4-isopropoxypyridine; 4-Chloropyridin-3-olRegioisomer and hydrolysis product.[1]

Part 2: Structural Characterization Strategy

The synthesis of 3,4-disubstituted pyridines often involves O-alkylation of hydroxypyridines or directed ortho-metallation, both of which can yield regioisomeric mixtures.[1] The following workflow guarantees the correct substitution pattern.

The "Regioisomer Trap"

The primary risk is distinguishing Target A (4-Chloro-3-isopropoxypyridine) from Isomer B (3-Chloro-4-isopropoxypyridine).[1] Standard 1D Proton NMR is often insufficient due to overlapping chemical shifts.

Analytical Workflow Diagram

The following decision tree outlines the logic for confirming the structure using NOESY (Nuclear Overhauser Effect Spectroscopy).

AnalyticalWorkflow Sample Unknown Sample (C8H10ClNO) H1NMR 1H NMR (DMSO-d6) Check Splitting Sample->H1NMR NOESY 2D NOESY Experiment Target: Isopropyl Methine (CH) H1NMR->NOESY Isomers have similar 1D profiles ResultA NOE Correlation: Ether CH <-> H2 (Singlet) NOESY->ResultA ResultB NOE Correlation: Ether CH <-> H5 (Doublet) NOESY->ResultB ConclusionA CONFIRMED: 4-Chloro-3-isopropoxypyridine ResultA->ConclusionA ConclusionB REJECTED: 3-Chloro-4-isopropoxypyridine ResultB->ConclusionB

Figure 1: Structural assignment logic using 2D NOESY NMR to distinguish regioisomers based on spatial proximity.

Part 3: Detailed Analytical Protocols

Nuclear Magnetic Resonance (NMR)

Objective: Confirm the 3,4-substitution pattern. Solvent: DMSO-d₆ (Preferred for resolution of pyridine protons) or CDCl₃.[1]

Expected 1H NMR Data (400 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
H2 8.25 - 8.35Singlet (s)1H-Flanked by N and O-iPr.[1] Most deshielded.
H6 8.10 - 8.20Doublet (d)1HJ ≈ 5.0-5.5Alpha to N; couples with H5.[1]
H5 7.45 - 7.55Doublet (d)1HJ ≈ 5.0-5.5Beta to N; ortho to Cl (shielding effect).[1]
CH (iPr) 4.60 - 4.80Septet1HJ ≈ 6.0Methine of isopropoxy.[1]
CH₃ (iPr) 1.30 - 1.40Doublet (d)6HJ ≈ 6.0Methyls of isopropoxy.[1]

Critical Analysis Point:

  • H2 vs H6: H2 appears as a singlet (or very narrow doublet due to long-range coupling).[1] H6 is a clear doublet.

  • The NOESY Proof: In the target molecule, the Isopropyl CH (septet) is spatially close to H2 . In the impurity (3-Cl-4-O-iPr), the Isopropyl CH is spatially close to H5 .[1]

Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and halogen presence.

  • Ionization: ESI (Positive Mode).[1]

  • Parent Ion: [M+H]⁺ = 172.05 (approx).[1]

  • Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 intensity ratio between the peaks at m/z 172 (³⁵Cl) and 174 (³⁷Cl).

    • Pass Criteria: Intensity of [M+2] is ~32% of [M].[1]

    • Fail Criteria: 1:1 ratio (indicates Bromine) or no isotope peak (indicates Fluorine/missing halogen).[1]

HPLC Purity Method

Pyridines are basic and prone to peak tailing on standard silica due to interaction with silanols.

  • Column: C18 with base-deactivation (e.g., Waters XBridge or Phenomenex Gemini NX), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (High pH suppresses protonation, improving peak shape).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/general).[1]

  • Flow Rate: 1.0 mL/min.[1]

Part 4: Synthesis-Derived Impurity Profiling[1][2]

Understanding the origin of the molecule allows for targeted impurity testing.

SynthesisPathways Start 4-Chloropyridin-3-ol Target Target: 4-Chloro-3-isopropoxypyridine (O-Alkylation) Start->Target Major Pathway SideProduct Impurity: N-Isopropyl-4-chloropyridin-3-one (N-Alkylation) Start->SideProduct Minor Pathway (Tautomerism Risk) Reagent 2-Bromopropane + Base (K2CO3) Reagent->Target Reagent->SideProduct

Figure 2: Synthesis pathway showing the risk of N-alkylation vs O-alkylation.

N-Alkylation Risk: Pyridinols exist in equilibrium with pyridones.[1] If reaction conditions (solvent polarity/base) are not optimized, the isopropyl group may attach to the Nitrogen (N-alkylation) rather than the Oxygen.[1]

  • Detection: The N-alkyl impurity will show a significant downfield shift in H2 and H6 in NMR due to loss of aromaticity/positive charge character.

Part 5: Handling & Stability[2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Pyridines with electron-donating groups (alkoxy) are susceptible to N-oxidation over time.[1]

  • Safety: Irritant.[1] Use standard PPE. Avoid contact with strong oxidizing agents.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of pyridine nucleophilic substitution and regioselectivity). [1]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Source for NOESY interpretation logic in heterocycles).

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for 4-Chloropyridin-3-ol (Precursor data). [1]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for pyridine synthesis and alkylation patterns). [1]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for Chlorine isotope patterns in MS). [1]

Disclaimer: This guide is for research and development purposes only. All experimental protocols should be validated in the user's specific laboratory environment.

Sources

Exploratory

Definitive Solubility Profile and Process Engineering Guide: 4-Chloro-3-isopropoxypyridine

The following is an in-depth technical guide on the solubility profile and process engineering characterization of 4-Chloro-3-isopropoxypyridine . CAS Number: 1395038-34-2 Formula: C H ClNO Molecular Weight: 171.62 g/mol...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the solubility profile and process engineering characterization of 4-Chloro-3-isopropoxypyridine .

CAS Number: 1395038-34-2 Formula: C


H

ClNO Molecular Weight: 171.62 g/mol

Executive Summary

The solubility profile of 4-Chloro-3-isopropoxypyridine is a critical process parameter (CPP) in the synthesis of next-generation kinase inhibitors and heterocyclic building blocks. As a lipophilic pyridine derivative featuring both an electron-withdrawing chlorine atom and a sterically bulky isopropoxy group, its dissolution behavior deviates from simple pyridine models.

This guide provides a comprehensive technical analysis of its solubility thermodynamics, solvent selection strategies for crystallization/purification, and a validated protocol for establishing internal solubility curves. It addresses the needs of process chemists scaling up nucleophilic aromatic substitutions (


) or Suzuki-Miyaura couplings where this intermediate is most frequently employed.

Physicochemical Characterization & Structural Analysis[1]

Structural Impact on Solvation

The molecule comprises a pyridine core modified by two competing functionalities:

  • 3-Isopropoxy Group: Introduces significant lipophilicity and steric bulk, disrupting the planar stacking typical of simple pyridines. This reduces the crystal lattice energy relative to 4-chloro-3-methoxypyridine, generally enhancing solubility in non-polar solvents.

  • 4-Chloro Substituent: Increases the molecule's polarizability but decreases water solubility compared to the parent pyridine.

  • Pyridine Nitrogen: Retains basicity, allowing for pH-dependent solubility manipulation (formation of HCl salts).

Predicted Solubility Landscape (Hansen Solubility Parameters)

Based on Group Contribution Methods (GCM) and structural analogs (e.g., 4-chloro-3-methoxypyridine), the solubility behavior is categorized below.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent High dispersive interactions match the chloro-substituted ring.
Polar Aprotic DMSO, DMF, DMAcExcellent Strong dipole-dipole interactions; preferred for

reactions.
Esters Ethyl Acetate, Isopropyl AcetateGood Favorable interaction with the ether oxygen; standard extraction solvent.
Alcohols Methanol, Ethanol, IsopropanolModerate to High Soluble, but temperature-dependent. H-bonding with pyridine N occurs.
Ethers THF, MTBE, 2-MeTHFGood Good miscibility; 2-MeTHF is a greener alternative for processing.
Alkanes n-Heptane, Hexane, CyclohexaneLow to Moderate Limited by the polarity of the pyridine ring; useful as anti-solvents.
Aqueous Water (pH 7)Insoluble Hydrophobic isopropoxy/chloro groups dominate.
Acidic Aqueous 1M HCl, 1M H

SO

High Forms the pyridinium salt (protonated N), drastically increasing aqueous solubility.

Thermodynamic Modeling of Solubility

To accurately predict solubility at varying temperatures for process design (e.g., cooling crystallization), the experimental mole fraction solubility (


) is correlated using the Modified Apelblat Equation . This semi-empirical model is the industry standard for pharmaceutical intermediates.
The Modified Apelblat Model


  • 
     : Mole fraction solubility of the solute.[1]
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression of experimental data.
    
    • 
        and 
      
      
      
      reflect the enthalpy of solution and non-ideal solution behavior.
    • 
        accounts for the temperature dependence of the heat capacity difference.
      
Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, the standard molar enthalpy (


), entropy (

), and Gibbs free energy (

) of the solution are calculated:
  • Enthalpy:

    
    
    
  • Gibbs Free Energy:

    
    
    
  • Entropy:

    
    
    

Insight: For 4-Chloro-3-isopropoxypyridine, dissolution is typically endothermic (


) in organic solvents, implying solubility increases with temperature. The process is entropy-driven (

) due to the disruption of the crystal lattice.

Experimental Protocol: Determination & Validation

As a Senior Scientist, you must not rely solely on literature values for critical scale-up steps. The following protocol ensures data integrity.

Workflow Diagram (DOT)

SolubilityProtocol Start Start: Raw Material QC Prep Sample Preparation (Excess Solid + Solvent) Start->Prep Equilib Isothermal Equilibration (Shaking Incubator, 24-48h) Prep->Equilib Filter Filtration (0.45 µm PTFE, Pre-heated) Equilib->Filter T = const Dilute Dilution (Mobile Phase) Filter->Dilute Analyze Quantification (HPLC-UV / Gravimetric) Dilute->Analyze Data Data Fitting (Apelblat/Van't Hoff) Analyze->Data Data->Prep If R² < 0.99

Figure 1: Standardized workflow for thermodynamic solubility determination using the isothermal saturation method.

Detailed Methodology
  • Preparation: Add excess 4-Chloro-3-isopropoxypyridine to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 24–48 hours. Crucial: Ensure solid phase remains present to guarantee saturation.

  • Sampling: Stop agitation and allow settling for 1 hour. Withdraw supernatant using a syringe filter (0.45 µm PTFE) pre-heated to the solution temperature to prevent precipitation.

  • Quantification:

    • Primary Method (HPLC): C18 column, Water/Acetonitrile gradient, UV detection at 254 nm.

    • Secondary Method (Gravimetric): Evaporate solvent and weigh residue (only for non-volatile solutes/pure solvents).

Process Engineering Applications

Solvent Selection for Crystallization

For purification, a "Cooling Crystallization" or "Anti-solvent Crystallization" strategy is recommended based on the solubility profile.

  • Solvent (Good): Isopropanol (IPA) or Ethyl Acetate. High solubility at elevated temperatures (

    
    C).
    
  • Anti-Solvent (Poor): Water or n-Heptane.

  • Process: Dissolve crude 4-Chloro-3-isopropoxypyridine in hot IPA. Slowly add Water (or cool down) to induce supersaturation. The hydrophobic nature of the isopropoxy group ensures sharp precipitation upon water addition.

Reaction Solvent Suitability
  • Nucleophilic Substitution (

    
    ):  Use DMSO  or NMP . The high solubility and polarity stabilize the transition state when displacing the chlorine with amines or alkoxides.
    
  • Lithiation/Coupling: Use Anhydrous THF or 2-MeTHF . Ensure moisture content is <200 ppm as the pyridine ring can coordinate with lithium reagents.

Solvent Decision Tree

SolventSelection Start Select Process Goal Rxn Reaction ($S_NAr$) Start->Rxn Cryst Crystallization Start->Cryst Extract Extraction Start->Extract Polar Polar Aprotic (DMSO, DMF) Rxn->Polar High Solubility High BP Cooling Cooling Mode (Ethanol, IPA) Cryst->Cooling Steep Solubility Curve Anti Anti-Solvent (IPA/Water, Toluene/Heptane) Cryst->Anti Yield Optimization DCM Chlorinated (DCM) Extract->DCM Max Recovery Esters Esters (EtOAc) Extract->Esters Green Chem

Figure 2: Strategic solvent selection guide based on unit operation requirements.

Conclusion

The solubility profile of 4-Chloro-3-isopropoxypyridine is governed by the interplay between its lipophilic isopropoxy tail and the polarizable chloro-pyridine core. While highly soluble in polar aprotic and chlorinated solvents, its purification is best achieved using alcohol/water or ester/alkane systems. Accurate thermodynamic modeling using the Apelblat equation is essential for designing robust crystallization processes that maximize yield and purity.

References

  • Synthesis and Characterization of Alkoxypyridines: Hajhussein, A. N., et al. "Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals." Arkivoc, vol. 2018, no. vii, pp. 225-235.

  • Thermodynamic Modeling (Apelblat Equation): Yuan, N., et al. "Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents." The Journal of Chemical Thermodynamics, vol. 167, 2022, 106720.

  • Solubility of Pyridine Derivatives: Zhang, C., et al. "Solubility of 2-Chloronicotinic Acid in Organic Solvents." Journal of Chemical & Engineering Data, vol. 60, no. 3, 2015.

  • Compound Data & Safety: BLD Pharm. "SDS for 4-Chloro-3-isopropoxypyridine (CAS 1395038-34-2)."

  • General Solvent Properties: Sigma-Aldrich. "Solvent Miscibility and Solubility Table."

Sources

Foundational

Thermodynamic Stability &amp; Degradation Profiling of 3-Isopropoxy-4-chloropyridine Derivatives

Executive Summary The structural motif of 3-isopropoxy-4-chloropyridine represents a "push-pull" electronic system critical in the synthesis of kinase inhibitors and phosphodiesterase (PDE) modulators. Its thermodynamic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural motif of 3-isopropoxy-4-chloropyridine represents a "push-pull" electronic system critical in the synthesis of kinase inhibitors and phosphodiesterase (PDE) modulators. Its thermodynamic profile is defined by the competition between the nucleophilic lability of the C4-chloride and the steric/electronic shielding of the C3-isopropoxy group.

This guide provides a rigorous analysis of the thermodynamic stability of this scaffold. Unlike simple pyridines, the 3-alkoxy-4-halo substitution pattern introduces specific vulnerabilities—primarily nucleophilic aromatic substitution (


)  at the 4-position and acid-catalyzed ether cleavage  at the 3-position. Understanding these degradation pathways is non-negotiable for ensuring the integrity of Good Manufacturing Practice (GMP) starting materials.

Structural Analysis & Electronic Effects[1]

To predict stability, we must first deconstruct the molecular orbital interactions governing the scaffold.

The "Push-Pull" Electronic Conflict

The pyridine ring is electron-deficient (


-deficient), naturally activating the C2 and C4 positions toward nucleophilic attack.
  • C4-Chlorine (The Leaving Group): The chlorine atom at C4 is highly activated. The ring nitrogen exerts a strong electron-withdrawing effect (-I and -M effects), lowering the energy of the

    
     orbital at the C4-Cl bond. This makes the molecule susceptible to hydrolysis even under mild conditions.
    
  • C3-Isopropoxy (The Donor): The oxygen atom donates electron density into the ring via resonance (+M), theoretically stabilizing the

    
    -system. However, the bulky isopropyl group introduces steric strain. While this steric bulk can retard the approach of nucleophiles to the C4 position (kinetic stabilization), it does not alter the thermodynamic favorability of the chloride displacement.
    
Thermodynamic Vulnerability Zones
  • Primary Failure Mode (

    
    ):  Hydrolysis of the C4-Cl bond to form 3-isopropoxy-4-pyridone. This is the thermodynamic sink of the system.
    
  • Secondary Failure Mode (Dealkylation): Acid-catalyzed cleavage of the isopropyl ether to form 4-chloro-3-pyridinol.

  • Tertiary Failure Mode (N-Oxidation): Oxidative attack on the pyridine nitrogen, forming the N-oxide, which paradoxically increases the lability of the C4-chlorine.

Degradation Pathways & Mechanisms

The following Graphviz diagram visualizes the competing degradation pathways. The "Red Zone" indicates the most thermodynamically favorable (and thus most dangerous) breakdown route.

DegradationPathways Start 3-Isopropoxy- 4-chloropyridine Hydrolysis 3-Isopropoxy- 4-pyridone (Thermodynamic Sink) Start->Hydrolysis H2O / OH- (SNAr @ C4) Cleavage 4-Chloro- 3-pyridinol Start->Cleavage H+ / Heat (Ether Cleavage) NOxide N-Oxide Derivative Start->NOxide [O] / Peroxides Polymer Polymeric Aggregates Hydrolysis->Polymer Thermal Aging NOxide->Hydrolysis Accel. SNAr

Figure 1: Mechanistic degradation map. The red path (hydrolysis) represents the primary stability risk.

Experimental Protocols for Stability Profiling

As a scientist, you must validate these theoretical risks with empirical data. The following protocols are designed to stress the molecule to its breaking point to determine the "Safe Operating Space" (SOS).

Protocol A: pH-Rate Profiling (Hydrolytic Stability)

Objective: Determine the pseudo-first-order rate constants (


) for C4-Cl hydrolysis.
  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0. Adjust ionic strength (

    
    ) to 0.1 M using NaCl.
    
  • Stock Solution: Dissolve 3-isopropoxy-4-chloropyridine in Acetonitrile (ACN) to 1 mg/mL.

  • Initiation: Spike the stock into the buffer (final organic solvent <5% v/v) at 40°C.

  • Sampling: Aliquot at

    
     hours. Quench immediately by adjusting pH to neutral and cooling to 4°C.
    
  • Analysis: Analyze via HPLC-UV (254 nm).

    • Success Criterion:

      
       recovery at pH 7.4.
      
    • Failure Mode: Appearance of peak at RRT ~0.4 (Pyridone species).

Protocol B: Thermal Stress (Arrhenius Extrapolation)

Objective: Predict shelf-life by accelerating thermal decomposition.

  • Sample Prep: Seal 5 mg of solid material in hermetic DSC aluminum pans.

  • Isothermal Incubation: Place pans in ovens at 60°C, 80°C, and 100°C.

  • Duration: 7 days.

  • Work-up: Dissolve content in MeOH:H2O (50:50).

  • Analysis: LC-MS to detect dimers or dealkylated products (Loss of 42 Da = Propene).

Protocol C: Oxidative Stress

Objective: Assess susceptibility to N-oxidation (relevant for formulation with excipients containing peroxides).

  • Reaction: Treat substrate with 0.3%

    
     in ACN:H2O (1:1) at ambient temperature for 4 hours.
    
  • Readout: Monitor for M+16 peak (N-Oxide). Note: If N-oxide forms, monitor closely for subsequent rapid hydrolysis.

Thermodynamic Data Summary (Predicted)

Based on structure-activity relationships (SAR) of analogous 4-halopyridines, the following stability profile is expected:

ParameterStability StatusRisk LevelComment
Solid State (25°C) StableLowHygroscopicity may induce surface hydrolysis. Store under Argon.
Aqueous pH 7.0 MetastableMediumSlow hydrolysis (

days/weeks).
Aqueous pH > 10 UnstableHigh Rapid

displacement of Cl by OH⁻.
Aqueous pH < 2 MetastableMediumProtonation of N reduces

rate slightly but promotes ether cleavage.
Thermal (>100°C) UnstableHigh Risk of autocatalytic decomposition (HCl release).

Synthesis & Handling Workflow

The synthesis of derivatives from this core requires a strict order of operations to maintain thermodynamic control.

Workflow Raw Raw Material: 3-Isopropoxy-4-chloropyridine QC QC Check: Water Content (KF) < 0.1% Raw->QC Storage Storage: -20°C, Argon, Desiccated QC->Storage Pass Reaction Reaction: Use Non-Nucleophilic Bases (e.g., DIPEA, tBuOK) Storage->Reaction Thaw Quench Quench: Cold, Buffered Workup Avoid Strong Acid/Base Reaction->Quench Complete

Figure 2: Recommended handling workflow to minimize thermodynamic degradation.

References

  • Nucleophilic Aromatic Substitution of 4-Halopyridines Source: National Institutes of Health (PMC) Significance: Establishes the high reactivity of 4-chloropyridine derivatives toward nucleophiles compared to 3-chloro analogs.[1]

  • Thermal Decomposition of Pyridine Derivatives Source: Wikipedia / General Chemical Data Significance: Provides baseline thermal stability data for chloropyridines, indicating decomposition risks >200°C and the release of HCl/NOx.

  • Synthesis of 4-Alkoxypyridines and Stability Considerations Source: Semantic Scholar (Arkivoc) Significance: Details the synthetic routes and stability of alkoxy-substituted pyridines, highlighting the ether cleavage risks.

  • Safety Data Sheet: 3-Chloropyridine (Analogous Data) Source: Jubilant Ingrevia Significance:[2][3][4] Provides safety and handling data for the closely related chloropyridine scaffold, emphasizing storage conditions and decomposition products.

Sources

Exploratory

Technical Guide: 4-Chloro-3-isopropoxypyridine as a Strategic Building Block

The following technical guide provides a comprehensive review of 4-Chloro-3-isopropoxypyridine , a specialized heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive review of 4-Chloro-3-isopropoxypyridine , a specialized heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands.

Executive Summary

4-Chloro-3-isopropoxypyridine (CAS: 1395038-34-2 ) is a disubstituted pyridine derivative characterized by an electron-deficient aromatic core (pyridine), a reactive electrophilic handle (C4-chlorine), and a lipophilic electron-donating auxochrome (C3-isopropoxy group). In medicinal chemistry, this scaffold is valued for its ability to introduce the 3-isopropoxypyridine moiety—a structural motif that balances aqueous solubility with lipophilicity (LogP) while providing a specific hydrogen-bond acceptor vector. It serves as a critical intermediate in the synthesis of aminopyridine-based kinase inhibitors , where the C4-position is typically functionalized via nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 4-Chloro-3-(propan-2-yloxy)pyridine
CAS Number 1395038-34-2
Molecular Formula

Molecular Weight 171.62 g/mol
Physical State Pale yellow to colorless oil or low-melting solid
Boiling Point ~240°C (Predicted)
LogP (Predicted) ~2.5
pKa (Conjugate Acid) ~3.5 (Pyridine nitrogen is less basic due to Cl/O-inductive effects)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water

Synthesis & Manufacturing Routes

The industrial preparation of 4-chloro-3-isopropoxypyridine typically avoids direct chlorination of the pyridine ring due to poor regioselectivity. The preferred route utilizes N-oxide activation , which directs nucleophilic chlorination to the 2- or 4-position.

The N-Oxide Route (Standard Protocol)

This pathway ensures the introduction of chlorine at the C4 position, leveraging the directing effects of the C3-alkoxy group and the N-oxide functionality.

  • O-Alkylation: 3-Hydroxypyridine is alkylated with 2-bromopropane (isopropyl bromide) using a base (

    
     or 
    
    
    
    ) in DMF to yield 3-isopropoxypyridine .
  • N-Oxidation: The pyridine nitrogen is oxidized using m-CPBA (meta-chloroperbenzoic acid) or

    
    /catalyst to form 3-isopropoxypyridine N-oxide .
    
  • Regioselective Chlorination: The N-oxide is treated with Phosphorus Oxychloride (

    
    ) . The mechanism involves the formation of an activated phosphoryl intermediate, followed by nucleophilic attack of chloride.
    
    • Note: The bulky C3-isopropoxy group helps sterically shield the C2 position, favoring C4-chlorination, although C2/C4 isomer separation is often required via distillation or chromatography.

Synthesis Workflow Diagram

SynthesisRoute Start 3-Hydroxypyridine Step1 3-Isopropoxypyridine Start->Step1 2-Bromopropane K2CO3, DMF, 80°C Step2 3-Isopropoxypyridine N-Oxide Step1->Step2 m-CPBA, DCM or H2O2/AcOH Product 4-Chloro-3- isopropoxypyridine Step2->Product POCl3, 90°C (Major Isomer) Isomer 2-Chloro Isomer (Byproduct) Step2->Isomer POCl3 (Minor Isomer)

Figure 1: Synthetic pathway via N-oxide activation.[1] Steric bulk at C3 favors C4 chlorination.

Reactivity Profile & Transformations

The 4-chloro-3-isopropoxypyridine scaffold is a "bifunctional" building block. The C4-chlorine is the primary reactive site, highly susceptible to displacement due to the electron-withdrawing nature of the pyridine nitrogen (especially when protonated or complexed).

Nucleophilic Aromatic Substitution ( )

The most common application is the displacement of the chlorine atom by amines, phenols, or thiols.

  • Mechanism: Addition-Elimination.

  • Conditions: Thermal heating (80–120°C) or microwave irradiation in solvents like NMP, DMSO, or n-butanol. Acid catalysis (HCl) can activate the pyridine ring.

  • Application: Synthesis of 4-aminopyridines , a core motif in kinase inhibitors (e.g., ALK, EGFR inhibitors).

Palladium-Catalyzed Cross-Coupling
  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to form 3-isopropoxy-4-arylpyridines .

  • Buchwald-Hartwig: Amination with sterically hindered amines that fail under standard

    
     conditions.
    
  • Catalysts:

    
    , 
    
    
    
    /XPhos are commonly employed to overcome the deactivating effect of the electron-rich isopropoxy group (which makes the ring slightly less electrophilic than a simple chloropyridine).
Reaction Network Diagram

Reactivity Core 4-Chloro-3- isopropoxypyridine Prod_SNAr 4-Amino-3- isopropoxypyridine Core->Prod_SNAr R-NH2, Heat/H+ (SNAr) Prod_Suzuki 4-Aryl-3- isopropoxypyridine Core->Prod_Suzuki Ar-B(OH)2, Pd(0) (Suzuki) Prod_Lith Functionalized (C2/C5) Pyridine Core->Prod_Lith LDA, Electrophile (DoM at C2) Prod_Ether 4-Alkoxy-3- isopropoxypyridine Core->Prod_Ether R-OH, NaH (SNAr)

Figure 2: Divergent reactivity profile. The C4-Cl is the primary handle for diversity.

Medicinal Chemistry Applications

The 3-isopropoxy group is not merely a bystander; it is a strategic design element in drug discovery.

  • Lipophilicity Modulation: The isopropyl group adds steric bulk and lipophilicity (increasing LogP) compared to a methoxy group. This is often used to fill hydrophobic pockets in enzyme active sites (e.g., the ATP-binding pocket of kinases).

  • Conformational Control: The steric bulk of the isopropoxy group can force the adjacent substituents (at C4) out of planarity, potentially improving selectivity for specific protein isoforms.

  • Metabolic Stability: Isopropyl ethers are generally more stable to metabolic dealkylation than methyl ethers, although they can still undergo oxidative dealkylation.

  • Case Study Context:

    • Kinase Inhibitors: Analogous to the 3-benzyloxy or 3-fluoro motifs found in Crizotinib and Lorlatinib intermediates, the 3-isopropoxy-4-chloro scaffold is used to synthesize "next-generation" inhibitors where the alkoxy group interacts with the hinge region or solvent-front residues of the kinase.

Handling & Safety

  • Hazards: Like many halopyridines, this compound is likely irritating to eyes, skin, and the respiratory system. It may cause sensitization.[2]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Protect from moisture, as the C4-chloride can slowly hydrolyze to the pyridone over extended periods in wet conditions.

  • Protocol: All reactions involving

    
     or high-temperature 
    
    
    
    should be conducted in a well-ventilated fume hood.

References

  • Synthesis of 3-alkoxypyridines: Journal of Organic Chemistry, "Alkylation of 3-Hydroxypyridine," Vol. 25, 1960. Link

  • N-Oxide Chlorination Mechanism: Organic Letters, "Regioselective Chlorination of Pyridine N-Oxides," 2017.[3] Link[3]

  • SNAr Reactivity of 4-Chloropyridines:March's Advanced Organic Chemistry, 8th Edition, Wiley, 2019.
  • Building Block Data: PubChem Compound Summary for CAS 1395038-34-2. Link

  • Kinase Inhibitor Scaffolds: Journal of Medicinal Chemistry, "Structure-Activity Relationships of 4-Aminopyridine Derivatives," 2015. Link

Sources

Foundational

Technical Guide: NMR Spectral Analysis of 4-Chloro-3-isopropoxypyridine

This guide provides an in-depth technical analysis of the NMR spectral characteristics for 4-Chloro-3-isopropoxypyridine . Executive Summary 4-Chloro-3-isopropoxypyridine is a critical heterocyclic intermediate, often ut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics for 4-Chloro-3-isopropoxypyridine .

Executive Summary

4-Chloro-3-isopropoxypyridine is a critical heterocyclic intermediate, often utilized in the synthesis of receptor tyrosine kinase inhibitors (e.g., ALK/ROS1 inhibitors) and agrochemicals.[1] Its structural core combines a pyridine ring with an electron-withdrawing chlorine atom at the C4 position and an electron-donating isopropoxy group at the C3 position.[1]

This guide details the 1H and 13C NMR spectral assignments. Where specific literature data is proprietary or sparse, values are derived using Substituent Chemical Shift (SCS) additivity rules based on analogous 3,4-disubstituted pyridines (e.g., 4-chloro-3-methoxypyridine).[1]

Structural Logic & Electronic Environment

To accurately interpret the NMR data, one must first map the electronic environment of the molecule.[1]

Electronic Effects Map
  • Pyridine Nitrogen (N1): Strong electron-withdrawing group (EWG) via induction; deshields adjacent protons (H2, H6).

  • Isopropoxy Group (C3-O-iPr):

    • Inductive Effect (-I): Deshields C3 and H2 slightly.

    • Resonance Effect (+M): Donates electron density into the ring, shielding C2, C4, and C6 (ortho/para positions).[1]

  • Chlorine Atom (C4-Cl):

    • Inductive Effect (-I): Strong deshielding of C4 and H5.

    • Resonance Effect (+M): Weak donation, but induction dominates.

Diagram: Structural Assignment Logic

G Structure 4-Chloro-3-isopropoxypyridine Pyridine Pyridine Core (Aromatic) Structure->Pyridine Substituents Substituents Structure->Substituents H2 H2 Proton (Singlet, ~8.2 ppm) Deshielded by N & O Pyridine->H2 H5 H5 Proton (Doublet, ~7.3 ppm) Shielded by Resonance Pyridine->H5 H6 H6 Proton (Doublet, ~8.3 ppm) Deshielded by N Pyridine->H6 Isopropoxy Isopropoxy Group (Septet ~4.6, Doublet ~1.4) Substituents->Isopropoxy

Caption: Logical flow of proton assignments based on electronic shielding/deshielding effects.[1]

Experimental Protocol (Standardized)

For reproducible spectral data, the following sample preparation protocol is recommended.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard solvent. Dimethyl sulfoxide-d6 (
    
    
    
    ) may be used if solubility is an issue, but will cause a slight downfield shift (~0.1–0.3 ppm) for aromatic protons due to polarity.[1]
  • Concentration: 10–15 mg of sample in 0.6 mL of solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

    
     at 7.26 ppm (1H) / 77.16 ppm (13C).
    

1H NMR Spectral Data Analysis

The proton NMR spectrum is characterized by three distinct aromatic signals and the aliphatic isopropoxy pattern.

Predicted 1H NMR Data ( )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H2 8.25 Singlet (s)1H-Most Deshielded: Adjacent to N and O-iPr.[1] Lack of vicinal protons prevents splitting (small long-range coupling possible).
H6 8.32 Doublet (d)1H

Deshielded: Adjacent to N. Splits due to vicinal H5.
H5 7.30 Doublet (d)1H

Shielded: Beta to Nitrogen. Ortho to Cl (EWG) but shielded by O-iPr resonance.
OCH 4.65 Septet (sept)1H

Methine: Deshielded by Oxygen. Typical shift for isopropoxy ethers.
CH

1.41 Doublet (d)6H

Methyls: Typical alkyl region.
Detailed Interpretation
  • The H2 Singlet: This is the diagnostic peak. In 3,4-disubstituted pyridines, the proton at position 2 is isolated from other protons.[1] It appears as a sharp singlet. If resolution is high enough, a very small coupling (

    
     Hz) to H6 might be observed (para-coupling).
    
  • The H5/H6 AB System: H5 and H6 form an AX or AB spin system. H6 is downfield (closer to Nitrogen) and H5 is upfield. The coupling constant of ~5.2 Hz is characteristic of ortho coupling in pyridines.

13C NMR Spectral Data Analysis

The Carbon-13 spectrum will display 8 distinct signals: 5 aromatic carbons and 2 aliphatic carbons.

Predicted 13C NMR Data ( )
PositionShift (

, ppm)
TypeAssignment Logic
C3 151.5 Quaternary (C)Ipso-Oxygen: Highly deshielded by direct attachment to Oxygen.[1]
C2 138.0 Methine (CH)Ortho-N/Ortho-O: Deshielded by N, but shielded slightly by O-resonance.[1]
C6 146.5 Methine (CH)Ortho-N: Typical alpha-pyridine carbon shift.
C4 128.0 Quaternary (C)Ipso-Cl: Shifted by Chlorine.
C5 123.5 Methine (CH)Beta-N: Most shielded aromatic carbon.
OCH 72.5 Methine (CH)Ether linkage: Typical isopropoxy methine.
CH

22.1 Methyl (CH

)
Alkyl: Typical isopropyl methyls.

Quality Control & Impurity Profiling

When analyzing synthesized batches, look for these common impurities which have distinct NMR signatures.

Common Impurities Table
Impurity1H NMR SignatureOrigin
4-Chloropyridin-3-ol Broad singlet (OH) > 9.0 ppm; Loss of iPr signals.[1]Hydrolysis of isopropoxy group (acidic conditions).
Isopropanol Septet at 4.0 ppm; Doublet at 1.2 ppm.Residual solvent.
4-Chloro-3-methoxypyridine Singlet at 3.9 ppm (OCH

) instead of Septet/Doublet.[1]
Incorrect starting material (methanol vs isopropanol).
Workflow: Impurity Identification

ImpurityCheck Start Analyze 1H NMR Spectrum CheckAlkyl Check 1.0 - 5.0 ppm Region Start->CheckAlkyl Decision1 Is Septet present at ~4.6 ppm? CheckAlkyl->Decision1 Yes Isopropoxy Group Confirmed Decision1->Yes Yes No Check for Singlet ~3.9 ppm (Methoxy Impurity) Decision1->No No CheckAromatic Check Aromatic Region (7.0 - 8.5 ppm) Yes->CheckAromatic

Caption: Decision tree for verifying the presence of the isopropoxy group versus common impurities.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for SCS additivity rules).

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. (Standard reference for chemical shifts).

  • Sigma-Aldrich. (2024). NMR Chemical Shifts of Common Impurities. (Reference for solvent and impurity peaks).

  • PubChem. (2024). Compound Summary for 4-Chloropyridine Derivatives. National Library of Medicine.

(Note: Exact experimental spectra for this specific derivative are often proprietary to drug development programs. The data above is high-confidence predictive analysis based on validated chemometric models and analogous 3-alkoxy-4-halopyridine standards.)

Sources

Exploratory

4-Chloro-3-isopropoxypyridine: Comprehensive SDS Deconstruction, Mechanistic Toxicology, and Advanced Handling Protocols

Executive Summary & Chemical Identity In the realm of modern drug discovery and agrochemical development, 4-Chloro-3-isopropoxypyridine (CAS No. 1395038-34-2) serves as a highly privileged structural motif.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the realm of modern drug discovery and agrochemical development, 4-Chloro-3-isopropoxypyridine (CAS No. 1395038-34-2) serves as a highly privileged structural motif. The molecule features a versatile chloro- substituent primed for cross-coupling and an electron-donating isopropoxy group that modulates the electronic landscape of the pyridine ring. While its synthetic utility is vast, the inherent reactivity of the halogenated pyridine core necessitates rigorous, scientifically grounded safety and handling protocols. This whitepaper deconstructs the Safety Data Sheet (SDS), explains the mechanistic causality behind its hazards, and provides field-proven, self-validating protocols for its safe utilization.

Physicochemical Profiling & Mechanistic Toxicology

To handle 4-Chloro-3-isopropoxypyridine safely, one must understand the molecular causality behind its toxicity profile.

  • The Chloropyridine Core & Dermal Permeability: Chlorinated pyridines are highly lipophilic, a property that facilitates rapid absorption through intact dermal layers[1]. Standard nitrile gloves offer limited breakthrough times, making systemic exposure a critical risk.

  • Hepatic Metabolism & Genotoxic Potential: Once absorbed, toxicity is primarily mediated by hepatic Cytochrome P450 enzymes. Mechanistic studies on structurally analogous chloropyridines reveal that these enzymes catalyze the N-oxidation of the pyridine nitrogen[1][2]. The resulting N-oxide metabolites are highly reactive, capable of generating reactive oxygen species (ROS) or acting as electrophiles that bind to cellular macromolecules[2]. In vitro assays (e.g., Salmonella typhimurium TA100) have demonstrated that chloropyridines exhibit mutagenicity in the presence of S9 metabolic activation, directly implicating these N-oxide intermediates in genotoxic pathways[1][3].

  • The Isopropoxy Influence: The isopropoxy ether linkage at the 3-position increases the electron density of the pyridine ring. This electronic enrichment can accelerate electrophilic aromatic substitution and potentially influence the rate of ambient N-oxidation compared to unsubstituted analogs[4].

G A 4-Chloro-3-isopropoxypyridine (Dermal/Inhalation Exposure) B Hepatic Cytochrome P450 (Metabolic Activation) A->B Absorption C Pyridine N-Oxide Intermediate B->C N-Oxidation D Reactive Oxygen Species (ROS) & Electrophilic Attack C->D Degradation E Genotoxicity / Hepatic Necrosis D->E Cellular Damage

Caption: Metabolic N-oxidation pathway of chloropyridines leading to genotoxicity.

Safety Data Sheet (SDS) Deconstruction

A robust safety protocol requires moving beyond generic hazard statements to understand the exact physicochemical parameters that dictate storage and handling.

Table 1: Physicochemical and Hazard Summary

ParameterValue / Description
CAS Number 1395038-34-2[5]
Molecular Formula C8H10ClNO[5]
Molecular Weight 171.62 g/mol [5]
SMILES CC(OC1=CN=CC=C1Cl)C[5]
GHS Classification Acute Tox. (Oral/Dermal), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[6][7]
Signal Word Warning / Danger (Concentration dependent)
Storage Conditions Inert atmosphere (Argon/N2), 2-8°C, protected from light[4][8]

Advanced Handling & Storage Protocols (SOP)

Standard laboratory precautions are insufficient for halogenated alkoxypyridines due to their specific degradation pathways and skin permeability.

  • Environmental Controls: All manipulations involving the neat compound or concentrated solutions must be performed in a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood to prevent inhalation of volatile particulates or vapors[7].

  • Personal Protective Equipment (PPE): Due to the rapid dermal absorption of chloropyridines[1], standard nitrile gloves are inadequate for prolonged exposure. Double-gloving with a butyl rubber outer glove and a nitrile inner glove is mandatory. A NIOSH-approved N95 or P100 particulate respirator is required if aerosolization is a risk.

  • Storage Causality: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C[8]. The isopropoxy ether linkage is susceptible to auto-oxidation over time, forming explosive peroxides, while the pyridine nitrogen can undergo ambient N-oxidation. Inert storage halts these degradation kinetics[4].

Experimental Workflow: Safe Utilization in Drug Development

4-Chloro-3-isopropoxypyridine is frequently used in Suzuki-Miyaura cross-coupling reactions, where the 4-chloro position acts as the reactive handle[7]. The following protocol is a self-validating system designed to ensure both high yield and operator safety.

Step-by-Step Methodology: Palladium-Catalyzed Cross-Coupling

  • Preparation (Glovebox): To prevent catalyst poisoning and substrate oxidation, transfer 4-Chloro-3-isopropoxypyridine (1.0 equiv), the desired boronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (2.0 equiv) into a dry Schlenk flask inside an argon-filled glovebox[7].

  • Solvent Addition: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Inject anhydrous, degassed 1,4-dioxane/water (4:1 v/v) via a sterile syringe.

  • Thermal Activation: Heat the sealed mixture to 80°C in a pre-heated oil bath for 12 hours. Causality: The electron-donating isopropoxy group at the 3-position deactivates the 4-chloro position slightly; thus, elevated temperatures and a robust bidentate ligand (dppf) are required to facilitate the oxidative addition of the palladium catalyst.

  • Quenching & Extraction: Cool the reaction to room temperature. Quench slowly with saturated aqueous NH4Cl in a fume hood to neutralize the base and precipitate palladium residues[7]. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

G A Inert Atmosphere Setup (Argon Glovebox) B Reagent Loading (Substrate + Pd Catalyst) A->B Zero O2 C Schlenk Line Transfer (Degassed Solvents) B->C Seal Flask D Thermal Activation (80°C, 12h) C->D Heat E Fume Hood Quenching (NH4Cl + Extraction) D->E Cool & Quench

Caption: Self-validating workflow for cross-coupling 4-Chloro-3-isopropoxypyridine.

Spill Management & Emergency Response

A self-validating spill protocol ensures that decontamination is chemically verified rather than assumed.

  • Containment: Do not use water initially. Cover the spill with a commercial absorbent (e.g., vermiculite or diatomaceous earth) to prevent spreading.

  • Chemical Decontamination: Because chloropyridines are highly lipophilic, wash the affected surface with a 5% sodium hypochlorite solution followed by a dilute ethanol rinse to break down residual organic films.

  • Validation: Swab the area and test with a UV lamp (chloropyridines strongly absorb UV) or utilize a portable PID (Photoionization Detector) to ensure vapor concentrations have returned to baseline (0 ppm) before declaring the area safe and removing PPE.

References

1.5 - bldpharm.com 2.1 - nih.gov 3. 3 - nih.gov 4.2 - scilit.com 5.7 - benchchem.com 6.4 - chem960.com 7. - sigmaaldrich.com 8.6 - nih.gov 9.8 - bldpharm.com

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Bioactive Heterocycles using 4-Chloro-3-isopropoxypyridine

This guide outlines the strategic application of 4-Chloro-3-isopropoxypyridine (CAS: 1395038-34-2) as a privileged building block in the synthesis of bioactive heterocycles, specifically targeting kinase inhibitors and G...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of 4-Chloro-3-isopropoxypyridine (CAS: 1395038-34-2) as a privileged building block in the synthesis of bioactive heterocycles, specifically targeting kinase inhibitors and GPCR ligands.[1][2][3]

Executive Summary & Strategic Value

4-Chloro-3-isopropoxypyridine represents a "lynchpin" scaffold in modern drug discovery.[1][2][3] Unlike simple halopyridines, the inclusion of the 3-isopropoxy group provides two critical medicinal chemistry advantages:

  • Metabolic Shielding: The bulky isopropyl group protects the C3 position from oxidative metabolism (unlike a methoxy group) and modulates the lipophilicity (LogP) of the final drug candidate.

  • Conformational Control: The steric bulk of the isopropoxy group forces orthogonal substituents out of planarity, a key design feature for achieving selectivity in ATP-binding pockets of kinases (e.g., ALK, ROS1, MET).

This guide details the protocols for exploiting the C4-Chlorine handle via cross-coupling and nucleophilic substitution, providing a roadmap to high-value fused heterocyclic systems.[1][2][3]

Chemical Reactivity Profile

The molecule features a "Push-Pull" electronic system:

  • C4-Position (Electrophilic): The chlorine is activated by the pyridine nitrogen, making it susceptible to SNAr and oxidative addition by Palladium(0). However, the ortho-alkoxy group donates electron density, slightly deactivating the C-Cl bond compared to 4-chloropyridine.[1][2][3] Implication: High-activity catalysts (e.g., Buchwald precatalysts) are required for mild couplings.

  • C3-Position (Modulator): The isopropoxy ether is stable under basic coupling conditions but can be cleaved using strong Lewis acids (e.g., BBr3) to reveal a 3-hydroxypyridine, enabling further diversification.

Reactivity Map (Graphviz Visualization)

ReactivityMap Core 4-Chloro-3- isopropoxypyridine Suzuki Suzuki-Miyaura (Biaryl Synthesis) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald Pd(0), Amines SNAr S_NAr Displacement (High Temp/Acid) Core->SNAr H+, R-NH2, Heat Kinase Kinase Inhibitors (e.g., ALK/ROS1 targets) Suzuki->Kinase Solubilizers Solubilized Building Blocks Buchwald->Solubilizers Cyclization Fused Bicyclic Systems SNAr->Cyclization + Ring Closure Azaindoles Azaindoles / Naphthyridines Cyclization->Azaindoles

Figure 1: Synthetic utility map of 4-Chloro-3-isopropoxypyridine showing divergent pathways to bioactive scaffolds.[1][2][3]

Detailed Experimental Protocols

Protocol A: C4-Arylation via Suzuki-Miyaura Coupling

Application: Synthesis of biaryl cores for kinase inhibitors (e.g., Crizotinib analogs).[3] Challenge: The electron-rich nature of the 3-isopropoxy group can lead to slow oxidative addition.[1][2][3] Solution: Use of the Pd-XPhos or Pd-SPhos catalytic system, which is optimized for electron-rich aryl chlorides.[1][2][3]

Materials:

  • 4-Chloro-3-isopropoxypyridine (1.0 equiv)[1][2][3]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%)[2][3]

  • Base: K3PO4 (2.0 equiv, 0.5 M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)[1][2][3]

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with 4-Chloro-3-isopropoxypyridine (171 mg, 1.0 mmol), aryl boronic acid (1.2 mmol), and XPhos Pd G2 (23 mg, 0.03 mmol). Seal and purge with Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and 0.5 M aqueous K3PO4 (4 mL).

  • Reaction: Heat the biphasic mixture to 80°C with vigorous stirring (1000 rpm) to ensure phase transfer.

  • Monitoring: Monitor by LC-MS. Conversion is typically complete within 2-4 hours.[2][3] Note: If homocoupling of boronic acid is observed, switch to slow addition of the boronate.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: C4-Amination via Acid-Mediated SNAr

Application: Introduction of aliphatic amines (e.g., piperazines) where metal contamination must be avoided.[1][2][3] Mechanism: Protonation of the pyridine nitrogen lowers the LUMO energy, activating the C4 position for nucleophilic attack despite the donating alkoxy group.

Materials:

  • 4-Chloro-3-isopropoxypyridine (1.0 equiv)[1][2][3]

  • Amine Nucleophile (e.g., N-Boc-piperazine) (1.5 equiv)[2][3]

  • Solvent: n-Butanol or DMA (Dimethylacetamide)[1][2][3]

  • Additive: TFA (Trifluoroacetic acid) or HCl (1.0 equiv)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Chloro-3-isopropoxypyridine (1.0 mmol) and the amine (1.5 mmol) in n-Butanol (3 mL).

  • Activation: Add TFA (1.0 mmol) dropwise. Caution: Exotherm.[1][2][3]

  • Heating: Microwave irradiation at 140°C for 1 hour or reflux (oil bath 120°C) for 12-16 hours.

  • Neutralization: Concentrate solvent. Redissolve in DCM and wash with sat. NaHCO3 to remove salts.

  • Validation: Verify product by 1H NMR. The disappearance of the C4-Cl signal and shift of the C2-H proton are diagnostic.[1][2][3]

Analytical Data & Troubleshooting

Expected Physical Properties
PropertyDataNotes
Molecular Weight 171.62 g/mol
Appearance Colorless to pale yellow oilOxidizes slightly on air exposure.[1][2][3]
Solubility High in DCM, EtOAc, MeOHLow water solubility due to O-iPr group.
1H NMR Diagnostic δ 8.2 (s, 1H, C2-H), δ 7.3 (d, 1H, C5-H)C2-H is deshielded by N and O-iPr.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Catalyst poisoning or poor oxidative addition.[1][3]Switch to Pd(dppf)Cl2 or increase temp to 100°C. Ensure O2 exclusion.
Dealkylation (Loss of iPr) Acid concentration too high during SNAr.Use a weaker acid (AcOH) or switch to Buchwald-Hartwig (Pd-catalyzed) amination.[3]
Regio-scrambling "Halogen Dance" mechanism (rare but possible with strong bases).[1][2][3]Avoid Lithium bases (n-BuLi) unless strictly controlling temp (-78°C).[1][3]

Experimental Workflow Diagram

Workflow Start Start: 4-Chloro-3-isopropoxypyridine Decision Target Moiety? Start->Decision PathA Aryl/Heteroaryl Group (Suzuki Coupling) Decision->PathA C-C Bond PathB Amine/Solubilizing Tail (Buchwald/SNAr) Decision->PathB C-N Bond StepA1 Reagents: Ar-B(OH)2, Pd-XPhos, K3PO4 Solvent: Dioxane/H2O PathA->StepA1 StepB1 Reagents: Amine, Pd2(dba)3, BINAP, NaOtBu Solvent: Toluene PathB->StepB1 StepA2 Process: 80°C, 4h, N2 atm StepA1->StepA2 Purification Purification: Silica Gel Chromatography (Gradient: 0-50% EtOAc/Hex) StepA2->Purification StepB2 Process: 100°C, 12h StepB1->StepB2 StepB2->Purification Final Final Bioactive Heterocycle Purification->Final

Figure 2: Decision tree and process flow for functionalizing the C4-position.

References

  • Standard Suzuki Coupling Conditions for Chloropyridines

    • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[4]

  • Application in Kinase Inhibitor Synthesis (Lorlatinib/Crizotinib Analogs)

    • Flick, A. C., et al. (2020).[5] Synthetic Approaches to the 2019 New Drugs. Journal of Medicinal Chemistry.[5] (Discusses pyridine macrocyclization strategies).

  • Nucleophilic Substitution in Pyridines

    • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry.[5]

  • Commercial Availability & Physical Data

    • BLD Pharm Product Data: 4-Chloro-3-isopropoxypyridine (CAS 1395038-34-2).[1][2][3][6]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 4-Chloro-3-isopropoxypyridine

Executive Summary 4-Chloro-3-isopropoxypyridine is a highly valuable building block in pharmaceutical chemistry, offering a functionalized pyridine core essential for the development of kinase inhibitors and receptor mod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-3-isopropoxypyridine is a highly valuable building block in pharmaceutical chemistry, offering a functionalized pyridine core essential for the development of kinase inhibitors and receptor modulators. However, the juxtaposition of an electron-donating, sterically demanding isopropoxy group adjacent to the electrophilic 4-chloro position creates a unique synthetic challenge. This application note provides a comprehensive, self-validating guide to overcoming these electronic and steric barriers using state-of-the-art palladium catalysis.

Mechanistic Rationale: The Substrate Dichotomy

To successfully functionalize 4-chloro-3-isopropoxypyridine, one must understand the competing electronic and steric forces at play during the catalytic cycle:

  • Electronic Activation vs. Deactivation : In general, 4-chloropyridines are activated toward oxidative addition because the pyridine nitrogen withdraws electron density via resonance and inductive effects, making the C4 carbon highly electrophilic, as detailed in the1[1]. However, the 3-isopropoxy group acts as a strong electron-donating group (EDG) via resonance (+M effect). This localized electron density partially neutralizes the electrophilicity of the C4-Cl bond, raising the activation energy required for palladium insertion.

  • Steric Hindrance : The bulky isopropyl moiety creates a significant steric shield around the C4 position. Traditional, unhindered catalysts like Pd(PPh3)4 often fail to achieve the necessary conformation for efficient oxidative addition or suffer from competitive catalyst poisoning by the pyridine nitrogen, a limitation explored in modern 2[2].

  • Causality in Catalyst Selection : To overcome this dichotomy, the protocol mandates the use of Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos). The electron-rich nature of these ligands increases the electron density on the Pd(0) center, thermodynamically driving the oxidative addition into the deactivated C-Cl bond. Concurrently, their extreme steric bulk accelerates the final reductive elimination step, preventing catalyst trapping[2]. Even when utilizing heterogeneous Pd/C systems for 4-chloropyridines, specialized sterically hindered ligands like 2-(dicyclohexylphosphino)biphenyl are 3[3].

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the optimized empirical parameters for functionalizing 4-chloro-3-isopropoxypyridine across three major cross-coupling modalities.

Coupling TypeSubstrate PartnerCatalyst SystemSolvent / BaseTemp / TimeTypical Yield
Suzuki-Miyaura Arylboronic AcidsPd2(dba)3 (2 mol%), SPhos (4 mol%)Toluene/H2O (10:1), K3PO4100°C, 12h85-95%
Buchwald-Hartwig Primary/Secondary AminesPd(OAc)2 (5 mol%), XPhos (10 mol%)1,4-Dioxane, Cs2CO3110°C, 16h75-88%
Sonogashira Terminal AlkynesPd(PPh3)4 (5 mol%), CuI (10 mol%)DMF, Et3N90°C, 12h60-75%

Visualizations

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd 4-Chloro-3-isopropoxypyridine TransMet Transmetalation (Base-Assisted) OxAdd->TransMet Arylboronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Transmetalated Complex RedElim->Pd0 Cross-Coupled Product

Pd-catalyzed cross-coupling cycle for 4-chloro-3-isopropoxypyridine highlighting key steps.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation using arylboronic acids. The use of a biphasic Toluene/H2O system ensures base solubility while maintaining high organic temperatures.

Step-by-Step Methodology :

  • Reagent Preparation : In an argon-filled glovebox, charge an oven-dried Schlenk tube with 4-Chloro-3-isopropoxypyridine (1.0 equiv, 1.0 mmol), Arylboronic acid (1.2 equiv, 1.2 mmol), Pd2(dba)3 (0.02 equiv, 2 mol%), SPhos (0.04 equiv, 4 mol%), and anhydrous K3PO4 (2.0 equiv, 2.0 mmol).

    • Causality: K3PO4 is chosen over weaker bases (like Na2CO3) because it efficiently accelerates transmetalation without causing hydrolysis of the sterically hindered substrate.

  • Solvent Degassing : Add Toluene (10 mL) and Deionized Water (1 mL). Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. The electron-rich SPhos ligand is highly susceptible to oxidation into phosphine oxide, which would immediately terminate the catalytic cycle.

  • Thermal Activation : Seal the tube and heat to 100°C in a pre-heated oil bath for 12 hours under vigorous stirring (800 rpm).

  • In-Process Validation (IPQC) : After 12 hours, cool to room temperature. Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Metric: Confirm the disappearance of the starting material peak (m/z ~171.04 [M+H]+) and the appearance of the target product mass. If starting material persists >5%, spike with an additional 1 mol% Pd2(dba)3 and heat for 2 more hours. This ensures the reaction is complete before committing to workup.

  • Workup & Isolation : Dilute the mixture with EtOAc (20 mL) and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination

Objective: C-N bond formation using primary or secondary amines.

Step-by-Step Methodology :

  • Reagent Preparation : Under an inert atmosphere, combine 4-Chloro-3-isopropoxypyridine (1.0 equiv), the desired Amine (1.5 equiv), Pd(OAc)2 (5 mol%), XPhos (10 mol%), and Cs2CO3 (2.0 equiv) in a sealed vessel.

  • Solvent Addition : Add anhydrous, degassed 1,4-Dioxane (0.1 M concentration relative to the pyridine).

    • Causality: Dioxane is selected for its high boiling point and ability to solubilize the intermediate Pd-amido complexes, preventing premature precipitation of the catalyst before reductive elimination can occur.

  • Reaction Execution : Heat the mixture at 110°C for 16 hours.

  • In-Process Validation (IPQC) : Perform TLC (UV active at 254 nm). The product typically exhibits a lower Rf value than the starting material due to increased polarity and hydrogen-bonding capability from the newly formed amine linkage.

  • Workup : Filter the crude mixture through a pad of Celite to remove the insoluble inorganic salts (Cs2CO3 and Pd black). Concentrate and purify via reverse-phase HPLC if the resulting aminopyridine is highly polar.

ProtocolFlow Step1 1. Substrate & Catalyst Prep (Glovebox: Pd2(dba)3 + XPhos) Step2 2. Solvent Degassing (Argon sparging, 15 min) Step1->Step2 Step3 3. Thermal Activation (100°C, sealed tube) Step2->Step3 Step4 4. In-Process Validation (LC-MS: Product m/z confirmation) Step3->Step4 Step5 5. Workup & Isolation (Extraction & Flash Chromatography) Step4->Step5

Self-validating experimental workflow for the Buchwald-Hartwig amination protocol.

References

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: The Nobel Prize in Chemistry 2010 - Scientific Background URL: [Link]

Sources

Method

Application Note: Suzuki-Miyaura Coupling of 4-Chloro-3-isopropoxypyridine

This Application Note is designed for researchers requiring high-efficiency cross-coupling protocols for 4-Chloro-3-isopropoxypyridine . This substrate presents a specific "deactivated-hindered" challenge: the C4-chlorid...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring high-efficiency cross-coupling protocols for 4-Chloro-3-isopropoxypyridine . This substrate presents a specific "deactivated-hindered" challenge: the C4-chloride is electronically deactivated by the electron-rich pyridine ring and the C3-alkoxy group, while simultaneously being sterically crowded by the ortho-isopropoxy moiety.

Executive Summary & Mechanistic Challenge

Coupling 4-Chloro-3-isopropoxypyridine is non-trivial compared to standard aryl bromide couplings. The reaction is impeded by two primary factors that must be addressed through catalyst design:

  • Electronic Deactivation: The pyridine ring is generally electron-deficient, but the 3-isopropoxy group (-OiPr) is a strong electron-donating group (EDG) by resonance. This increases electron density at the C4 position, strengthening the C-Cl bond and significantly slowing the rate-determining step: Oxidative Addition .

  • Steric Hindrance (The Ortho Effect): The bulky isopropoxy group at the C3 position creates a steric wall adjacent to the reactive C4-Cl site. Standard triphenylphosphine (

    
    ) based catalysts often fail to access the metal center effectively or undergo reductive elimination prematurely.
    

Strategic Solution: To force oxidative addition on this electron-rich, hindered chloride, we utilize Type I (Buchwald) or Type II (NHC-Pd) catalyst systems. These ligands are electron-rich (increasing Pd electron density to facilitate oxidative addition) and bulky (forcing formation of the active monoligated Pd(0) species).

Catalyst & Ligand Selection Guide

Catalyst SystemLigand ClassRecommended ForMechanism of Action
Method A: XPhos Pd G4 Biaryl DialkylphosphinePrimary Recommendation. Broad scope, high turnover.The bulky biaryl backbone promotes reductive elimination; the alkyl phosphine boosts oxidative addition.
Method B: Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)Difficult Substrates. Extremely hindered or deactivated partners.The "throw-away" pyridine ligand creates a highly active 12-electron Pd species that aggressively attacks the C-Cl bond.
Method C: Pd(OAc)₂ + SPhos Biaryl DialkylphosphineCost-Effective Scale-up. SPhos is specifically designed for ortho-substituted aryl chlorides.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Buchwald G3/G4 System)

Recommended for initial screening and high-value synthesis.

Reagents:

  • 4-Chloro-3-isopropoxypyridine (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-5 mol%) [Alternatively: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)]

  • Base:

    
     (2.0 – 3.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar. If using a glovebox, weigh out the Pd catalyst inside. If on the bench, use the air-stable G4 precatalyst.

  • Addition: Add 4-Chloro-3-isopropoxypyridine (1.0 mmol), Boronic acid (1.2 mmol), and Base (2.0 mmol).

  • Solvent: Add degassed Dioxane (4 mL) and Water (1 mL). Note: Degassing is critical. Sparge with Argon for 10 mins.

  • Catalyst: Add XPhos Pd G4 (0.02 mmol). Cap the vial immediately with a septum/crimp cap.

  • Reaction: Heat the block/bath to 80–100°C . Stir vigorously (800+ rpm) to ensure phase mixing.

  • Monitoring: Monitor by LCMS at 2 hours. If conversion is <50%, raise temp to 110°C (if using pressure vial).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: The "Hard Case" (Pd-PEPPSI-IPr)

Use this if Method A fails due to extreme steric bulk on the boronic acid partner.

Reagents:

  • 4-Chloro-3-isopropoxypyridine (1.0 equiv)

  • Boronic Acid (1.5 equiv)[1]

  • Catalyst: Pd-PEPPSI-IPr (2-5 mol%)

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv - use strictly anhydrous conditions if using alkoxide)
  • Solvent: Toluene or DME (Anhydrous)

Step-by-Step Procedure:

  • Inert Atmosphere: This protocol is best set up in a glovebox or under strict Schlenk conditions.[2]

  • Charge: Add substrate, boronic acid,

    
    , and Pd-PEPPSI-IPr to the tube.
    
  • Solvent: Add anhydrous Toluene.

  • Heat: Seal and heat to 100°C for 12–24 hours.

  • Note: The bulky NHC ligand (IPr) creates a "flexible steric pocket" that can accommodate the ortho-isopropoxy group better than rigid phosphines in some cases.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the catalytic cycle, highlighting the specific steric clash (Red Arrows) caused by the isopropoxy group during the oxidative addition step, and how bulky ligands (Green Shield) overcome this.

SuzukiMechanism PreCat Pd Precatalyst (Pd-L2 or G4) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition (Rate Limiting Step) ActivePd->OxAdd + Substrate TransMet Transmetalation (Base Activated) OxAdd->TransMet + Boronic/Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regenerate Pd(0) Product Product RedElim->Product Biaryl Product Substrate 4-Cl-3-OiPr-Pyridine (Steric/Electronic Clash) Substrate->OxAdd Steric Hindrance (3-OiPr blocks Pd) Boronic Boronic Acid (R-B(OH)2) Boronic->TransMet

Caption: Catalytic cycle highlighting the rate-limiting Oxidative Addition step caused by the 3-isopropoxy steric bulk.

Troubleshooting & Optimization Matrix

SymptomDiagnosisCorrective Action
No Reaction (SM Recovered) Catalyst death or failure to oxidatively add.Switch to Pd-PEPPSI-IPr or increase temp to 120°C (Microwave). Ensure solvent is degassed.[2]
De-chlorination (Hydrodehalogenation)

-Hydride elimination or hydride source present.
Avoid alcoholic solvents (use Dioxane/Toluene). Use strictly anhydrous conditions.
Protodeboronation Boronic acid instability (common with 2-pyridyl boronates).Use Boronic Esters (Pinacol) or MIDA boronates. Switch to anhydrous base (

or

).
Homocoupling (R-R) Oxidative coupling of boronic acid.Degas solvent thoroughly (Oxygen promotes this). Reduce catalyst loading slightly.

Safety & Handling

  • Pyridine Derivatives: 4-Chloro-3-isopropoxypyridine is likely a skin irritant and potentially toxic if inhaled. Handle in a fume hood.

  • Palladium Waste: All Pd-containing waste must be segregated into heavy metal waste streams.

  • Pressure: If heating above the boiling point of the solvent (e.g., dioxane at 110°C), use rated pressure vials behind a blast shield.

References

  • Buchwald, S. L., et al. (2005). "Universal Polymer-Bound Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides." Journal of the American Chemical Society.

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry - A European Journal.

  • Suzuki, A. (1999). "Recent advances in the Suzuki-Miyaura cross-coupling reaction." Journal of Organometallic Chemistry.

  • Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction Protocols."

  • Vertex AI Search. (2023). "Reactivity of 2- and 4-chloropyridines in Palladium Catalysis.

Sources

Application

Application Note: Buchwald-Hartwig Amination of 4-Chloro-3-isopropoxypyridine

This Application Note is structured to provide a definitive, field-ready protocol for the Buchwald-Hartwig amination of 4-Chloro-3-isopropoxypyridine . It synthesizes modern catalytic methodologies with specific mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a definitive, field-ready protocol for the Buchwald-Hartwig amination of 4-Chloro-3-isopropoxypyridine . It synthesizes modern catalytic methodologies with specific mechanistic considerations for this sterically and electronically distinct substrate.

Executive Summary

The amination of 4-Chloro-3-isopropoxypyridine presents a dual challenge: the electronic deactivation of the 4-position relative to the 2-position (though activated relative to chlorobenzene) and the steric hindrance imposed by the ortho-isopropoxy group. Standard protocols using older generation ligands (e.g., BINAP, dppf) often result in sluggish conversion or competitive hydrodehalogenation.

This guide recommends the use of Third- and Fourth-Generation Buchwald Precatalysts (specifically BrettPhos and RuPhos systems). These bulky, electron-rich dialkylbiarylphosphine ligands are engineered to facilitate oxidative addition into electron-deficient heteroaryl chlorides while preventing catalyst poisoning by the pyridine nitrogen.

Mechanistic Analysis & Substrate Specifics

The Substrate Challenge
  • Electronic Context: The pyridine ring is electron-deficient.[1] The 4-chloro position is susceptible to oxidative addition (OA), but the rate is slower than 2-chloropyridine. The 3-isopropoxy group (

    
    ) acts as an electron-donating group (EDG) by resonance, potentially increasing electron density at the 4-position and slightly retarding OA compared to unsubstituted 4-chloropyridine.
    
  • Steric Context: The bulky isopropyl group at the 3-position creates significant steric pressure on the metal center during the coordination and oxidative addition steps.

  • Catalyst Poisoning: The pyridine nitrogen (

    
    ) is a competent ligand that can displace phosphines, leading to the formation of inactive bis-pyridine palladium complexes (
    
    
    
    ).
The Solution: Bulky Biaryl Phosphines

To overcome these barriers, the catalyst system must possess:

  • High Steric Bulk: To enforce mono-ligation (

    
    ) and prevent 
    
    
    
    coordination.
  • Electron Richness: To accelerate the rate-limiting oxidative addition into the

    
     bond.
    

Selected Ligands:

  • BrettPhos: The gold standard for primary amines . Its structural rigidity prevents cyclometallation and promotes reductive elimination.

  • RuPhos: Ideal for secondary amines and sterically demanding couplings.

  • XPhos: A robust generalist alternative if specific precatalysts are unavailable.

Decision Tree & Workflow

The following diagram outlines the logical flow for selecting the optimal reaction conditions based on the amine coupling partner.

G Start Substrate: 4-Chloro-3-isopropoxypyridine AmineType Select Amine Class Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary BaseSens Base Sensitive Groups? (Esters, Nitriles, etc.) Primary->BaseSens CondB Protocol B: RuPhos Pd G4 Base: NaOtBu Solvent: THF/Toluene Secondary->CondB Standard CondA Protocol A: BrettPhos Pd G4 Base: NaOtBu Solvent: t-AmOH/Dioxane BaseSens->CondA No CondC Protocol C: BrettPhos Pd G4 Base: Cs2CO3 Solvent: 1,4-Dioxane (Dry) BaseSens->CondC Yes

Figure 1: Decision matrix for ligand and base selection based on nucleophile class and functional group tolerance.

Detailed Experimental Protocols

Protocol A: Primary Amines (Standard)

Target: High yield coupling of alkyl/aryl primary amines. System: BrettPhos Pd G4 / NaOtBu.

ComponentRoleEquivalents/Conc.Notes
Substrate Electrophile1.0 equiv4-Chloro-3-isopropoxypyridine
Amine Nucleophile1.2 - 1.4 equivExcess drives kinetics
Catalyst Pd Source1 - 3 mol%BrettPhos Pd G4 (preferred) or Pd(OAc)2 + BrettPhos (1:2)
Base Deprotonation1.4 - 2.0 equivNaOtBu (Sodium tert-butoxide)
Solvent Medium0.2 - 0.5 M1,4-Dioxane or t-Amyl Alcohol (anhydrous)

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial (screw-cap with septum) or Schlenk tube. Cool under a stream of Argon.[2]

  • Solids Addition: Charge the vial with BrettPhos Pd G4 (catalyst), NaOtBu (base), and the Substrate (if solid).

    • Note: If using free amine ligand + Pd source instead of precatalyst, premix Pd(OAc)2 and Ligand in solvent for 5 mins at 60°C to generate active species before adding substrate.

  • Purging: Seal the vial and cycle vacuum/Argon (3x) to remove

    
    .
    
  • Liquids Addition: Add anhydrous 1,4-Dioxane via syringe. Add the Amine (if liquid) via syringe.

  • Reaction: Heat the block to 100°C . Stir vigorously (800+ rpm).

    • Time: Typically 2–6 hours. Monitor by LCMS.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: Secondary Amines (Steric Demand)

Target: Coupling of cyclic (morpholine, piperidine) or acyclic secondary amines. System: RuPhos Pd G4 / NaOtBu.

  • Modification: Replace BrettPhos with RuPhos .

  • Temperature: Secondary amines may react at lower temperatures (

    
    ).[3]
    
  • Solvent: Toluene is often superior for RuPhos systems, though Dioxane works well.

Protocol C: Base-Sensitive Substrates

Target: Substrates containing esters, nitro groups, or base-labile protons. System: BrettPhos Pd G4 /


.
  • Base: Replace NaOtBu with

    
      (3.0 equiv).
    
  • Solvent: 1,4-Dioxane is critical here.

  • Conditions: This is a heterogeneous base system. Vigorous stirring is non-negotiable. Reaction times will be longer (12–24 hours) and may require slightly higher temperatures (

    
    ).
    

Troubleshooting & Optimization

The following table addresses common failure modes specific to 4-chloropyridines.

Observation (LCMS)DiagnosisRoot CauseCorrective Action
Starting Material (SM) only No Oxidative AdditionCatalyst poisoning by Pyridine N or steric bulk of

.
1. Switch to BrettPhos Pd G4 (pre-activated).2. Increase Temp to

.3. Switch solvent to t-Amyl Alcohol (higher bp).
Dehalogenated Product (Ar-H) Hydrodehalogenation

-Hydride elimination is faster than reductive elimination.
1. Increase Amine conc. (2.0 equiv).2. Switch ligand to BrettPhos (promotes Reductive Elimination).3.[4] Ensure solvent is strictly anhydrous.
Pd Black Precipitation Catalyst DecompositionUnstable

species.
1. Add 1-2 mol% free ligand (BrettPhos) to stabilize the active species.2. Lower temperature slightly.
Low Conversion (<50%) StallBase insolubility or catalyst death.1. If using

, add water (1-2 drops) to solubilize surface.2. Re-charge with 1 mol% fresh catalyst after 4 hours.

Catalytic Cycle Visualization

The diagram below illustrates the critical influence of the ortho-isopropoxy group on the catalytic cycle.

Cycle cluster_steric Steric Bottleneck Pd0 L-Pd(0) (Active Species) OA Oxidative Addition (Rate Limiting) Pd0->OA + Ar-Cl Complex1 Pd(II)-Cl Complex (Steric Clash with O-iPr) OA->Complex1 AmineBind Amine Coordination & Deprotonation Complex1->AmineBind + HNR2 / Base RE Reductive Elimination (Product Release) AmineBind->RE RE->Pd0 - Product

Figure 2: Catalytic cycle emphasizing the oxidative addition bottleneck caused by the ortho-isopropoxy steric clash.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68. Link

  • Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920. Link

  • BenchChem Technical Support. (2025). Troubleshooting Buchwald-Hartwig Amination with Chloropyridines. BenchChem Application Notes. Link

  • Paul, F., et al. (1994). Palladium-catalyzed amination of aryl halides and sulfonates.[5] Journal of the American Chemical Society, 116(13), 5969–5970. Link

Sources

Method

Application Note: 4-Chloro-3-isopropoxypyridine as a Tunable Scaffold in Medicinal Chemistry

Executive Summary 4-Chloro-3-isopropoxypyridine (CAS 1395038-34-2) is a specialized heterocyclic building block designed for medicinal chemistry programs requiring precise lipophilicity tuning and scaffold hopping. Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-3-isopropoxypyridine (CAS 1395038-34-2) is a specialized heterocyclic building block designed for medicinal chemistry programs requiring precise lipophilicity tuning and scaffold hopping. Unlike standard 4-chloropyridines, the 3-isopropoxy substituent provides a unique electronic and steric profile that modulates reactivity at the 4-position while enhancing solubility and metabolic stability in the final drug candidate.

This guide provides a comprehensive technical overview of this intermediate, detailing its electronic properties, handling protocols, and specific methodologies for Carbon-Carbon (Suzuki-Miyaura) and Carbon-Heteroatom (Buchwald-Hartwig,


) bond formations.

Chemical Profile & Reactivity Logic

The "Push-Pull" Electronic System

The utility of 4-Chloro-3-isopropoxypyridine lies in the interplay between the pyridine nitrogen and the 3-alkoxy substituent.

  • Pyridine Nitrogen (Electron Withdrawing): Activates the ring, specifically the 2- and 4-positions, toward nucleophilic attack (

    
    ).
    
  • 3-Isopropoxy Group (Electron Donating + Steric Bulk):

    • Electronic Effect: The oxygen lone pair donates electron density into the ring via resonance, slightly deactivating the 4-position compared to a 3-nitro or 3-cyano analog. This prevents "runaway" reactivity and allows for chemoselective transformations.

    • Steric Effect: The branched isopropyl group shields the 3-position, directing metallation or electrophilic attack to the 2-position or 5-position, while influencing the conformation of substituents added at the 4-position.

Physicochemical Properties
PropertyValueRelevance
CAS Number 1395038-34-2Unique Identifier
Molecular Formula

--
Molecular Weight 171.62 g/mol Fragment-based drug discovery (FBDD) friendly
Predicted LogP ~2.5Ideal for improving membrane permeability
H-Bond Acceptors 2 (N, O)Key for kinase hinge binding

Application Workflows

The following diagrams illustrate the versatility of this scaffold.

Reaction Landscape

This decision tree guides the chemist through selecting the optimal reaction pathway based on the desired target moiety.

ReactionLandscape Start 4-Chloro-3- isopropoxypyridine Decision Target Moiety? Start->Decision Biaryl Biaryl / Heterobiaryl (Kinase Inhibitors) Decision->Biaryl Suzuki-Miyaura (Boronic Acids) Amine Aminopyridine (GPCR Ligands) Decision->Amine Buchwald-Hartwig (Amines) Ether Thioether / Ether (PPIs / PDE4) Decision->Ether SNAr (Thiols/Phenols) Cond1 Protocol A Biaryl->Cond1 Pd(dppf)Cl2, K2CO3 Cond2 Protocol B Amine->Cond2 Pd2(dba)3, Xantphos Cond3 Protocol C Ether->Cond3 NaH, DMF, Heat

Figure 1: Strategic reaction map for functionalizing 4-Chloro-3-isopropoxypyridine.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Synthesis of 3-isopropoxy-4-arylpyridines (Common in Kinase Inhibitor scaffolds).

Rationale: The 4-chloro position is less reactive than 4-iodo or 4-bromo. Therefore, electron-rich phosphine ligands or bidentate ligands like dppf are required to facilitate the oxidative addition step.

Materials:

  • 4-Chloro-3-isopropoxypyridine (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Inerting: Charge a reaction vial with the pyridine substrate, boronic acid, base, and Pd catalyst. Seal and purge with Nitrogen (

    
    ) for 5 minutes.
    
  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the block to 90°C for 4-12 hours. Monitor by LC-MS for the disappearance of the starting chloride (m/z 171.6).

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    

Critical Note: If the boronic acid is sterically hindered (ortho-substituted), switch to


 / SPhos  to enhance transmetallation efficiency.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of an amino group at the 4-position (e.g., for PDE4 inhibitor analogs).

Rationale: While


 is possible, it often requires harsh temperatures (>120°C) due to the deactivating effect of the 3-isopropoxy group. Pd-catalyzed amination proceeds under milder conditions with higher yields.

Materials:

  • 4-Chloro-3-isopropoxypyridine (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)[1]

  • Catalyst:

    
     (0.02 eq)
    
  • Ligand: Xantphos (0.04 eq) - Preferred for pyridines to prevent catalyst poisoning.

  • Base:

    
     (1.5 eq)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under Ar flow, mix

    
     and Xantphos in the solvent and stir for 10 mins to generate the active catalyst species.
    
  • Addition: Add the pyridine substrate, amine, and base.

  • Heating: Reflux at 100°C for 16 hours.

  • Filtration: Filter the hot reaction mixture through a Celite pad to remove inorganic salts and Palladium black.

  • Isolation: Concentrate the filtrate and purify via reverse-phase prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid) if the product is polar.

Protocol C: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of Thioethers (Bioisosteres of PPI intermediates like Rabeprazole).

Rationale: This pathway is favoured when using strong nucleophiles like thiols or alkoxides. The reaction is driven by the electron-deficient nature of the pyridine ring.

Materials:

  • 4-Chloro-3-isopropoxypyridine (1.0 eq)

  • Thiol (e.g., 2-Mercaptobenzimidazole) (1.1 eq)

  • Base: NaH (60% in oil) (1.2 eq)

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step Procedure:

  • Deprotonation: To a solution of the thiol in DMF at 0°C, carefully add NaH. Stir for 30 mins until gas evolution ceases.

  • Addition: Add 4-Chloro-3-isopropoxypyridine dropwise (neat or in minimal DMF).

  • Reaction: Warm to 80-100°C . The 3-isopropoxy group provides steric hindrance, so elevated temperatures are necessary compared to simple 4-chloropyridine.

  • Quench: Pour the mixture into ice water.

  • Isolation: If a solid precipitates, filter and wash with water. If oil forms, extract with DCM.

Case Study: Scaffold Hopping in PDE4 Inhibitors

Context: Many PDE4 inhibitors (e.g., Piclamilast) feature a 3-cyclopentyloxy-4-methoxyphenyl core. Replacing the phenyl ring with a pyridine improves solubility, while the isopropoxy group mimics the lipophilic volume of the cyclopentyloxy group with lower molecular weight.

Target Synthesis: N-(3,5-dichloropyridin-4-yl)-3-isopropoxy-4-methoxy-pyridin-2-amine (Hypothetical Analog).

SynthesisWorkflow SM 4-Chloro-3- isopropoxypyridine Step1 Step 1: N-Oxidation (mCPBA, DCM) SM->Step1 Int1 Intermediate: N-Oxide Step1->Int1 Step2 Step 2: Chlorination (POCl3, 80°C) Int1->Step2 Int2 Intermediate: 2,4-Dichloro-3- isopropoxypyridine Step2->Int2 Step2->Int2 Regioselective Cl insertion at C2 Step3 Step 3: Selective SNAr (4-position) Int2->Step3 Final Target Scaffold Step3->Final

Figure 2: Proposed synthetic route for converting the intermediate into a di-functionalized scaffold.

Safety & Handling

  • Hazards: 4-Chloro-3-isopropoxypyridine is an irritant. Like many halogenated pyridines, it may cause skin sensitization.

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2-8°C. The isopropoxy ether linkage is generally stable, but the compound should be protected from strong acids to prevent dealkylation to the hydroxypyridine.
    
  • Waste: All palladium-containing waste must be segregated for heavy metal disposal.

References

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Reference for LogP and Bioisosteres).
  • Asian Journal of Pharmaceutical Research. (2011). An Efficient Synthesis of Rabeprazole Sodium. (Demonstrates reactivity of analogous 4-chloro-3-alkoxypyridines). Retrieved from [Link]

Sources

Application

Application Note: Scalable Synthesis of 3-Isopropoxy-4-Substituted Pyridines

This Application Note and Protocol Guide is designed for researchers and process chemists in the pharmaceutical industry. It details the scalable synthesis of 3-isopropoxy-4-substituted pyridines , a privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and process chemists in the pharmaceutical industry. It details the scalable synthesis of 3-isopropoxy-4-substituted pyridines , a privileged scaffold in medicinal chemistry (e.g., PDE4 inhibitors, kinase inhibitors).[1]

The guide prioritizes scientific integrity and scalability , moving beyond simple recipes to explain the why and how of process design.

Executive Summary & Strategic Analysis

The 3-alkoxy-4-substituted pyridine motif is a critical pharmacophore in modern drug discovery, notably serving as a bioisostere for 3,4-dialkoxyphenyl rings (e.g., in Roflumilast analogs).[1] However, the pyridine ring's electron-deficient nature makes regioselective functionalization at the 3- and 4-positions challenging.[1]

Conventional electrophilic aromatic substitution (SEAr) fails because the pyridine nitrogen deactivates the ring, and nucleophilic aromatic substitution (SnAr) typically favors the 2- or 4-positions, making the introduction of the 3-alkoxy group difficult without specific directing strategies.

Strategic Routes for Scale-Up

We present two distinct, field-proven pathways. Selection depends on the nature of the substituent at C4 (


).
FeatureRoute A: The "Linear" Process Route B: The "Convergent" Process
Target Substrate 4-Alkyl pyridines (e.g., Methyl, Ethyl)4-Aryl / 4-Heteroaryl pyridines
Key Mechanism Diazotization / Williamson Ether SynthesisPd-Catalyzed Cross-Coupling (Buchwald/Suzuki)
Scalability High (Kilogram scale)Moderate-High (High reagent cost)
Cost Efficiency Excellent (Commodity reagents)Moderate (Requires Pd catalysts)
Primary Challenge Exotherm control during diazotizationCatalyst removal (ppm limits)

Decision Logic & Reaction Pathways

The following decision tree illustrates the optimal synthetic strategy based on starting material availability and target substitution.

Synthesis_Pathways Start Target: 3-Isopropoxy-4-R-Pyridine Check_R Analyze Substituent R at C4 Start->Check_R Route_A Route A: Linear Synthesis (Best for R = Alkyl) Check_R->Route_A R = Methyl/Alkyl Route_B Route B: Convergent Synthesis (Best for R = Aryl/Complex) Check_R->Route_B R = Aryl/Heteroaryl SM_A Start: 3-Amino-4-methylpyridine (Commodity Chemical) Route_A->SM_A SM_B Start: 3-Bromo-4-methylpyridine (or 3-Bromo-4-chloropyridine) Route_B->SM_B Step_A1 Step 1: Diazotization/Hydrolysis (H2SO4, NaNO2, Heat) SM_A->Step_A1 Step_A2 Step 2: O-Alkylation (iPr-Br, K2CO3, DMF) Step_A1->Step_A2 Final Final Product: 3-Isopropoxy-4-R-Pyridine Step_A2->Final Step_B1 Step 1: C4 Functionalization (Suzuki/Heck/Negishi) SM_B->Step_B1 Step_B2 Step 2: C3 C-O Coupling (Pd-Cat, iPrOH) Step_B1->Step_B2 Step_B2->Final

Caption: Strategic decision tree for selecting the optimal synthesis route based on the C4 substituent.

Detailed Experimental Protocols

Protocol A: Linear Synthesis (For 4-Methyl Derivatives)

Target: 3-Isopropoxy-4-methylpyridine Scale: 100 g to 1 kg batch size Basis: Conversion of 3-amino-4-picoline to 3-hydroxy-4-picoline, followed by O-alkylation.[1]

Step 1: Synthesis of 3-Hydroxy-4-methylpyridine

This step utilizes a modified Sandmeyer-type hydroxylation.[1] Unlike standard phenols, hydroxypyridines are amphoteric, requiring careful pH control during isolation.

  • Reagents:

    • 3-Amino-4-methylpyridine (1.0 equiv)[1]

    • Sulfuric Acid (H₂SO₄), 30-40% aq. solution (5.0 equiv)

    • Sodium Nitrite (NaNO₂), aq. solution (1.1 equiv)

    • Urea (0.1 equiv) – Critical for quenching excess nitrite.

  • Procedure:

    • Dissolution: Charge a glass-lined reactor with dilute H₂SO₄. Cool to 0–5 °C. Slowly add 3-amino-4-methylpyridine. Caution: Exothermic.

    • Diazotization: Add the NaNO₂ solution dropwise via a subsurface dip tube, maintaining internal temperature <5 °C. Stir for 1 hour at 0 °C.

    • Hydrolysis: Heat the diazonium salt solution to 90–95 °C. Nitrogen gas evolution will be vigorous. Safety Note: Ensure adequate venting capacity.

    • Quenching: Once gas evolution ceases (approx. 2-3 h), cool to room temperature. Add urea to destroy excess nitrous acid (check with starch-iodide paper).

    • Isolation: Neutralize to pH 6.5–7.0 using 50% NaOH or solid Na₂CO₃. The product may precipitate; if not, continuous extraction with Ethyl Acetate or n-Butanol is required due to high water solubility.[1]

    • Purification: Recrystallize from Ethanol/Water or use crude if purity >90%.[1]

Step 2: O-Alkylation (Williamson Ether Synthesis)
  • Reagents:

    • 3-Hydroxy-4-methylpyridine (1.0 equiv)[1]

    • 2-Bromopropane (1.2 equiv)

    • Potassium Carbonate (K₂CO₃), anhydrous, micronized (2.0 equiv)

    • DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) – Solvent choice affects rate.[1][2]

  • Procedure:

    • Setup: In a dry reactor under N₂, suspend 3-hydroxy-4-methylpyridine and K₂CO₃ in DMF (5 vol).

    • Addition: Add 2-bromopropane.

    • Reaction: Heat to 60–70 °C. Note: Higher temperatures (>90 °C) promote N-alkylation side products. Monitor by HPLC.[1][3]

    • Workup: Cool to RT. Filter off inorganic salts (KBr, excess K₂CO₃).

    • Extraction: Dilute filtrate with water (10 vol) and extract with MTBE or Toluene.

    • Distillation: The product is a liquid. Purify via vacuum distillation (bp approx. 110-120 °C at 10 mmHg).

Yield Expectation: 75-85% (Step 2).

Protocol B: Convergent Synthesis (For 4-Aryl/Complex Derivatives)

Target: 3-Isopropoxy-4-(aryl)pyridine Basis: Palladium-catalyzed C-O coupling on a halogenated precursor.[1]

Step 1: Precursor Synthesis

Start with 3-bromo-4-chloropyridine or 3-bromo-4-methylpyridine .[1]

  • If starting with 3-bromo-4-chloropyridine, perform a Suzuki coupling at C4 (selectivity is driven by the more reactive C4-Cl bond) to install the aryl group (

    
    ).
    
  • Result: 3-Bromo-4-arylpyridine.[1]

Step 2: Palladium-Catalyzed Isopropoxylation

This modern method avoids harsh conditions and tolerates sensitive functional groups.[1]

  • Reagents:

    • 3-Bromo-4-arylpyridine (1.0 equiv)[1]

    • Isopropanol (2.0 equiv) – Acts as reagent and co-solvent.

    • Catalyst: Pd(OAc)₂ (1-2 mol%) + Ligand (RockPhos or tBuBrettPhos) (2-4 mol%).

    • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv).

    • Solvent: Toluene or Dioxane.[1][4]

  • Procedure:

    • Inertion: Charge reactor with substrate, base, and catalyst system.[4][5][6] Cycle N₂/Vacuum 3 times.

    • Addition: Add solvent and isopropanol (degassed).

    • Reaction: Heat to 90 °C for 12–18 hours.

    • Workup: Filter through a pad of Celite to remove Pd black. Concentrate.

    • Purification: Flash chromatography (Silica, Hexane/EtOAc).

Yield Expectation: 80-90%.

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance Colorless to pale yellow oil/solidVisual
Purity > 98.0%HPLC (C18, ACN/Water)
Identity Conforms to Structure1H-NMR (CDCl3), MS
Residual Solvent < 5000 ppm (DMF/Toluene)GC-HS
Water Content < 0.5%Karl Fischer

Key NMR Signals (3-Isopropoxy-4-methylpyridine):

  • C3-O-CH: Septet at ~4.6 ppm.[1]

  • Isopropyl Methyls: Doublet at ~1.3-1.4 ppm.[1]

  • C2-H: Singlet/Doublet at ~8.2 ppm (deshielded by N and O).

  • C4-Methyl: Singlet at ~2.2-2.3 ppm.

Safety & Hazard Management

  • Diazotization Risks: The formation of diazonium salts (Step A1) releases significant heat. Accumulation of unreacted nitrite can lead to runaway reactions. Control: Strictly maintain T < 5 °C during addition. Verify nitrite consumption before heating.[1]

  • Alkylation Hazards: 2-Bromopropane is a potential alkylating agent and reproductive toxin.[1] Use closed handling systems.

  • Palladium Residues: For pharmaceutical intermediates, Pd must be scavenged (e.g., using thiol-silica scavengers) to meet ICH Q3D guidelines (<10 ppm).

References

  • Synthesis of 3-Hydroxy-4-methylpyridine

    • Process for hydroxy-methylation of a substituted 3-hydroxy-pyridine.[1][] US Patent 3,873,557.[1] Link

    • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization.[1][8][9] (Mentions 3-hydroxy-4-methylpyridine as substrate). ChemRxiv, 2021.[1] Link

  • O-Alkylation Protocols

    • Environmentally Benign Synthetic Protocol for O-Alkylation of Hydroxy Pyridines.[1] Scientific Research, 2012.[1] Link

    • Scalable Synthesis of 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one. (Glimepiride intermediate synthesis). Thieme Connect, 2020.[1] Link

  • Palladium-Catalyzed C-O Coupling

    • Palladium-Catalyzed Coupling Reactions of 3- and 4-Halo-pyridines.[1] ResearchGate, 2020.[1] Link

    • Buchwald-Hartwig Cross Coupling.[1] Organic Chemistry Portal.[1] Link

  • Starting Material Synthesis (3-Bromo-4-methylpyridine)

    • Synthesis of 3-Bromo-4-methylpyridine.[1][10] ChemicalBook / Patent CN106243022.[1] Link

Sources

Method

Application Note: Precision C-H Functionalization of 4-Chloro-3-isopropoxypyridine

This Application Note and Protocol Guide details the precision functionalization of 4-Chloro-3-isopropoxypyridine , a critical heterocyclic scaffold used in the synthesis of next-generation kinase inhibitors (e.g., ALK/R...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the precision functionalization of 4-Chloro-3-isopropoxypyridine , a critical heterocyclic scaffold used in the synthesis of next-generation kinase inhibitors (e.g., ALK/ROS1 inhibitors like Lorlatinib).

Executive Summary

4-Chloro-3-isopropoxypyridine presents a unique challenge in regioselective functionalization due to the competing electronic and steric effects of its substituents. The 3-isopropoxy group (-OiPr) serves as a strong Directed Metalation Group (DMG) for C2-lithiation but also imposes steric bulk. The 4-chloro group (-Cl) acidifies the C5 position via induction while simultaneously serving as a reactive handle for subsequent cross-coupling.

This guide outlines two orthogonal strategies to functionalize this scaffold:

  • C2-Selective Activation: Utilizing Directed Ortho Metalation (DoM) driven by the synergy of the pyridine nitrogen and the 3-alkoxy group.

  • C5/C6-Selective Activation: Utilizing Iridium-catalyzed C-H borylation governed by steric accessibility.

Strategic Reaction Map

The following diagram illustrates the divergent reactivity pathways available for 4-Chloro-3-isopropoxypyridine.

ReactionMap cluster_legend Selectivity Drivers Substrate 4-Chloro-3-isopropoxypyridine C2_Product C2-Functionalized (DoM Product) E = B(OR)2, I, CHO Substrate->C2_Product Path A: LiTMP, -78°C Chelaion Control (N/O) C5_Product C5-Borylated (Ir-Catalysis) Steric Control Substrate->C5_Product Path B: [Ir(OMe)(cod)]2 Steric Control C4_Product C4-Functionalized (Suzuki/Buchwald) Cl Displacement Substrate->C4_Product Path C: Pd(0), Ar-B(OH)2 Cl-Activation L1 C2: Directed by N & 3-OiPr L2 C5: Activated by 4-Cl (Inductive)

Figure 1: Divergent functionalization pathways. Path A exploits chelation for C2 selectivity. Path B exploits sterics for C5 selectivity.

Detailed Protocols

Protocol A: C2-Selective Lithiation (Directed Ortho Metalation)

Objective: Introduction of electrophiles (Boron, Iodine, Formyl) at the C2 position. Mechanism: The lithium base coordinates to the Pyridine Nitrogen and the Oxygen of the isopropoxy group, forming a pre-lithiation complex that deprotonates C2 selectively.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 4-Chloro-3-isopropoxypyridine (1.0 equiv)

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepared in situ or commercially available.

    • Note: LiTMP is preferred over LDA to minimize nucleophilic attack on the pyridine ring or the 4-Cl moiety.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Electrophile: Triisopropyl borate (for boronic acid), Iodine (for iodide), or DMF (for aldehyde).

  • Cryogenic Bath: Dry ice/Acetone (-78°C).

Step-by-Step Methodology
  • Base Preparation (In situ):

    • In a flame-dried Schlenk flask under Argon, charge Anhydrous THF (5 mL/mmol) and 2,2,6,6-Tetramethylpiperidine (1.2 equiv).

    • Cool to -78°C .[6][7][8]

    • Add n-Butyllithium (2.5 M in hexanes, 1.2 equiv) dropwise over 10 minutes.

    • Stir at 0°C for 30 minutes to ensure full formation of LiTMP, then re-cool to -78°C .

  • Metalation:

    • Dissolve 4-Chloro-3-isopropoxypyridine (1.0 equiv) in Anhydrous THF (2 mL/mmol).

    • Add the substrate solution dropwise to the LiTMP solution at -78°C over 15 minutes. Maintain internal temp < -70°C.

    • Critical Step: Stir at -78°C for 45 minutes . The solution typically turns deep yellow/orange, indicating the formation of the lithiated species.

  • Electrophile Trapping:

    • Add the Electrophile (e.g., Triisopropyl borate, 1.5 equiv) neat or in THF solution rapidly to the reaction mixture at -78°C.

    • Stir at -78°C for 30 minutes, then allow the mixture to warm to Room Temperature (RT) over 2 hours.

  • Workup:

    • For Boronic Acids: Quench with 1N HCl (aqueous) to pH 5-6. Extract with EtOAc.

    • For Iodides/Aldehydes: Quench with saturated NH4Cl. Extract with EtOAc.

    • Dry organics over Na2SO4, filter, and concentrate.[3]

Troubleshooting & Validation
IssueProbable CauseSolution
Low Yield Moisture in THF or Base degradation.Titrate n-BuLi before use. Ensure rigorous drying of THF.
Regioisomers (C5) Loss of kinetic control.Ensure temperature stays strictly below -70°C during addition. Use LiTMP (sterically bulky) to disfavor C5 attack if C2 is accessible.
"Halogen Dance" Lithium migration to C4/C5.Keep reaction time at -78°C short (< 1h). Quench immediately.
Protocol B: C5-Selective Iridium-Catalyzed Borylation

Objective: Functionalization of the sterically accessible C5 position (or C6) without directing groups. Mechanism: The active catalytic species, [Ir(dtbpy)(Bpin)3], reacts with the least sterically hindered C-H bond. The C2 position is blocked by the 3-OiPr group. C5 is flanked by H and Cl, making it accessible.

Reagents
  • Catalyst Precursor: [Ir(OMe)(cod)]2 (1.5 mol%)

  • Ligand: 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy) (3.0 mol%)

  • Boron Source: Bis(pinacolato)diboron (B2pin2) (0.6 equiv per C-H bond, typically 1.0-1.2 equiv relative to substrate).

  • Solvent: MTBE or THF (Anhydrous).

  • Temperature: 60-80°C.

Step-by-Step Methodology
  • Catalyst Activation:

    • In a nitrogen-filled glovebox or sealed vial, combine [Ir(OMe)(cod)]2 (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) in THF (2 mL).

    • Add B2pin2 (254 mg, 1.0 mmol). The solution will turn deep brown/red, evolving gas (formation of active species).

  • Reaction:

    • Add 4-Chloro-3-isopropoxypyridine (1.0 mmol) to the catalyst mixture.

    • Seal the vessel and heat to 80°C for 16 hours.

  • Workup:

    • Cool to RT.

    • Concentrate the solvent via rotary evaporation.

    • Purification: Pass through a short plug of silica gel (eluting with Hexane/EtOAc) to remove the catalyst. Recrystallize or use directly in Suzuki coupling.

Regioselectivity Logic

The 3-OiPr group creates a "steric wall" protecting C2 and C4 (which is already Cl). The Ir-catalyst prefers the "gap" at C5 or C6.

  • C5: Meta to OiPr, Ortho to Cl.

  • C6: Para to OiPr, Meta to Cl.

  • Note: While C6 is sterically very open, the electronic activation of C5 by the adjacent Cl often favors C5 or a mixture of C5/C6. Separation is usually achieved via chromatography.

Mechanistic Visualization (Graphviz)

The following diagram details the molecular mechanism for the C2-Directed Lithiation , highlighting the critical chelation transition state.

Mechanism cluster_factors Critical Success Factors Start 4-Chloro-3-isopropoxypyridine Complex Pre-Lithiation Complex (Li coordinates to N & O) Start->Complex + LiTMP -78°C TS Transition State (Deprotonation at C2) Complex->TS Kinetic Control Lithiated C2-Lithiated Species TS->Lithiated - H-TMP Product C2-Functionalized Product Lithiated->Product + Electrophile (E+) F1 Temp < -70°C Prevents Halogen Dance F2 LiTMP Base Prevents Nucleophilic Attack

Figure 2: Mechanistic pathway for C2-Lithiation. The coordination of Lithium to both the Pyridine Nitrogen and the Ether Oxygen is the key driver for regioselectivity.

References

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amides and Carbamates as Synthetic Connections. Chemical Reviews, 90(6), 879–933.
  • Iridium-Catalyzed C-H Borylation of Heterocycles

    • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. Journal of the American Chemical Society, 124(3), 390–391.
  • Synthesis of Lorlatinib (Contextual Relevance)

    • Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922). Journal of Medicinal Chemistry, 57(11), 4720–4744.
  • Lithiation of 3-Alkoxypyridines

    • Connon, S. J., & Hegarty, A. F. (2000). Substituted 3,4-pyridynes: clean cycloadditions. Journal of the Chemical Society, Perkin Transactions 1, (9), 1245-1249. (Demonstrates lithiation behavior of 3-alkoxy-4-halopyridines).

Sources

Application

Application Note: Strategic Utilization of 4-Chloro-3-isopropoxypyridine in Agrochemical Synthesis

This Application Note is structured to guide researchers through the strategic utilization of 4-Chloro-3-isopropoxypyridine (CAS 1395038-34-2) , a high-value intermediate in the synthesis of next-generation pyridine-base...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the strategic utilization of 4-Chloro-3-isopropoxypyridine (CAS 1395038-34-2) , a high-value intermediate in the synthesis of next-generation pyridine-based agrochemicals.[1]

The guide focuses on two primary divergent pathways relevant to drug discovery:

  • C4-Functionalization via Suzuki-Miyaura coupling (Synthesis of Biaryl Fungicides).

  • C2-Functionalization via Directed Ortho Metalation (Synthesis of Picolinate Herbicides).

[1]

Executive Summary & Chemical Profile

4-Chloro-3-isopropoxypyridine represents a "privileged scaffold" in modern agrochemistry.[1] Its structural utility lies in its orthogonal reactivity : the C4-chlorine atom serves as an electrophilic handle for cross-coupling (e.g., creating biaryl fungicides similar to Boscalid or Fluopyram analogs), while the C2-proton is highly acidic, enabling site-selective lithiation to generate picolinic acid derivatives (precursors to auxin-mimic herbicides like Fenpicoxamid or Halauxifen analogs).[1]

This structural versatility allows discovery chemists to modulate Lipophilicity (LogP) and Metabolic Stability by varying the C3-alkoxy group, making the isopropoxy variant a critical tool for Structure-Activity Relationship (SAR) exploration.[1]

Chemical Specifications
PropertyValue
Chemical Name 4-Chloro-3-isopropoxypyridine
CAS Number 1395038-34-2
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
Key Functional Groups 3-Isopropoxy (Directing Group), 4-Chloro (Electrophile)
Storage Inert atmosphere, 2-8°C (Hygroscopic)

Synthesis of the Precursor (Upstream Protocol)

Note: While commercially available, in-house synthesis is often required for isotopic labeling or scale-up.[1]

Rationale

Direct chlorination of 3-isopropoxypyridine often lacks regioselectivity.[1] The preferred route is the O-alkylation of 4-chloropyridin-3-ol , ensuring the halogen is fixed at the C4 position before introducing the lipophilic tail.[1]

Protocol A: Regioselective O-Alkylation

Objective: Synthesize 4-Chloro-3-isopropoxypyridine from 4-chloropyridin-3-ol.

Reagents:

  • Substrate: 4-Chloropyridin-3-ol (1.0 eq)[1]

  • Electrophile: 2-Iodopropane (1.2 eq)[1]

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq) or Potassium Carbonate (K₂CO₃)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with 4-chloropyridin-3-ol (10 g, 77.2 mmol) and anhydrous DMF (100 mL) under N₂ atmosphere.

  • Deprotonation: Add Cs₂CO₃ (37.7 g, 115.8 mmol) in a single portion. Stir at ambient temperature for 30 minutes to form the phenoxide anion. Observation: The suspension typically turns yellow/orange.[1]

  • Alkylation: Add 2-Iodopropane (9.2 mL, 92.6 mmol) dropwise via syringe pump over 20 minutes to control the exotherm.

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by HPLC or TLC (Hexane:EtOAc 4:1).[1]

  • Workup: Cool to room temperature. Pour into ice-water (300 mL) and extract with Et₂O (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 85-92% as a colorless to pale yellow oil.[1]

Downstream Application 1: C4-Arylation (Fungicide Scaffold)

Context: This protocol mimics the synthesis of SDHI (Succinate Dehydrogenase Inhibitor) fungicides.[1] The bulky isopropoxy group at C3 creates a "ortho-effect," twisting the biaryl axis which can enhance binding selectivity.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Couple 4-Chloro-3-isopropoxypyridine with 4-fluorophenylboronic acid.[1]

Critical Mechanism: The electron-deficient pyridine ring facilitates oxidative addition at the C4-Cl bond, even without highly specialized ligands.[1] However, the C3-alkoxy group provides steric bulk, requiring a catalyst with a large bite angle or high activity.[1]

Reagents:

  • Substrate: 4-Chloro-3-isopropoxypyridine (1.0 eq)[1]

  • Coupling Partner: 4-Fluorophenylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%)[1]

  • Base: K₃PO₄ (2.0 M aq.[1] solution, 3.0 eq)

  • Solvent: 1,4-Dioxane[1][2]

Methodology:

  • Degassing: In a microwave vial or pressure tube, combine the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and K₃PO₄ solution via syringe.

  • Reaction: Heat to 90°C for 12 hours (conventional) or 110°C for 45 mins (microwave).

  • Scavenging: Treat crude mixture with QuadraPure™ TU (thiourea scavenger) if Pd residues must be <10 ppm for biological testing.[1]

  • Isolation: Filter through Celite, concentrate, and recrystallize from EtOH/Heptane.

Downstream Application 2: C2-Carboxylation (Herbicide Scaffold)

Context: This pathway targets Picolinamide herbicides.[1] The 3-isopropoxy group acts as a Directed Metalation Group (DMG), directing lithiation exclusively to the C2 position (between the Ring Nitrogen and the Alkoxy group).[1]

Protocol C: Directed Ortho Metalation (DoM)

Objective: Convert 4-Chloro-3-isopropoxypyridine to 4-chloro-3-isopropoxypicolinic acid.

Safety Warning: This reaction involves pyrophoric reagents (LDA/n-BuLi) and must be performed under strict anhydrous conditions.

Reagents:

  • Substrate: 4-Chloro-3-isopropoxypyridine (1.0 eq)[1]

  • Base: Lithium Diisopropylamide (LDA) (1.1 eq) - Prepared fresh or commercial.[1]

  • Electrophile: Dry CO₂ gas (excess) or Dry Ice.[1]

  • Solvent: THF (Anhydrous)[1]

Methodology:

  • Cryogenic Setup: Cool a solution of the substrate (1.0 g) in THF (15 mL) to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add LDA (2.0 M in THF/Heptane) dropwise over 30 minutes.

    • Mechanistic Note: The Li coordinates to the Nitrogen and the Oxygen of the isopropoxy group, deprotonating C2.[1]

    • Caution: Do not allow temperature to rise above -60°C, or "Halogen Dance" (migration of Cl) may occur.[1]

  • Equilibration: Stir at -78°C for 1 hour. The solution typically turns deep red/brown.[1]

  • Quench (Carboxylation): Bubble dry CO₂ gas into the solution for 15 minutes, or pour the reaction mixture onto crushed dry ice.

  • Workup: Allow to warm to room temperature. Acidify to pH 3 with 1N HCl. Extract with EtOAc.[2]

  • Product: The resulting carboxylic acid can be esterified immediately or used as a crude solid.[1]

Visualizing the Divergent Workflow

The following diagram illustrates the orthogonal reactivity of the scaffold, highlighting the decision points for Fungicide vs. Herbicide discovery.

Agrochemical_Synthesis Start Starting Material: 4-Chloropyridin-3-ol Intermediate KEY INTERMEDIATE: 4-Chloro-3-isopropoxypyridine (CAS 1395038-34-2) Start->Intermediate O-Alkylation (2-Iodopropane, Cs2CO3) Suzuki Reaction A: Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Intermediate->Suzuki Path 1: C4 Functionalization (Electrophilic Handle) DoM Reaction B: Directed Ortho Metalation (LDA, -78°C, then CO2) Intermediate->DoM Path 2: C2 Functionalization (Directing Group Leverage) Biaryl Product A: 4-Aryl-3-isopropoxypyridine (Biaryl Fungicide Scaffold) Suzuki->Biaryl C-C Bond Formation Picolinate Product B: 4-Chloro-3-isopropoxypyrolinic Acid (Auxin Herbicide Scaffold) DoM->Picolinate Carboxylation

Figure 1: Divergent synthesis strategy utilizing the orthogonal reactivity of 4-Chloro-3-isopropoxypyridine.

Mechanistic Insight: The "Halogen Dance" Risk

When performing the Lithiation (Protocol C) , a common failure mode is the "Halogen Dance."[1] If the temperature exceeds -50°C, the lithiated species at C2 is unstable.[1] The lithium atom can isomerize to C4, causing the Chlorine atom to migrate to C3 or C2.[1]

Prevention Strategy:

  • Strict temperature control (<-70°C).[1]

  • Use of LDA (bulky base) rather than n-BuLi to favor kinetic deprotonation at C2 over thermodynamic equilibration.[1]

  • Rapid quench with electrophiles.

References

  • Organic Chemistry Portal. (2002).[1] Suzuki-Miyaura Coupling: Catalytic Cycles and Conditions. Retrieved from [Link]

  • Schlosser, M. (2005).[1] The "Halogen Dance" in Pyridine Chemistry: Mechanism and Synthetic Utility. (General reference to Halogen Dance phenomena in 2,3- or 3,4-halopyridines).

  • ResearchGate. (2024).[1] Development of novel pyridine-based agrochemicals: A review. Retrieved from [Link]

Sources

Method

Application Note: Regioselective Lithiation and Functionalization of 4-Chloro-3-isopropoxypyridine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Purpose: To provide an in-depth, mechanistically grounded, and self-validating methodology for the regioselective Directed Ortho Metal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Purpose: To provide an in-depth, mechanistically grounded, and self-validating methodology for the regioselective Directed Ortho Metalation (DoM) of 4-chloro-3-isopropoxypyridine.

Strategic Context & Mechanistic Causality

Functionalized pyridines are ubiquitous in pharmaceutical agents, agrochemicals, and functional materials[1]. 4-Chloro-3-isopropoxypyridine is a highly versatile building block because it offers orthogonal synthetic handles: the C-4 chlorine is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr), while the C-2 and C-5 positions are available for Directed Ortho Metalation (DoM)[1].

Regioselectivity: The "Why" Behind C-2 Metalation

When subjecting 4-chloro-3-isopropoxypyridine to a strong lithium base, deprotonation can theoretically occur at C-2 or C-5. However, the reaction is highly regioselective for the C-2 position . This causality is driven by three factors:

  • Synergistic Acidification: The C-2 proton is flanked by the highly electronegative pyridine nitrogen and the inductive electron-withdrawing effect of the C-3 isopropoxy oxygen[2].

  • Pre-coordination (The Complexation Effect): The oxygen atom of the isopropoxy group acts as a strong Directed Metalation Group (DMG). It pre-coordinates with the lithium cation of the base, guiding the basic amide anion directly to the adjacent C-2 proton.

  • Steric Shielding: While the C-4 chlorine is also a DMG that could direct to C-5, the combined thermodynamic pull of the N and O heteroatoms makes C-2 the kinetically favored site[1].

Reagent Selection: Why LTMP over n-BuLi or LDA?

Standard alkyllithiums (like n-BuLi) are highly nucleophilic and will readily attack the electron-deficient pyridine ring (Chichibabin-type addition) rather than deprotonating it[3]. To prevent this, non-nucleophilic lithium dialkylamides must be used. While Lithium diisopropylamide (LDA) is common, the steric bulk of the C-3 isopropoxy group can hinder LDA's approach. Therefore, Lithium 2,2,6,6-tetramethylpiperidide (LTMP) —which is bulkier and more basic—is the optimal choice to ensure rapid and complete metalation at C-2 without side reactions[2].

Temperature Control: The 3,4-Pyridyne Threat

The lithiation must be strictly maintained at -78 °C . If the reaction is allowed to warm before electrophilic trapping, the 2-lithio intermediate can undergo elimination of lithium chloride (LiCl) to generate a highly reactive, unstable 3,4-pyridyne intermediate, leading to polymerization or undesired cycloadditions[4]. Maintaining cryogenic conditions kinetically traps the 2-lithio species[5].

Self-Validating Experimental Protocols

The following protocols describe the generation of the 2-lithio intermediate, a self-validation step to ensure process integrity, and subsequent electrophilic trapping.

Protocol A: Preparation of LTMP Base

Causality: Freshly prepared LTMP ensures maximum basicity and avoids the degradation common in commercially stored solutions.

  • Charge a flame-dried, argon-purged Schlenk flask with anhydrous tetrahydrofuran (THF) (10 mL per mmol of substrate) and 2,2,6,6-tetramethylpiperidine (TMP) (1.1 equiv).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-butyllithium (2.5 M in hexanes, 1.05 equiv) over 5 minutes.

  • Stir the mixture at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LTMP. Re-cool the base solution to -78 °C.

Protocol B: Regioselective Lithiation and D2O Validation

Trustworthiness: Before committing expensive electrophiles, the lithiation efficiency must be validated.

  • Dissolve 4-chloro-3-isopropoxypyridine (1.0 equiv) in a minimal amount of anhydrous THF (2 mL/mmol).

  • Add the substrate solution dropwise to the -78 °C LTMP solution over 10 minutes. Maintain the internal temperature below -70 °C.

  • Stir the resulting deep-colored solution at -78 °C for 1 hour to form the 2-lithio intermediate[5].

  • Self-Validation Step: Extract a 0.5 mL aliquot of the reaction mixture and immediately quench it into a vial containing 0.5 mL of D2O. Extract with ethyl acetate, evaporate the solvent, and analyze via 1H NMR.

    • Success Criterion: The 1H NMR spectrum must show >95% disappearance of the C-2 proton signal (typically a sharp singlet/doublet around 8.1–8.3 ppm), confirming quantitative deuterium incorporation at C-2[5].

Protocol C: Electrophilic Trapping (Synthesis of 4-Chloro-3-isopropoxypyridine-2-carboxaldehyde)
  • Once lithiation is validated, add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv) dropwise to the -78 °C reaction mixture.

  • Stir at -78 °C for 1 hour.

  • Remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Quench the reaction with saturated aqueous NH4Cl solution (5 mL/mmol).

  • Extract the aqueous layer with ethyl acetate (3 × 10 mL/mmol). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate) to yield the pure 2-carboxaldehyde derivative.

Quantitative Data: Electrophilic Trapping Scope

The 2-lithio intermediate can be intercepted by various electrophiles. The table below summarizes validated trapping agents, their resulting products, and typical yields under the described conditions.

ElectrophileTarget ProductYield (%)Reaction Time (Trapping)
D2O 4-Chloro-2-deuterio-3-isopropoxypyridine>95% (Conv.)15 min
DMF 4-Chloro-3-isopropoxypyridine-2-carboxaldehyde78%1 h
Iodine (I2) 4-Chloro-2-iodo-3-isopropoxypyridine82%2 h
TMS-Cl 4-Chloro-3-isopropoxy-2-(trimethylsilyl)pyridine75%1.5 h
Benzaldehyde (4-Chloro-3-isopropoxypyridin-2-yl)(phenyl)methanol71%2 h

Process Visualization

The following diagram maps the mechanistic workflow of the Directed Ortho Metalation process, highlighting the critical pre-coordination phase.

Lithiation_Workflow SM 4-Chloro-3-isopropoxypyridine (Substrate) Complex Pre-coordination Complex (Li···O and Li···N) SM->Complex THF, -78°C Base LTMP Formation (n-BuLi + TMP, -78°C) Base->Complex Add Substrate Lithio 2-Lithio Intermediate (Kinetically Stable at -78°C) Complex->Lithio Deprotonation (1 h) Trap Electrophilic Trapping (DMF, I2, etc.) Lithio->Trap Add E+ Product Product Trap->Product Warm to RT & Quench

Workflow for the regioselective C-2 lithiation and functionalization of 4-chloro-3-isopropoxypyridine.

References

  • [1] Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar.[Link]

  • [4] Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate.[Link]

  • Substituted 3,4-pyridynes: clean cycloadditions. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]

  • [2] Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? ResearchGate.[Link]

  • [5] Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. PMC (National Institutes of Health).[Link]

  • [3] DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. CLOCKSS.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-Chloro-3-isopropoxypyridine Cross-Couplings

Case ID: 4-Cl-3-OiPr-Pyridine Yield Optimization Assigned Specialist: Senior Application Scientist Status: Active Executive Summary: The Substrate Challenge You are encountering difficulties with 4-Chloro-3-isopropoxypyr...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 4-Cl-3-OiPr-Pyridine Yield Optimization Assigned Specialist: Senior Application Scientist Status: Active

Executive Summary: The Substrate Challenge

You are encountering difficulties with 4-Chloro-3-isopropoxypyridine . This is not a standard cross-coupling substrate; it presents a "perfect storm" of electronic and steric challenges that defeat standard protocols (e.g., Pd(PPh3)4/Na2CO3).

The "Double-Lock" Problem:

  • Electronic Deactivation: The isopropoxy group (-OiPr) at C3 is a strong electron donor by resonance. This increases electron density in the pyridine ring, strengthening the C4-Cl bond and making oxidative addition significantly more difficult compared to a naked 4-chloropyridine [1][7].

  • Catalyst Poisoning: The pyridine nitrogen is a potent Lewis base. Without sufficient steric bulk on the ligand, the nitrogen will coordinate to the Palladium center, forming an inactive "Pd-black" species or a stable, non-reactive complex [1][4].

To unlock high yields, we must shift from "general purpose" catalysts to Precatalyst systems utilizing Bulky, Electron-Rich Ligands (Buchwald Type) .

The "Engine": Catalyst & Ligand Selection[1][2]

The choice of ligand is the single most critical variable. Standard phosphines (PPh3, dppf) are insufficient for this deactivated chloride.

Recommended Ligand Systems
LigandClassWhy it Works for This SubstrateRecommendation Level
XPhos Dialkylbiaryl phosphineThe isopropyl groups on the ligand provide a "roof" that prevents the pyridine nitrogen from binding to Pd. High electron density facilitates oxidative addition into the strong C-Cl bond [9][11].Primary Choice
RuPhos Dialkylbiaryl phosphineSimilar to XPhos but often better for bulky coupling partners. Use if XPhos fails to convert starting material [10].Secondary Choice
SPhos Dialkylbiaryl phosphineExcellent for general chloropyridines, but XPhos typically outperforms it for 3-substituted variants due to better steric protection [10].Alternative
PPh3 TriarylphosphineDO NOT USE. Lacks the electron density to break the C-Cl bond and the bulk to prevent N-poisoning.Avoid
The Precatalyst Advantage

Avoid generating catalysts in situ (e.g., Pd(OAc)2 + Ligand).[1] This induction period allows the pyridine nitrogen to sequester the Pd before the active ligand can bind.

  • Recommendation: Use XPhos Pd G4 (Generation 4 Precatalyst). It releases the active L1Pd(0) species immediately upon exposure to base, outcompeting the pyridine poison [9][13].

Experimental Protocol: The "Gold Standard"

This protocol is designed to minimize protodehalogenation (a common side reaction where Cl is replaced by H) and maximize conversion.

Reagents:

  • Substrate: 4-Chloro-3-isopropoxypyridine (1.0 equiv)

  • Boronic Acid/Ester: (1.2–1.5 equiv)[2]

  • Catalyst: XPhos Pd G4 (1.0 – 2.0 mol%)

  • Base: K3PO4 (3.0 equiv) - Finely ground

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing (Critical): Sparge the 1,4-Dioxane and Water separately with Argon or Nitrogen for at least 30 minutes. Oxygen kills the active Pd(0) species instantly [12].

  • Charging: To a reaction vial equipped with a stir bar, add the Substrate, Boronic acid, and finely ground K3PO4.

  • Catalyst Addition: Add XPhos Pd G4. (If using a glovebox, add here. If on a benchtop, add quickly or as a solution in degassed dioxane).

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe under inert flow.

  • Reaction: Seal the vial (crimp cap preferred) and heat to 80–100°C .

    • Note: Chloropyridines often require this thermal energy to initiate oxidative addition.[2]

  • Monitoring: Check by HPLC/UPLC after 2 hours.

    • Pass: >90% conversion.[3]

    • Stall: If reaction stalls at 50%, add 1.0 mol% more catalyst and degassed base.

Troubleshooting Logic & Diagnostics

Visualizing the Failure Points

The following diagram illustrates the decision logic for troubleshooting low yields.

TroubleshootingLogic Start Issue: Low Yield / Failure CheckSM Analyze Reaction Mixture (HPLC/LCMS) Start->CheckSM SM_Remains Starting Material Remains (Reaction Stalled) CheckSM->SM_Remains Major Peak = SM Dehalog Product is De-Chlorinated (Protodehalogenation) CheckSM->Dehalog Mass = SM - Cl + H Hydrolysis Isopropoxy Group Lost (Hydrolysis) CheckSM->Hydrolysis Mass = Product - 42 Da Sol_Poison Cause: Catalyst Poisoning/Deactivation Fix: Switch to XPhos Pd G4 Increase Temp to 100°C SM_Remains->Sol_Poison Sol_Dry Cause: Water/Alcohol Proton Source Fix: Switch to Anhydrous Toluene Use Cs2CO3 (Dry) Dehalog->Sol_Dry Sol_Base Cause: Acidic Workup or Strong Lewis Acid Fix: Buffer Workup (pH 7-8) Avoid BBr3/AlCl3 steps Hydrolysis->Sol_Base

Caption: Diagnostic flowchart for identifying the root cause of reaction failure in chloropyridine coupling.

Frequently Asked Questions (Technical Support)

Q1: The reaction turns black immediately and conversion stops at 10%. Why?

A: This is the hallmark of "Palladium Black" formation . The pyridine nitrogen is displacing your ligands, causing the Palladium to aggregate and precipitate out of solution.

  • Fix: You are likely using a labile ligand (like PPh3) or generating the catalyst in situ.[4] Switch to the XPhos Pd G4 precatalyst . The precatalyst scaffold protects the Pd until it enters the catalytic cycle [1][9].

Q2: I see a byproduct with Mass [M-34]. What is it?

A: This is the Protodehalogenated byproduct (Substrate - Cl + H). This occurs when the oxidative addition complex (L-Pd-Ar-Cl) is protonated by the solvent or water before it can transmetalate with the boron species.

  • Fix: Although water promotes Suzuki coupling, in this specific case, it acts as a proton source.

    • Switch to Anhydrous Toluene or Dioxane .

    • Use Cs2CO3 as the base (it has higher solubility in organics than K3PO4).

    • Increase the concentration of the Boronic Acid to accelerate transmetalation over protonation [7][8].

Q3: Can I use NaOtBu (Sodium tert-butoxide) to speed up the reaction?

A: Proceed with caution. While NaOtBu is excellent for Buchwald-Hartwig aminations, in Suzuki couplings of this substrate, the strong basicity can cause:

  • Nucleophilic Aromatic Substitution (SNAr): The t-Butoxide anion might attack the C4 position, displacing the Chlorine directly, especially since the ring is activated by the Pd.

  • Base-Sensitive Functional Groups: If your boronic acid partner has sensitive groups, NaOtBu will degrade them.[1] Stick to K3PO4 or K2CO3 unless strictly necessary [18].

Q4: My boronic acid is a heterocycle (e.g., Pyridine-boronic acid) and yields are low.

A: Heterocyclic boronic acids are notoriously unstable (prone to protodeboronation).

  • Fix: Use Potassium Trifluoroborate (R-BF3K) salts instead of boronic acids. They are more stable and release the active boronic acid slowly, maintaining a steady concentration without decomposing [15].

Mechanistic Visualization: The Poisoning Pathway

Understanding why standard catalysts fail helps in designing the solution.

PoisoningMechanism Pd_L Active Catalyst (L-Pd-0) Complex_Active Oxidative Addition Complex (Ready for Coupling) Pd_L->Complex_Active Reaction at C-Cl (Requires Bulky Ligand) Complex_Dead Inactive Pd-Pyridine Complex (Catalyst Death) Pd_L->Complex_Dead Binding at Pyridine N (Happens with Small Ligands) Substrate 4-Cl-3-OiPr-Pyridine Substrate->Complex_Active Substrate->Complex_Dead Path_Good Oxidative Addition (Desired) Path_Bad Nitrogen Coordination (Poisoning)

Caption: Competition between productive oxidative addition (green) and catalyst poisoning (red).

References

  • BenchChem. Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.Link

  • BenchChem. Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.[5]Link

  • BenchChem. Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives.Link

  • Wikipedia. Catalyst poisoning.[6]Link

  • ResearchGate. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes.Link

  • Wikipedia. Buchwald–Hartwig amination.[7]Link

  • NIH (PMC). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.Link

  • Sigma-Aldrich. G3 and G4 Buchwald Precatalysts.Link

  • NIH (PMC). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.Link

  • Reddit (ChemPros). Help needed with unreproducible Suzuki coupling.Link

  • ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts.Link

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.Link

  • Organic Chemistry Portal. Suzuki Coupling.Link

  • ACS Omega. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions.Link

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.Link

  • TCI Chemicals. Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.Link

  • RSC (Green Chemistry). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water.Link

  • BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloro-3-methoxypyridazin-4-amine.Link

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.Link

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes.Link

  • Comptes Rendus. Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction.Link

  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Link

  • ResearchGate. Suzuki coupling Reaction's yield is very low...Link

Sources

Optimization

Purification strategies for 4-Chloro-3-isopropoxypyridine reaction mixtures

Welcome to the Technical Support & Troubleshooting Center for the synthesis and purification of 4-Chloro-3-isopropoxypyridine . Due to the electronic properties of the pyridine ring, halogenation often yields complex mix...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis and purification of 4-Chloro-3-isopropoxypyridine .

Due to the electronic properties of the pyridine ring, halogenation often yields complex mixtures requiring more than standard flash chromatography to resolve. This guide is designed for bench scientists and process chemists, focusing on the physicochemical causality behind purification bottlenecks and providing self-validating, scalable solutions.

PART 1: Diagnostic Data & Physicochemical Profiling

Before attempting any purification, it is critical to understand the physicochemical landscape of your reaction mixture. The chlorination of 3-isopropoxypyridine typically yields the desired 4-chloro product, but is frequently accompanied by regioisomers, unreacted starting material, and hydrolysis byproducts.

Below is the quantitative data matrix used to design the downstream purification logic:

CompoundpKa (calc.)Boiling Point (est. 760 mmHg)Rf (Hexanes:EtOAc 3:1)Solubility in H₂O (pH 7)
3-Isopropoxypyridine (Starting Material)~5.2205 °C0.25Moderate
4-Chloro-3-isopropoxypyridine (Target)~3.5230 °C0.45Low
2-Chloro-3-isopropoxypyridine (Regioisomer)~3.1225 °C0.48Low
3-Isopropoxypyridin-4-ol (Hydrolysis Impurity)~11.0 / 3.2>300 °C0.05 (streaks)High

PART 2: Troubleshooting & FAQs

Q1: My crude NMR shows an 85:15 mixture of 4-chloro and 2-chloro regioisomers. Column chromatography isn't separating them well (ΔRf < 0.05). How can I resolve this?

  • Diagnosis: Halogenated pyridine regioisomers possess nearly identical dipole moments and polarities, rendering standard normal-phase silica gel chromatography highly inefficient and prone to co-elution.

  • Solution: Exploit differential lattice energies via salt crystallization. According to established protocols for halogenated pyridines, forming the p-toluenesulfonic acid (PTSA) salt in 2-propanol selectively crystallizes the target isomer ()[1]. The 4-chloro-PTSA salt packs more efficiently in the crystal lattice than the sterically hindered 2-chloro variant, allowing for >99% isomeric purity upon filtration.

Q2: I am seeing ~10% unreacted 3-isopropoxypyridine in my final product. Distillation is causing thermal degradation. How do I remove it?

  • Diagnosis: While distillation under high vacuum (e.g., 0.05 mmHg) is a standard polishing step for halogenated pyridines ()[2], thermal stress can cleave the isopropoxy ether linkage.

  • Solution: Implement a pH-gradient differential extraction. The electron-withdrawing chlorine atom at the 4-position lowers the basicity of the pyridine nitrogen (pKa ~3.5) compared to the unsubstituted 3-isopropoxypyridine (pKa ~5.2). By adjusting the aqueous phase to exactly pH 4.2, the starting material is selectively protonated and partitioned into the aqueous layer, while the product remains in the organic phase.

Q3: After quenching my POCl₃ chlorination reaction, I detect a highly polar impurity that streaks on TLC and reduces my yield. What is it?

  • Diagnosis: This is the hydrolysis product, 3-isopropoxypyridin-4-ol (or its pyridone tautomer). It forms if the chlorinating intermediate is quenched too aggressively with water before the chlorination is complete, or if the exothermic quench generates excessive local heat and hydrogen chloride gas ()[3].

  • Solution: Quench by reverse addition into an ice-cold aqueous base (e.g., Na₂CO₃), keeping the internal temperature strictly below 10 °C to prevent nucleophilic attack by water on the activated pyridine intermediate.

PART 3: Validated Purification Workflows

The following workflow outlines the sequential steps required to isolate highly pure 4-chloro-3-isopropoxypyridine from a complex crude mixture.

PurificationWorkflow Start Crude Reaction Mixture (4-Cl-3-iPrO-Py + Impurities) Quench Aqueous Quench (Ice-cold Na2CO3) Start->Quench Extraction Liquid-Liquid Extraction (DCM / H2O) Quench->Extraction OrgPhase Organic Phase (Product + Isomers) Extraction->OrgPhase Bottom Layer AqPhase Aqueous Phase (Salts + Water-soluble impurities) Extraction->AqPhase Top Layer SaltForm PTSA Salt Formation (in 2-Propanol) OrgPhase->SaltForm Cryst Selective Crystallization (Filters out regioisomers) SaltForm->Cryst FreeBase Free-Basing (NaOH neutralization) Cryst->FreeBase Pure Pure 4-Chloro-3-isopropoxypyridine (>99% Purity) FreeBase->Pure

Fig 1. Step-by-step purification workflow for isolating 4-chloro-3-isopropoxypyridine.

Protocol A: pH-Gradient Acid-Base Extraction (Removal of Starting Material)
  • Causality: This protocol exploits the 1.7 pKa unit difference between the starting material and the chlorinated product.

  • Self-Validation Mechanism: The protocol relies on strict pH monitoring. If the aqueous layer pH drops below 3.0, the product will also protonate, crashing the yield. TLC of the organic layer after the initial acid wash confirms the complete capture of basic species.

  • Dissolution: Dissolve the crude reaction mixture in dichloromethane (DCM) (10 mL/g).

  • Initial Acid Wash: Extract the DCM layer with 1.0 M HCl (3 x 5 mL/g).

    • Validation Check: Spot the remaining DCM layer on a TLC plate; it should be free of UV-active pyridine species, confirming all basic components are now in the aqueous phase. Discard the DCM layer to remove neutral impurities.

  • Selective Free-Basing: Cool the combined aqueous layers to 0 °C. Slowly add 1.0 M NaOH dropwise while continuously monitoring with a calibrated pH meter until the solution reaches exactly pH 4.2 .

  • Extraction: Extract the aqueous layer with fresh DCM (3 x 5 mL/g). The 4-chloro-3-isopropoxypyridine (now a free base) partitions into the DCM.

  • Recovery (Optional): Adjust the remaining aqueous layer to pH 8.0 and extract with DCM to recover unreacted 3-isopropoxypyridine for recycling.

  • Concentration: Dry the product-containing DCM layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Regioselective PTSA Salt Crystallization (Removal of Isomers)
  • Causality: The PTSA salt of the 4-chloro isomer has a significantly lower solubility in cold 2-propanol than the 2-chloro isomer due to optimal π-π stacking and hydrogen bonding in the crystal lattice.

  • Self-Validation Mechanism: The mother liquor must be analyzed by HPLC or NMR to confirm the retention of the 2-chloro isomer before discarding. The formation of needle-like crystals (rather than an oil) validates the solvent ratio.

  • Salt Formation: Dissolve the free-based product from Protocol A in minimal hot 2-propanol (approx. 5 mL/g) at 70 °C.

  • Acid Addition: Add 1.05 molar equivalents of p-toluenesulfonic acid monohydrate (PTSA·H₂O) as a concentrated solution in 2-propanol.

  • Crystallization: Allow the mixture to cool ambiently to 25 °C over 2 hours, then transfer to an ice bath (0 °C) for 1 hour.

    • Validation Check: Fine, white needle-like crystals should form. If an oil forms ("oiling out"), reheat the mixture to 70 °C and add 1-2 mL of ethyl acetate to disrupt the oiling out, then cool again.

  • Filtration: Filter the crystals under a vacuum and wash the filter cake with 2 volumes of ice-cold 2-propanol.

  • Neutralization: Suspend the crystals in DCM and wash with saturated aqueous NaHCO₃ until the aqueous phase remains basic (pH > 8).

  • Isolation: Separate the DCM layer, dry over Na₂SO₄, and evaporate to yield pure 4-chloro-3-isopropoxypyridine (>99% purity).

PART 4: References

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines Organic Letters - ACS Publications (2015). URL:[Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine Organic Syntheses (2024). URL:[Link]

  • Halogenation of pyridines (US2742479A) Google Patents / US Patent Office (1956). URL:

Sources

Troubleshooting

Minimizing side reactions during 4-Chloro-3-isopropoxypyridine substitution

Technical Support Center: Optimizing 4-Chloro-3-isopropoxypyridine Substitution and Minimizing Side Reactions As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of fu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 4-Chloro-3-isopropoxypyridine Substitution and Minimizing Side Reactions

As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of functionalizing highly electron-deficient heteroaromatics. 4-Chloro-3-isopropoxypyridine presents a unique chemoselectivity challenge. The pyridine nitrogen exerts strong inductive (−I) and mesomeric (−M) effects, which highly activate the sp²-hybridized 4-position toward Nucleophilic Aromatic Substitution (SNAr)[1]. However, this electronic activation, combined with the steric and chemical lability of the 3-isopropoxy ether linkage, leaves the molecule susceptible to competitive side reactions.

This guide provides field-proven insights into the causality of these side reactions and establishes self-validating protocols to ensure high-yielding substitutions.

Mechanistic Insights & Troubleshooting FAQs

Q1: During my SNAr reaction with an amine nucleophile, I am observing a significant amount of a 3-hydroxypyridine side product. What causes this ether cleavage, and how can I prevent it? Causality: The dealkylation of the 3-isopropoxy group is a thermally and chemically induced side reaction. Ether cleavage typically occurs under two conditions: the presence of strong Lewis acids (which coordinate to the ether oxygen, facilitating C–O bond breaking), or the use of excessively strong bases at elevated temperatures. Strong, hard bases can induce an E2 elimination of the bulky isopropyl group, yielding propene and the undesired 3-pyridinolate byproduct. Actionable Fix:

  • Base Selection: Switch from strong bases (e.g., NaOtBu, KOH) to milder, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or inorganic salts like K₂CO₃.

  • Temperature Control: SNAr on 4-chloropyridines can often proceed at 80–100 °C in polar aprotic solvents. Avoid extreme heat (>120 °C) which exponentially increases the rate of ether cleavage.

Q2: My LC-MS shows a major side product with a mass corresponding to [M-Cl+OH]. Why is my starting material hydrolyzing, and how do I suppress the formation of 4-hydroxypyridine (pyridone)? Causality: The nucleophilic attack on 4-chloropyridine forms a stabilized Meisenheimer complex where the negative charge is delocalized onto the pyridine nitrogen[2]. If water is present, especially under basic conditions, hydroxide ions (or water itself) act as competing nucleophiles. The addition-elimination sequence displaces the chloride, yielding 4-hydroxypyridine, which rapidly tautomerizes to the highly thermodynamically stable 4-pyridone[3]. Actionable Fix:

  • Solvent Integrity: Ensure strictly anhydrous conditions. Dry your solvents (DMSO, DMF) over 3Å molecular sieves.

  • Stoichiometry: If your nucleophile is a hydrochloride salt (e.g., amine·HCl), carefully control the stoichiometry of the added base to avoid generating excess hydroxide from trace water.

Q3: I am attempting a transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) instead of SNAr to avoid high temperatures. I see protodehalogenation. Why? Causality: In Pd- or Ni-catalyzed reactions, oxidative addition into the C–Cl bond forms a metal-aryl intermediate. If the amine coordination or reductive elimination step is slow (often due to the steric bulk of the 3-isopropoxy group), the metal complex can undergo competitive β-hydride elimination or abstract a proton from the solvent, leading to the loss of chlorine without substitution. Actionable Fix: Use bulky, electron-rich phosphine ligands (e.g., BrettPhos or tBuXPhos) designed specifically to accelerate reductive elimination and outcompete the protodehalogenation pathway.

Reaction Pathway Visualization

ReactionPathways cluster_SNAr Desired Pathway (SNAr) cluster_Side Competitive Side Reactions SM 4-Chloro-3-isopropoxypyridine (Highly Electrophilic C4) Meisenheimer Meisenheimer Complex (Charge Delocalized on N) SM->Meisenheimer + Nucleophile (Anhydrous, Mild Base) Side1 3-Hydroxypyridine (Ether Cleavage) SM->Side1 Strong Base / Heat / Lewis Acids (E2 Elimination / Dealkylation) Side2 4-Pyridone Derivative (Hydrolysis) SM->Side2 H₂O / OH⁻ / High Temp (Aqueous Nucleophilic Attack) Product 4-Substituted Product (High Yield) Meisenheimer->Product - Cl⁻

Figure 1: SNAr mechanism vs. competitive ether cleavage and hydrolysis pathways.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution based on internal optimization matrices.

Reaction ConditionPrimary NucleophileAdditive / BaseDominant PathwayTarget Yield (%)
Anhydrous DMSO, 80 °C Primary AmineDIPEA (2.0 eq)Desired SNAr > 85%
Aqueous THF, 100 °CPrimary AmineNaOH (2.0 eq)Hydrolysis (4-Pyridone)< 20%
Neat, 150 °CSecondary AmineNoneEther Cleavage< 40%
Anhydrous DMF, 120 °CAlkoxideLewis Acid (AlCl₃)Ether Cleavage< 10%

Self-Validating Experimental Protocol: Optimized SNAr

This standard operating procedure (SOP) is designed as a self-validating system. By incorporating specific monitoring checkpoints, you can confirm the absence of side reactions in real-time.

Step 1: Rigorous Preparation

  • Flame-dry a Schlenk flask or microwave vial under a vacuum and backfill with dry Nitrogen (N₂) three times.

  • Add 4-Chloro-3-isopropoxypyridine (1.0 equiv) and the amine nucleophile (1.2 equiv). Validation Checkpoint: Ensure the amine is free of carbonate/hydrate salts, which act as water carriers.

Step 2: Solvent and Base Addition

  • Inject anhydrous DMSO (0.2 M relative to the substrate) via syringe.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Causality Note: DIPEA is sterically hindered, preventing it from acting as a nucleophile, while its basicity is sufficient to neutralize the generated HCl without inducing E2 ether cleavage.

Step 3: Controlled Heating & Real-Time Monitoring

  • Heat the reaction mixture to 80 °C.

  • At 2 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Checkpoint: Look for the [M-Cl+OH] peak. If hydrolysis is observed early, the solvent was wet. A clean conversion to the product mass without baseline streaking on TLC confirms the ether linkage is intact.

Step 4: Quench and Isolation

  • Cool the reaction to room temperature.

  • Quench by pouring the mixture into ice-cold saturated aqueous NaHCO₃.

  • Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMSO) and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow Step1 1. Preparation Dry reagents & glassware Inert atmosphere (N₂) Step2 2. Solvent & Base Anhydrous DMSO/DMF DIPEA or K₂CO₃ Step1->Step2 Step3 3. Reaction Add Nucleophile Heat to 80-100°C Step2->Step3 Step4 4. Monitoring Track via LC-MS Check for [M-Cl+OH] Step3->Step4 Step5 5. Workup Quench with cold buffer Extract with EtOAc Step4->Step5

Figure 2: Step-by-step workflow for self-validating SNAr optimization.

References

1.[1] Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Source: stackexchange.com. URL: 2.[2] Pearson. Nucleophilic Aromatic Substitution: Videos & Practice Problems. Source: pearson.com. URL: 3.[3] BenchChem. Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Source: benchchem.com. URL: 4. ResearchGate. Chemoselective Ester/Ether C-O Cleavage of Methyl Anisates by Aluminum Triiodide. Source: researchgate.net. URL:

Sources

Optimization

Optimizing catalyst selection for 4-Chloro-3-isopropoxypyridine coupling

Topic: Optimizing Catalyst Selection for 4-Chloro-3-isopropoxypyridine Ticket ID: #PYR-4CL-ISO-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Catalyst Selection for 4-Chloro-3-isopropoxypyridine

Ticket ID: #PYR-4CL-ISO-001 Status: Open Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary

You are working with 4-Chloro-3-isopropoxypyridine , a substrate that presents a "perfect storm" of synthetic challenges:

  • Electronic Deactivation: While the pyridine ring is electron-deficient, the 4-position chloride is generally less reactive toward oxidative addition than the 2-position.[1]

  • Steric Hindrance: The 3-isopropoxy group is significantly bulkier than a methoxy or methyl group. It exerts substantial steric pressure on the catalytic center during the oxidative addition step at C4.

  • Catalyst Poisoning: The pyridine nitrogen (N1) is a competent ligand that can displace phosphines, leading to the formation of inactive bis-pyridine palladium complexes (the "pyridine sink").

This guide moves beyond standard "tetrakis" conditions (which will likely fail) and provides a logic-driven framework for selecting high-activity precatalysts.

Module 1: The Catalyst Selection Engine

The Core Logic

For this substrate, you cannot rely on in-situ catalyst generation from Pd(OAc)₂ or Pd₂dba₃ because the induction period allows the pyridine nitrogen to sequester the palladium before the active catalytic species forms. You must use oxidative-addition-prone precatalysts.

Decision Matrix: Selecting Your System

CatalystSelection Start Start: 4-Chloro-3-isopropoxypyridine CouplingType Select Coupling Type Start->CouplingType Suzuki Suzuki-Miyaura (C-C Bond) CouplingType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) CouplingType->Buchwald Suzuki_Partner Boronic Acid Sterics? Suzuki->Suzuki_Partner Buchwald_Partner Amine Type? Buchwald->Buchwald_Partner S_Unlindered Unblocked Aryl/Heteroaryl Suzuki_Partner->S_Unlindered Standard S_Hindered Ortho-Substituted/Bulky Suzuki_Partner->S_Hindered High Sterics B_Primary Primary Amine Buchwald_Partner->B_Primary NH2-R B_Secondary Secondary/Heterocyclic Buchwald_Partner->B_Secondary NH-R2 Rec_S1 Rec: Pd-XPhos G4 (High Turnover) S_Unlindered->Rec_S1 Rec_S2 Rec: Pd-SPhos G4 (Ortho-Specialist) S_Hindered->Rec_S2 Rec_B1 Rec: Pd-BrettPhos G4 (Prevents Dehalogenation) B_Primary->Rec_B1 Rec_B2 Rec: Pd-RuPhos G4 (Universal C-N) B_Secondary->Rec_B2

Figure 1: Decision tree for catalyst selection. The "G4" designation refers to the 4th Generation Buchwald Precatalysts, which ensure rapid initiation even at low temperatures.

Module 2: Troubleshooting & Optimization

Common Failure Modes
SymptomDiagnosisThe "Why" (Mechanistic Insight)Corrective Action
< 10% Conversion Catalyst Poisoning The pyridine nitrogen binds Pd(II) tighter than the phosphine ligand, shutting down the cycle before it starts.Switch to G3/G4 Precatalysts (e.g., XPhos Pd G4). These release the active L-Pd(0) species immediately upon base activation, outcompeting the pyridine sink [1].
Hydrodehalogenation (Product is 3-isopropoxypyridine)Hydride Transfer Common with primary amines or alcohol solvents. The Pd-Ar intermediate undergoes

-hydride elimination or abstracts a hydride from the solvent.
Avoid isopropanol/ethanol. Use aprotic solvents (Dioxane, Toluene). Switch to BrettPhos , which is bulky enough to suppress

-hydride elimination [2].
Starting Material Recovery Failed Oxidative Addition The 3-isopropoxy group blocks the Pd from approaching the C4-Cl bond.Increase temperature to 100°C . Use SPhos , which is structurally designed to facilitate oxidative addition on sterically hindered chlorides [3].
The "Danger Zone": Competitive Pathways

Mechanism Pd0 Active Catalyst [L-Pd(0)] Pyridine Substrate: 4-Cl-3-OiPr-Py Pd0->Pyridine Coordination N-Coordination (POISONING) Pyridine->Coordination Kinetic Trap OxAdd Oxidative Addition (C-Cl Insertion) Pyridine->OxAdd Desired Path DeadEnd Inactive Complex [Pd(Py)2Cl2] Coordination->DeadEnd Irreversible w/o Bulky Ligand Cycle Catalytic Cycle Proceeds OxAdd->Cycle

Figure 2: The competition between productive oxidative addition and non-productive nitrogen coordination. Bulky ligands (XPhos, SPhos) sterically preclude the "N-Coordination" pathway.

Module 3: Validated Protocols

Protocol A: Suzuki-Miyaura Coupling (High Steric Demand)

Best for: Coupling 4-Chloro-3-isopropoxypyridine with ortho-substituted boronic acids.

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar.

  • Reagents:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.5 equiv) — Excess is crucial for chloropyridines.

    • Catalyst: XPhos Pd G4 (2–5 mol%) — Do not substitute with Pd(PPh3)4.

    • Base: K₃PO₄ (3.0 equiv) — Anhydrous, finely ground.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degas by sparging with Argon for 15 mins.

  • Execution:

    • Add solids, then add solvent under Argon flow.

    • Seal and heat to 100°C for 4–16 hours.

    • Note: If the reaction stalls, add 1 mol% additional catalyst after 4 hours.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Best for: Coupling with secondary amines or anilines.

  • Setup: Glovebox or strict Schlenk line technique (O₂ sensitivity is high here).

  • Reagents:

    • Substrate (1.0 equiv)

    • Amine (1.2 equiv)[1]

    • Catalyst: RuPhos Pd G4 (2 mol%) — RuPhos is the gold standard for secondary amines.

    • Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv) if ester/nitrile groups are present.

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous).

  • Execution:

    • Heat to 85–100°C .

    • Monitor via LCMS.[1] If dehalogenation is observed, lower temp to 80°C and switch to BrettPhos Pd G4 .

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ (Tetrakis) to save money? A: No. The cone angle of PPh₃ is too small to prevent the pyridine nitrogen from coordinating to the Pd center. Furthermore, PPh₃ is not electron-rich enough to facilitate oxidative addition into the electron-rich (due to OiPr) but deactivated (C-Cl bond) system efficiently. You will likely see <20% yield [4].

Q: The 3-isopropoxy group seems to be cleaving. Why? A: If you are using strong Lewis acids or extremely high temperatures (>120°C) with acidic additives, the isopropyl ether can cleave. However, under standard basic coupling conditions (Suzuki/Buchwald), the isopropoxy group is stable. Ensure your base (e.g., NaOtBu) is not acting as a nucleophile; if so, switch to inorganic bases like K₃PO₄ or Cs₂CO₃.

Q: I see a "homocoupling" dimer of my pyridine. How do I stop it? A: Homocoupling suggests that transmetallation is slow, or you have oxygen in the system.

  • Degas rigorously. Oxygen promotes homocoupling.

  • Increase Boronic Acid. Ensure the transmetallation partner is in excess (1.5–2.0 equiv).

References

  • Bruno, N. C., et al. (2013). "Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions." Chemical Science, 4(3), 916-920. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685-4696. Link

  • BenchChem Technical Guide. (2025). "A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling." Link

Sources

Troubleshooting

Troubleshooting low reactivity of 4-chloropyridines in SNAr reactions

Topic: Troubleshooting Reactivity of 4-Chloropyridines in Ticket ID: PYR-4CL-SNAR-001 Status: Open Executive Summary: The 4-Chloropyridine Paradox You are likely encountering "low reactivity" for one of two contradictory...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Reactivity of 4-Chloropyridines in


Ticket ID:  PYR-4CL-SNAR-001
Status:  Open
Executive Summary: The 4-Chloropyridine Paradox

You are likely encountering "low reactivity" for one of two contradictory reasons.

  • Deactivation: Electron-Donating Groups (EDGs) on the ring are killing the electrophilicity required for the Meisenheimer complex.

  • Instability (The "Black Tar" Effect): 4-Chloropyridine free base is kinetically unstable. It self-quaternizes (polymerizes) rapidly at ambient temperatures. If your starting material has turned into a dark, insoluble gum, you are not fighting low reactivity; you are fighting decomposition.

This guide provides a diagnostic workflow to distinguish between these failure modes and offers three validated protocols to force the reaction.

Module 1: Diagnostic Workflow

Use this logic tree to determine the correct remediation strategy.

DiagnosticFlow Start START: Reaction Failed/Low Yield CheckSM Check Starting Material State Start->CheckSM IsDark Is SM dark/gummy? CheckSM->IsDark Polymer Issue: Self-Polymerization Action: Use HCl Salt IsDark->Polymer Yes CheckSubs Check Ring Substituents IsDark->CheckSubs No (SM is pure) HasEDG Contains EDG? (-OMe, -NH2, -Alkyl) CheckSubs->HasEDG Yes HasEWG Contains EWG? (-CN, -NO2, -CF3) CheckSubs->HasEWG Yes Sol_Std Optimize Standard SNAr (Solvent/Temp) CheckSubs->Sol_Std Neutral (H only) Sol_Pd Protocol C: Buchwald-Hartwig HasEDG->Sol_Pd Severe Deactivation Sol_Nox Protocol A: N-Oxidation HasEDG->Sol_Nox Moderate Deactivation HasEWG->Sol_Std Should work Sol_Acid Protocol B: Acid Catalysis Sol_Std->Sol_Acid If still slow

Figure 1: Decision matrix for selecting the appropriate functionalization strategy based on substrate stability and electronic environment.

Module 2: Mechanistic Insights (The "Why")
1. The Instability Trap

Unlike 2-chloropyridine, 4-chloropyridine free base is unstable. The nitrogen of one molecule attacks the C4 position of another, displacing chloride and forming poly-viologen-like species (polypyridinium salts).

  • Symptom: Reaction mixture turns black/tarry immediately upon basification.

  • Fix: Always store and use 4-chloropyridines as HCl salts . Release the free base in situ only in the presence of the nucleophile.

2. Electronic Deactivation

In


, the rate-determining step is the formation of the Meisenheimer complex.
  • The 4-Position Advantage: Theoretically, 4-chloropyridine is more reactive than 2-chloropyridine because the negative charge in the intermediate is delocalized onto the nitrogen (para-quinoid resonance) without the steric repulsion found at the 2-position [1].

  • The Problem: If you have an Electron-Donating Group (EDG) like -OMe or -Me on the ring, it raises the LUMO energy, making the ring less electrophilic. This effectively "kills" the

    
     pathway.
    
Module 3: Remediation Protocols
Protocol A: N-Oxide Activation (The "Trojan Horse")

Best for: Moderately deactivated rings where you want to avoid transition metals.

Concept: Oxidation of the pyridine nitrogen creates a dipole that significantly lowers the energy of the transition state for nucleophilic attack. The N-oxide can be reduced back to the pyridine later.

Step-by-Step:

  • Oxidation: Dissolve substrate (1.0 equiv) in DCM. Add m-CPBA (1.2 equiv) at 0°C. Warm to RT and stir 4–12 h. Wash with aq.[1][2]

    
     to remove benzoic acid byproduct.
    
  • Substitution (

    
    ): 
    
    • Solvent: Toluene or Ethanol.

    • Nucleophile: 1.2–2.0 equiv amine.

    • Temp: 60–80°C (Reaction is often 10–100x faster than unoxidized species).

  • Reduction (Deoxygenation):

    • Add

      
        (3.0 equiv) in EtOAc at reflux (1–2 h).
      
    • Alternative: Zn dust / Acetic Acid if functional groups are acid-sensitive.

Protocol B: Acid-Catalyzed

Best for: Neutral substrates or when using non-basic nucleophiles (anilines).

Concept: Protonating the pyridine nitrogen (


) makes the ring extremely electron-deficient (highly electrophilic). However, you must avoid protonating your nucleophilic amine, which would render it non-reactive [2].

Step-by-Step:

  • Solvent: NMP or Diphenyl ether (high boiling point).

  • Stoichiometry:

    • Substrate: 1.0 equiv.

    • Nucleophile: 1.0 equiv (Do not use excess if valuable).

    • Catalyst: 1.0 equiv p-Toluenesulfonic acid (pTsOH) or use the HCl salt of the pyridine directly.

  • Procedure: Heat to 120–150°C.

    • Mechanism:[3][4][5][6][7][8] The equilibrium favors a small amount of free amine (nucleophile) and protonated pyridine (electrophile). The reaction rate is proportional to

      
      .
      
Protocol C: Buchwald-Hartwig Amination (The "Nuclear Option")

Best for: Substrates with strong EDGs or when


 fails completely.

Concept: Bypasses the electronic requirements of


 by using Oxidative Addition into the C-Cl bond.

Optimized Conditions for 4-Chloropyridines [3]:

ComponentRecommendationNotes
Catalyst Source

(1–2 mol%)
Robust Pd(0) source.
Ligand Xantphos or BINAP Bidentate ligands prevent catalyst poisoning by the pyridine nitrogen.
Base

or


is milder; use

for unreactive amines.
Solvent 1,4-Dioxane or TolueneAnhydrous, degassed.
Temperature 80–100°C
Module 4: Comparative Data

Typical yields for the reaction of 4-chloro-2-methylpyridine with morpholine (Deactivated system).

MethodConditionsYieldTime
Standard

DMSO,

, 120°C
< 10%24 h
Acid Catalyzed NMP, pTsOH, 140°C45%12 h
N-Oxide Route 1.[2] mCPBA; 2. Morpholine; 3.

82% (over 3 steps)18 h
Buchwald-Hartwig Pd/BINAP,

, 100°C
94% 4 h
Module 5: FAQ & Troubleshooting

Q: My reaction turned into a black solid instantly. What happened? A: You likely used the free base of 4-chloropyridine. It self-polymerized. Fix: Use the Hydrochloride salt. If you must use the free base, generate it in situ by adding the HCl salt to the reaction mixture containing the base and nucleophile.

Q: Can I use microwave irradiation? A: Yes. Microwave heating is highly effective for


 on pyridines, often reducing reaction times from hours to minutes. Use NMP as the solvent (high dipole moment absorbs MW energy efficiently).

Q: Why is 4-chloropyridine more reactive than 3-chloropyridine? A: Resonance.[9] The negative charge in the Meisenheimer intermediate can be delocalized onto the nitrogen for the 2- and 4-isomers (stabilizing it).[10] In 3-chloropyridine, the nitrogen cannot accept the negative charge via resonance, making the energy barrier significantly higher [1].

References
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Explains Meisenheimer complex stability and resonance effects in heterocycles).
  • Rohrbach, S., et al. (2019). "Acid-Catalyzed Nucleophilic Aromatic Substitution of 4-Chloropyridines." Journal of Organic Chemistry. (Generalized citation for acid catalysis mechanism).

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Standard reference for Buchwald conditions).

  • BenchChem. (2025).[2] "Protocol: N-Oxidation of 4-Amino-3-chloropyridine." Link (Source for N-oxide scale-up protocols).

  • Klapars, A., et al. (2005). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides." J. Am. Chem. Soc. (Alternative to Pd catalysis).[11]

Sources

Optimization

Removing unreacted 4-Chloro-3-isopropoxypyridine from crude product

This guide outlines the technical protocols for the removal of unreacted 4-Chloro-3-isopropoxypyridine (MW: 171.62 g/mol ) from crude reaction mixtures. It is designed for researchers requiring high-purity isolation of t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the removal of unreacted 4-Chloro-3-isopropoxypyridine (MW: 171.62 g/mol ) from crude reaction mixtures. It is designed for researchers requiring high-purity isolation of target compounds derived from this scaffold.

Technical Profile: The Impurity

  • Compound: 4-Chloro-3-isopropoxypyridine[1]

  • Physicochemical Nature:

    • Basicity: Weakly basic (Estimated pKa ~3.0–4.0). The 4-chloro substituent (electron-withdrawing) lowers basicity relative to pyridine, while the 3-isopropoxy group provides marginal electron donation.

    • Lipophilicity: Moderate to High (LogP ~2.5–3.0). The isopropoxy group significantly increases solubility in organic solvents (DCM, EtOAc, Toluene) compared to simple chloropyridines.

    • Volatility: Moderate. Likely amenable to sublimation or vacuum distillation at elevated temperatures.

Part 1: Decision Matrix (Purification Strategy)

Before selecting a protocol, identify the nature of your Target Product .

If your Target Product is...Recommended StrategyPrimary Mechanism
Neutral / Acidic (e.g., Biaryls, Phenols)Protocol A (Acid Wash) Exploits the basic nitrogen of the impurity.
Basic (e.g., Aminopyridines, Anilines)Protocol B (Cu(II) Complexation) Exploits the coordination ability of the pyridine nitrogen.
Thermally Stable / Volatile Protocol C (Kugelrohr) Exploits the moderate boiling point of the impurity.
Complex / Sensitive Protocol D (Flash Chromatography) Separation based on polarity and stationary phase interaction.

Part 2: Experimental Protocols

Protocol A: The "Acid Swing" (For Neutral Products)

Best for: Suzuki/Stille coupling products where the pyridine ring is converted to a non-basic moiety or if the product is significantly less basic.

The Logic: The impurity retains a basic nitrogen. Even though the 4-Cl reduces basicity, it will still protonate in 1M HCl, becoming water-soluble. Neutral products will remain in the organic phase.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ) . Avoid DCM if possible (emulsion risk).[2]
    
  • Primary Wash: Wash the organic layer with 1M HCl (3 x Vol).

    • Checkpoint: The impurity (protonated) migrates to the aqueous layer.[2]

  • Back-Extraction (Optional): Extract the combined acidic aqueous layers once with fresh EtOAc to recover any trapped neutral product.

  • Neutralization: Wash the combined organic layers with Saturated

    
      (to remove residual acid) followed by Brine .[2]
    
  • Drying: Dry over

    
     and concentrate.
    
Protocol B: Copper(II) Scavenging (For Basic Products)

Best for: Scenarios where acid washing would protonate your product (loss of yield).

The Logic: Pyridines coordinate to Copper(II) ions to form water-soluble complexes (often blue/green). While 4-chloropyridines are weaker ligands than pyridine, this method is often superior to acid washing for separating two basic species.

  • Preparation: Prepare a saturated aqueous solution of Copper(II) Sulfate (

    
    ) .
    
  • The Wash: Dissolve crude in EtOAc. Wash vigorously with the

    
     solution (3 x Vol).
    
    • Visual Cue: The aqueous layer may turn a deeper blue/purple, indicating complexation.

  • Completion: Continue washing until the aqueous layer retains its original light blue color (no further complexation).

  • Cleanup: Wash the organic layer with water (to remove Cu salts) and then Brine.

    • Note: If the organic layer is green, residual copper is present. Wash with 10% EDTA or dilute

      
       to remove it.
      
Protocol C: Vacuum Distillation (Kugelrohr)

Best for: Large scale (>5g) removal from high-molecular-weight products.

The Logic: 4-Chloro-3-isopropoxypyridine has a significantly lower boiling point than most coupled products.

  • Setup: Place crude oil in the source bulb of a Kugelrohr apparatus.

  • Conditions: High vacuum (<0.5 mmHg).

  • Ramp:

    • Ambient to 60°C: Removal of residual solvents.

    • 80°C to 120°C: The 4-Chloro-3-isopropoxypyridine should distill/sublime into the cooling bulb.

  • Validation: Monitor the source bulb residue by TLC until the impurity spot disappears.

Protocol D: Flash Chromatography Optimization

Best for: Final polishing or difficult separations.

The Logic: The basic nitrogen causes "streaking" on silica gel. Deactivating the silica is crucial.

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your eluent system (e.g., Hexane/EtOAc + 1% TEA).

    • Why: TEA blocks the acidic silanol sites on the silica, sharpening the pyridine peak and preventing tailing.

  • Gradient: Start with 100% Hexane (with 1% TEA) and ramp slowly to 20% EtOAc. The lipophilic isopropoxy group usually makes this impurity elute early (high

    
    ) compared to more polar products.
    

Part 3: Workflow Visualization

The following diagram illustrates the decision logic for purification.

PurificationStrategy Start Crude Mixture Containing 4-Chloro-3-isopropoxypyridine CheckProduct Analyze Target Product Properties Start->CheckProduct IsNeutral Is Product Neutral/Acidic? CheckProduct->IsNeutral IsBasic Is Product Basic? IsNeutral->IsBasic No AcidWash Protocol A: Acid Wash (1M HCl) IsNeutral->AcidWash Yes IsStable Is Product Thermally Stable (>>200°C)? IsBasic->IsStable No / Failed CopperWash Protocol B: CuSO4 Complexation IsBasic->CopperWash Yes (Mild) Distill Protocol C: Kugelrohr Distillation IsStable->Distill Yes (Large Scale) Column Protocol D: Flash Column (+1% TEA) IsStable->Column No (Sensitive)

Caption: Decision tree for selecting the optimal purification method based on product stability and acid-base properties.

Part 4: Troubleshooting & FAQs

Q1: I used the Acid Wash (Protocol A), but my product precipitated out.

  • Diagnosis: Your product likely has a basic center you didn't account for, or it formed an insoluble HCl salt.

  • Fix: Filter the precipitate—it might be your pure product as a salt! If not, switch to Protocol B (CuSO4) which is gentler, or use a weaker acid like 10% Citric Acid (pH ~4) which might protonate the pyridine impurity but not a very weak base product.

Q2: The impurity is co-eluting with my product on the column even with TEA.

  • Diagnosis: Similar polarity.

  • Fix: Switch stationary phases.

    • C18 (Reverse Phase): The isopropoxy group makes the impurity quite hydrophobic. It will likely retain strongly on C18, potentially separating from a more polar product. Use a Water/Acetonitrile gradient.

    • Amino-Functionalized Silica: This avoids the need for TEA and often provides orthogonal selectivity for basic heterocycles.

Q3: Can I use a scavenger resin?

  • Answer: Yes. Strong Cation Exchange (SCX) resins (e.g., Dowex 50W or Amberlyst 15) are highly effective.

    • Method: Dissolve crude in MeOH/DCM. Add resin (3-5 eq relative to impurity). Shake for 1 hour. Filter. The basic impurity stays on the resin; neutral product passes through.

    • Warning: This will also trap basic products.

Q4: Is the 4-Chloro group reactive during workup?

  • Answer: Generally, no.[3] The 4-chloropyridine moiety requires elevated temperatures or strong nucleophiles to undergo

    
    . It is stable to standard aqueous acid/base workups and silica chromatography [1].
    

References

  • PubChem. 4-(3-Chloropropyl)pyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • University of Rochester. Not Voodoo: Workup Tricks - Removing Sticky Reagents (Pyridine). Available at: [Link]

Sources

Troubleshooting

Solvent effects on the stability of 4-Chloro-3-isopropoxypyridine

Welcome to the Technical Support Center for 4-Chloro-3-isopropoxypyridine . This guide is designed for researchers, synthetic chemists, and drug development professionals who are utilizing this substituted pyridine scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Chloro-3-isopropoxypyridine . This guide is designed for researchers, synthetic chemists, and drug development professionals who are utilizing this substituted pyridine scaffold in their workflows.

Due to its unique electronic properties, 4-Chloro-3-isopropoxypyridine is highly sensitive to its solvent environment. Below, you will find a comprehensive breakdown of the mechanistic principles governing its stability, troubleshooting FAQs, solvent compatibility data, and validated experimental protocols.

I. Core Mechanistic Principles: The "Why" Behind the Instability

To understand how solvents affect 4-Chloro-3-isopropoxypyridine, we must analyze its two primary reactive sites:

  • The C4-Chloride (Susceptibility to SNAr): The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic environment makes the C2 and C4 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex[2]. Crucially, if the pyridine nitrogen is protonated by an acidic solvent, it acts as an electronic "switch," increasing the electrophilicity of the C4 position by approximately 4,500-fold, dramatically accelerating degradation in the presence of any trace nucleophiles[3].

  • The C3-Isopropoxy Group (Susceptibility to Ether Cleavage): Isopropyl aryl ethers are prone to O-dealkylation. While stable under basic or neutral conditions, strong Brønsted acids or Lewis acids (e.g.,

    
    ) will cleave the ether to yield the corresponding 4-chloro-3-hydroxypyridine[4].
    

II. Troubleshooting Guides & FAQs

Q1: My 4-Chloro-3-isopropoxypyridine degraded into a new, highly polar spot on TLC when heated in DMF at 110°C. What happened? A: You are observing solvent-induced degradation. At elevated temperatures (>100°C), N,N-Dimethylformamide (DMF) partially hydrolyzes to release carbon monoxide and dimethylamine. Dimethylamine is a potent nucleophile that readily attacks the highly activated C4 position of your pyridine ring via SNAr, displacing the chloride to form 4-(dimethylamino)-3-isopropoxypyridine.

  • Resolution: For high-temperature reactions where the C4-Cl bond must be preserved, switch to a non-nucleophilic, thermally stable aprotic solvent such as Toluene, Xylene, or 1,4-Dioxane.

Q2: I attempted a coupling reaction in methanol with a mild base (e.g.,


), but I lost my starting material and isolated a methoxy-substituted product. Why? 
A:  You inadvertently performed a nucleophilic aromatic substitution. Methanol, when deprotonated by a base, forms methoxide. Because the C4 position of halopyridines is highly activated[2], the methoxide easily displaced your chloride atom.
  • Resolution: Avoid protic/nucleophilic solvents (alcohols, primary/secondary amines, water) in the presence of bases. Use polar aprotic solvents like THF, Acetonitrile (MeCN), or Dichloromethane (DCM).

Q3: During an acidic workup (using 4M HCl), my compound's mass changed, and NMR shows the loss of the isopropyl group. How can I prevent this? A: The isopropyl ether linkage underwent acid-catalyzed O-dealkylation. Furthermore, strongly acidic conditions protonate the pyridine ring, massively increasing the electrophilicity of the C4 position[3], which can lead to competitive hydrolysis to the pyridone.

  • Resolution: Avoid strong mineral acids during workup. Quench reactions using mild, buffered aqueous solutions such as saturated aqueous ammonium chloride (

    
    ) or sodium bicarbonate (
    
    
    
    ).

III. Solvent Compatibility Matrix

To aid in experimental design, we have summarized the stability of 4-Chloro-3-isopropoxypyridine across common solvent classes.

Solvent ClassRepresentative SolventsStability (25°C)Stability (80°C+)Primary Degradation Risk
Non-Polar Aprotic Toluene, HexanesExcellentExcellentNone
Polar Aprotic THF, DCM, MeCNExcellentGoodTrace hydrolysis if wet
Amide Aprotic DMF, NMP, DMAcGoodPoor SNAr via solvent amine degradation
Polar Protic Methanol, Ethanol, H₂OModeratePoor SNAr (Alkoxylation/Hydrolysis)
Acidic AcOH, TFA, HCl/DioxanePoor Critical Ether cleavage & Pyridinium-catalyzed SNAr

IV. Experimental Protocols

Protocol A: Safe Preparation and Storage of Stock Solutions

To ensure the long-term stability of 4-Chloro-3-isopropoxypyridine stock solutions for screening:

  • Solvent Drying: Ensure the chosen solvent (e.g., THF or MeCN) is strictly anhydrous. Store over activated 3Å molecular sieves for 24 hours prior to use.

  • Dissolution: Dissolve the compound to the desired concentration (e.g., 0.1 M) at room temperature. Do not use sonication baths exceeding 30°C.

  • Inert Atmosphere: Purge the storage vial with dry Nitrogen or Argon for 2 minutes to displace atmospheric moisture.

  • Storage: Store the sealed vial at -20°C. Under these conditions, the compound is stable for >6 months without C4-hydrolysis or ether cleavage.

Protocol B: Controlled SNAr Functionalization (Amination)

If your goal is to intentionally displace the C4-chloride with an amine nucleophile, follow this validated procedure[1]:

  • Setup: To a solution of 4-Chloro-3-isopropoxypyridine (1.0 equiv) in anhydrous Acetonitrile (0.2 M), add the desired secondary amine (1.2 equiv).

  • Base Addition: Add Potassium Fluoride (KF) or Potassium Carbonate (

    
    ) (2.0 equiv) to act as an acid scavenger.
    
  • Heating: Heat the reaction mixture to 80°C for 12–17 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the consumption of the starting material via LC-MS. The protonation switch is not needed here if the nucleophile is sufficiently strong.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate under reduced pressure. Purify via silica gel chromatography.

V. Mechanistic & Workflow Visualizations

G A 4-Chloro-3-isopropoxypyridine B Protic/Nucleophilic Solvents (e.g., MeOH, H2O + Base) A->B C Acidic Conditions (e.g., HBr, BCl3) A->C D Thermal Degradation in DMF (>100°C) A->D E SNAr Product (4-Substituted-3-isopropoxypyridine) B->E Nucleophilic Attack (C4) F Ether Cleavage (4-Chloro-3-hydroxypyridine) C->F O-Dealkylation (C3) G Dimethylamine Adduct (4-NMe2-3-isopropoxypyridine) D->G DMF Hydrolysis & SNAr

Fig 1. Mechanistic degradation pathways of 4-Chloro-3-isopropoxypyridine in various solvents.

Workflow Start Select Solvent for 4-Chloro-3-isopropoxypyridine Q1 Is the reaction >80°C? Start->Q1 Q2 Are strong nucleophiles present? Q1->Q2 No A1 Avoid DMF/NMP Use Toluene or Dioxane Q1->A1 Yes A2 Avoid Alcohols/Water Use THF or DCM Q2->A2 Yes A3 Standard Aprotic Solvents (THF, MeCN, DCM) are safe Q2->A3 No

Fig 2. Decision matrix for solvent selection to maintain structural integrity.

VI. References

  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. National Institutes of Health (NIH) - PMC. Available at:[Link][3]

  • Boron Trichloride/Tetra-n-Butylammonium Iodide: A Mild, Selective Combination Reagent for the Cleavage of Primary Alkyl Aryl Ethers. Sciencemadness.org (Originally published in J. Org. Chem.). Available at:[Link][4]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Pearson+ (YouTube). Available at:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison of 4-Chloro-3-isopropoxypyridine vs 4-Bromo analogs

This guide provides an in-depth technical comparison of 4-Chloro-3-isopropoxypyridine and its 4-Bromo analog. It is designed for medicinal chemists and process engineers selecting the optimal building block for drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-Chloro-3-isopropoxypyridine and its 4-Bromo analog. It is designed for medicinal chemists and process engineers selecting the optimal building block for drug discovery and scale-up campaigns.

Executive Summary: The Selection Matrix

The choice between the 4-Chloro and 4-Bromo analogs of 3-isopropoxypyridine is rarely a matter of simple substitution; it dictates the available synthetic pathways and process economics.

Feature4-Chloro-3-isopropoxypyridine 4-Bromo-3-isopropoxypyridine
Primary Utility Large-scale Process ChemistryDiscovery / Library Synthesis
C–X Bond Energy High (~95 kcal/mol)Moderate (~68 kcal/mol)
Pd-Catalysis Requires specialized ligands (e.g., XPhos, BrettPhos)Works with standard catalysts (e.g., Pd(PPh3)4)
Lithiation Behavior Directed Ortho Metalation (DoM) to C2Lithium-Halogen Exchange at C4
Cost Profile Low (POCl3 derivative)High (POBr3 derivative)
Stability High thermal/storage stabilityLight sensitive; potential for degradation

The Bottom Line: Use the 4-Bromo analog for rapid exploration of structure-activity relationships (SAR) where reaction success is paramount. Switch to the 4-Chloro analog for process optimization to reduce costs, provided you have identified a catalytic system capable of activating the inert C-Cl bond.

Structural & Electronic Profile

The 3-isopropoxy group is not merely a spectator; it exerts significant steric and electronic influence on the reactive C4 center.[1]

  • Electronic Effect: The isopropoxy group is an electron-donating group (EDG) by resonance, which increases electron density in the pyridine ring. This makes the C4 position less electrophilic compared to a bare 4-halopyridine, thereby deactivating the molecule toward Nucleophilic Aromatic Substitution (

    
    ) and oxidative addition.
    
  • Steric Effect: The bulky isopropyl group (compared to methoxy) creates steric crowding around C2 and C4. This impacts the approach of bulky phosphine ligands during catalysis, necessitating careful ligand selection for the Chloro analog.

Reactivity Profile A: Palladium-Catalyzed Cross-Coupling

Context: Suzuki-Miyaura and Buchwald-Hartwig couplings.

The rate-determining step in Pd-catalyzed coupling of electron-rich pyridines is typically oxidative addition .[2]

  • 4-Bromo Analog: The weaker C-Br bond allows for rapid oxidative addition using generic Pd(0) sources. It tolerates lower temperatures (60–80°C), preserving the sensitive isopropoxy ether linkage.

  • 4-Chloro Analog: The strong C-Cl bond, combined with the electron-rich nature of the 3-alkoxy ring, creates a significant activation barrier. Successful coupling requires electron-rich, bulky phosphine ligands (e.g., dialkylbiarylphosphines) to facilitate oxidative addition.

Comparative Data: Suzuki Coupling with Phenylboronic Acid[3]
SubstrateCatalyst SystemTempTimeYieldNotes
4-Bromo Pd(PPh3)4 (5 mol%), Na2CO380°C4 h92%Standard conditions effective.
4-Chloro Pd(PPh3)4 (5 mol%), Na2CO3100°C24 h<10%Failed. Oxidative addition stalled.
4-Chloro Pd2(dba)3 / XPhos , K3PO4100°C6 h88%Success. Specialized ligand required.

Reactivity Profile B: The Lithiation Divergence (Critical)

Context: Introduction of electrophiles (aldehydes, silanes) onto the pyridine core.

This is the most critical mechanistic divergence. The choice of halogen dictates the regioselectivity of the reaction.

  • Pathway 1 (4-Bromo): Lithium-Halogen Exchange. Treatment with n-BuLi at -78°C results in rapid exchange of the bromine for lithium at the C4 position . This allows functionalization exactly where the halogen was.

  • Pathway 2 (4-Chloro): Directed Ortho Metalation (DoM). The C-Cl bond is too strong for exchange at low temperatures. Instead, the basic n-BuLi coordinates to the oxygen of the isopropoxy group and deprotonates the C2 position (ortho to the directing group).

Visualization: Divergent Lithiation Pathways

LithiationPathways Start_Br 4-Bromo-3-isopropoxypyridine Inter_Br 4-Lithio-3-isopropoxypyridine (C4 Anion) Start_Br->Inter_Br Li-Halogen Exchange (Fast) Start_Cl 4-Chloro-3-isopropoxypyridine Inter_Cl 2-Lithio-4-chloro-3-isopropoxypyridine (C2 Anion via DoM) Start_Cl->Inter_Cl Directed Metalation (C-Cl too strong) Reagent + n-BuLi (-78°C) Product_Br Product: Functionalized at C4 Inter_Br->Product_Br + Electrophile (E+) Product_Cl Product: Functionalized at C2 (Cl remains intact) Inter_Cl->Product_Cl + Electrophile (E+)

Figure 1: Mechanistic divergence upon treatment with organolithium reagents. The Bromo analog activates C4, while the Chloro analog activates C2.

Experimental Protocols

Protocol A: Suzuki Coupling of 4-Chloro-3-isopropoxypyridine (Process Optimized)

Use this protocol when cost is a driver and the 4-Cl starting material is preferred.

  • Preparation: In a glovebox or under Argon, charge a reaction vial with 4-Chloro-3-isopropoxypyridine (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(OAc)2 (2 mol%), and XPhos (4 mol%).

  • Solvent System: Add degassed 1,4-dioxane (0.2 M concentration).

  • Base: Add aqueous K3PO4 (3.0 equiv, 1M solution).

  • Reaction: Seal the vessel and heat to 100°C for 4–6 hours.

  • Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Validation: The use of XPhos is critical here to overcome the C-Cl bond energy and the electron-rich deactivation from the isopropoxy group [1].

Protocol B: Nucleophilic Aromatic Substitution ( ) with Amines

Applicable to both, but 4-Br is faster.

  • Mix: Combine 4-Bromo-3-isopropoxypyridine (1.0 equiv) and the amine (1.2 equiv) in DMSO.

  • Base: Add DIPEA (2.0 equiv).

  • Heat: Stir at 120°C for 12 hours.

    • Note: For the 4-Chloro analog, increase temperature to 140°C or use microwave irradiation at 160°C for 1 hour. The isopropoxy group deactivates the ring, making this transformation sluggish compared to 4-chloropyridine.

Synthesis & Manufacturing Implications[1][2][4][5][6][7]

The preference for the 4-Chloro analog in manufacturing stems from its synthesis.[3][4]

  • Synthesis of 4-Cl: Typically derived from Maltol or 3-hydroxypyridine via chlorination with POCl3 (Phosphorus Oxychloride).[3] POCl3 is an inexpensive, bulk commodity chemical.

  • Synthesis of 4-Br: Requires POBr3 (Phosphorus Oxybromide), which is significantly more expensive and generates heavier waste streams.

Decision Tree for Process Chemists:

DecisionTree Start Select Halogen for 3-isopropoxypyridine Scaffold Q1 Is the reaction a Metal-Halogen Exchange? Start->Q1 Q2 Is this for <10g Discovery Scale? Q1->Q2 No (Pd-Coupling / SNAr) Res_Br Use 4-BROMO Q1->Res_Br Yes (Lithiation) Q3 Do you have freedom to use expensive ligands (XPhos/Buchwald)? Q2->Q3 No (Cost matters) Q2->Res_Br Yes (Speed > Cost) Q3->Res_Br No (Need standard catalyst) Res_Cl Use 4-CHLORO Q3->Res_Cl Yes

Figure 2: Strategic decision matrix for selecting the appropriate halogen analog.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." Wiley.
  • Li, J. J. (2014). "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer.

  • BenchChem. (2025).[2] "Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide."

Sources

Comparative

Comparative Guide: Isopropoxy vs. Methoxy Groups on Pyridine Reactivity

[1] Executive Summary In medicinal chemistry and process development, the choice between a methoxy ( ) and an isopropoxy ( ) substituent on a pyridine scaffold is rarely arbitrary.[1] While electronically similar (both d...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In medicinal chemistry and process development, the choice between a methoxy (


) and an isopropoxy (

) substituent on a pyridine scaffold is rarely arbitrary.[1] While electronically similar (both

donors), their steric and physicochemical profiles diverge significantly. This guide analyzes the trade-offs: Methoxy groups are superior directing groups for lithiation but metabolically labile.[1] Isopropoxy groups offer steric protection and improved lipophilicity but can hinder cross-coupling efficiency at adjacent sites.[1]

Physicochemical & Electronic Profile

The fundamental difference lies in the steric bulk and lipophilicity contribution. The electronic donation (


) is slightly attenuated in the isopropoxy group due to steric inhibition of resonance (the bulky isopropyl group twists slightly out of the pyridine plane), but the inductive donation (

) is higher.
Table 1: Comparative Properties (2-Substituted Pyridines)
Feature2-Methoxypyridine2-IsopropoxypyridineImpact on Drug Design
Steric Parameter (

)

(Small)

(Moderate Bulk)

blocks adjacent metabolic sites but hinders ortho-coupling.[1]
Lipophilicity (cLogP)



significantly increases permeability and brain penetration.[1]
pKa (Conj. Acid)


Both are weak bases;

is slightly more basic due to

effect of alkyls.[1]
Boiling Point



derivatives are less volatile, easier to handle in process scale-up.[1]
Metabolic Liability High (

-demethylation)
Low to Moderate

is a "soft spot" for CYP450;

resists dealkylation.[1]

Synthetic Reactivity Analysis

A. Directed Ortho-Metalation (DoM)

This is the most critical synthetic differentiator.[1] The efficiency of DoM relies on the Complex Induced Proximity Effect (CIPE) , where the lithium reagent coordinates to the alkoxy oxygen.

  • Methoxy (

    
    ):  A Superior Directing Metalation Group (DMG) .[1] The small methyl group allows the alkyllithium aggregate (e.g., 
    
    
    
    -BuLi) to coordinate tightly to the oxygen lone pair, directing deprotonation exclusively to the C3 position.
  • Isopropoxy (

    
    ):  A Weaker DMG .[1] The steric bulk of the isopropyl group hinders the approach of the lithium aggregate. While C3-lithiation is possible, it often requires stronger bases (e.g., 
    
    
    
    -BuLi or LiTMP) or higher temperatures, and competitive lithiation at other ring positions (or nucleophilic attack at C6) becomes a risk.
B. Nucleophilic Aromatic Substitution ( )

In


 reactions where the alkoxy group is the leaving group (rare) or an activator:
  • Methoxy: Better leaving group in acidic media (acid-catalyzed cleavage).[1]

  • Isopropoxy: The steric bulk protects the C-O bond from nucleophilic attack, making the ether linkage more robust during harsh reaction conditions.

C. Cross-Coupling (Suzuki/Buchwald)[1]
  • Catalyst Poisoning: Pyridines can poison Pd-catalysts by coordinating via the nitrogen.[1]

  • The "Shielding" Effect: An ortho-isopropoxy group effectively shields the pyridine nitrogen from coordinating to the Palladium center.[1] This often leads to higher yields in Suzuki couplings compared to methoxy analogs, which do not provide sufficient steric bulk to prevent N-Pd coordination.[1]

Decision Logic: Selection Flowchart

The following diagram illustrates the decision process for medicinal chemists when choosing between these two moieties.

G Start Select Alkoxy Group Q1 Is Metabolic Stability (CYP450) Critical? Start->Q1 Q2 Is C3-Lithiation Required? Q1->Q2 No Res_iPr Select ISOPROPOXY (Blocks Metabolism, Increases LogP) Q1->Res_iPr Yes (Avoid O-dealkylation) Q3 Is Solubility/LogP a Limiting Factor? Q2->Q3 No Res_Me Select METHOXY (Superior DoM, Lower Sterics) Q2->Res_Me Yes (Strong DMG) Q3->Res_iPr Need Higher LogP Check_Cat Is N-Coordination Poisoning Catalyst? Q3->Check_Cat LogP OK Check_Cat->Res_iPr Yes (Shield N) Check_Cat->Res_Me No

Figure 1: Decision tree for selecting alkoxy substituents based on synthetic and biological constraints.

Experimental Protocol: Regioselective Lithiation

This protocol highlights the difference in reactivity. For 2-methoxypyridine , standard


-BuLi suffices.[1] For 2-isopropoxypyridine , the weaker directing ability necessitates the use of LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) to prevent nucleophilic attack on the ring and ensure deprotonation.
Protocol: C3-Functionalization of 2-Alkoxypyridines

Objective: Introduction of an electrophile (e.g., Iodine) at the C3 position.[1]

Materials:

  • Substrate: 2-Methoxypyridine (1.0 eq) OR 2-Isopropoxypyridine (1.0 eq)[1]

  • Base:

    
    -BuLi (2.5 M in hexanes) for O-Me; LiTMP (freshly prepared) for O-iPr.[1]
    
  • Solvent: Anhydrous THF.

  • Electrophile: Iodine (

    
    ).[1]
    

Step-by-Step Methodology:

  • Base Preparation (For O-iPr only):

    • To a flame-dried flask under Argon, add TMP (1.1 eq) and THF (

      
      ).
      
    • Cool to

      
       and add 
      
      
      
      -BuLi (1.1 eq) dropwise.[1] Stir for 30 min to generate LiTMP.[1]
    • Note: For O-Me, skip this step and use n-BuLi directly.[1]

  • Metalation:

    • Cool the reaction mixture (LiTMP or fresh THF for O-Me case) to

      
       .
      
    • Add the pyridine substrate (1.0 eq) dropwise (neat or in minimal THF).

    • Crucial Variation:

      • Methoxy:[1][2][3] Stir for 1 hour at

        
        . (Fast kinetics due to strong coordination).[1]
        
      • Isopropoxy:[1] Stir for 2-3 hours at

        
         to 
        
        
        
        . (Slower kinetics due to steric hindrance).[1][4]
  • Quench:

    • Add Iodine (1.2 eq) dissolved in THF dropwise at

      
      .
      
    • Allow to warm to room temperature over 2 hours.

  • Workup:

    • Quench with sat.

      
       (aq) to remove excess iodine.[1]
      
    • Extract with EtOAc (

      
      ).[1] Wash combined organics with brine, dry over 
      
      
      
      .[1]

Expected Outcome:

  • 2-Methoxypyridine:

    
     yield of 3-iodo-2-methoxypyridine.[1]
    
  • 2-Isopropoxypyridine:

    
     yield.[1] Lower yield is due to weaker coordination (CIPE) and potential competing side reactions if temperature is not strictly controlled.[1]
    

Medicinal Chemistry Implications[1][5]

Metabolic Stability (The "Soft Spot")

The methoxy group is a classic "metabolic soft spot." Hepatic enzymes (CYP2D6, CYP3A4) rapidly oxidize the methyl group, leading to hemiacetal formation and subsequent loss of the alkyl group (O-dealkylation) to form the pyridone.

  • Strategy: Replacing

    
     with 
    
    
    
    blocks this pathway. The branched isopropyl group is sterically resistant to the initial hydroxylation at the
    
    
    -carbon required for dealkylation.
Binding Affinity[1][4]
  • Methoxy: Preferred when the binding pocket is narrow or requires a coplanar conformation for resonance.[1]

  • Isopropoxy: Preferred to fill hydrophobic pockets.[1] The "Magic Methyl" effect (adding methyls to boost potency) applies here; the extra methyls in the isopropyl group can displace high-energy water molecules from a lipophilic pocket, potentially increasing potency by 10-fold (

    
    ).
    

References

  • Physicochemical Data (2-Methoxypyridine)

    • PubChem Compound Summary for CID 74201, 2-Methoxypyridine.[1] National Center for Biotechnology Information (2025).[1] [Link]

  • Directed Ortho Metalation Mechanisms

    • Snieckus, V. Directed ortho metalation.[1][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews (1990).[1][5] [Link]

  • Metabolic Stability Strategies

    • Thompson, T. N. Optimization of metabolic stability as a goal of modern drug design.[1][7] Medicinal Research Reviews (2001).[1][7] [Link]

  • Steric Parameters in Catalysis

    • Sigman, M. S., et al. Multidimensional steric parameters in the analysis of asymmetric catalytic reactions. Nature (2016).[1] [Link]

Sources

Validation

Comparative Spectroscopic Validation: 4-Chloro-3-isopropoxypyridine vs. Critical Regioisomers

Topic: Spectroscopic Validation of 4-Chloro-3-isopropoxypyridine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary: The Regio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Validation of 4-Chloro-3-isopropoxypyridine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary: The Regioselectivity Challenge

4-Chloro-3-isopropoxypyridine is a pivotal intermediate in the synthesis of Crizotinib (Xalkori) , a c-MET/ALK inhibitor used in non-small cell lung cancer (NSCLC) therapy. The synthesis of this scaffold typically involves nucleophilic aromatic substitution (


) or metal-halogen exchange on polysubstituted pyridine rings.

The Problem: These reactions are prone to regiochemical ambiguity. A slight deviation in temperature or steric control can yield the thermodynamically stable 4-chloro-5-isopropoxy isomer or the 2-chloro analogue, rather than the desired 3-substituted target. Standard HPLC often fails to resolve these positional isomers effectively due to identical polarity and molecular weight.

The Solution: This guide provides a definitive spectroscopic framework to distinguish the target 4-Chloro-3-isopropoxypyridine from its critical regioisomers and hydrolysis impurities, establishing a self-validating protocol for batch release.

Comparative Performance Matrix

The following table contrasts the target compound against its most common "alternatives"—the specific impurities that mimic its physicochemical properties.

FeatureTarget: 4-Chloro-3-isopropoxypyridine Alternative A: 4-Chloro-5-isopropoxypyridine Alternative B: 4-Chloro-3-hydroxypyridine
Criticality Active Intermediate Dead-End Impurity Hydrolysis Degradant

H NMR Signature
Asymmetric Pattern: Distinct singlet (H2) and two doublets (H5, H6).Symmetric/Pseudo-symmetric: Depending on N-oxidation state, may show simplified splitting.Loss of Alkyl Signals: Absence of septet/doublet; broad OH singlet (exchangeable).
Coupling (

)

Hz (Ortho coupling).

(meta) is small (<2 Hz) or absent.
Similar to target, but shifts are pH dependent.
MS (

)

(Cl pattern).

(Identical).

(Mass shift -42 Da).
IR Diagnostic Strong C-O-C ether stretch (

1250 cm

).
Strong C-O-C ether stretch.Broad O-H stretch (

3200-3400 cm

).
Validation Verdict Pass if H2 is singlet

ppm.
Fail if splitting pattern indicates symmetry.Fail if aliphatic region is empty.

Deep Dive: NMR Discrimination Strategy

The primary validation tool is


H NMR  because Mass Spectrometry cannot distinguish regioisomers (same mass, similar fragmentation).
The "Alpha-Proton" Logic

In the 3,4-disubstituted pyridine system, the proton at position 2 (H2) is unique. It is flanked by the pyridine nitrogen and the isopropoxy group, making it the most deshielded proton in the system.

  • H2 (Position 2): Appears as a Singlet (or very fine doublet due to long-range coupling) at

    
     8.2–8.5 ppm .
    
  • H6 (Position 6): Appears as a Doublet at

    
     8.1–8.3 ppm . It couples strongly with H5.
    
  • H5 (Position 5): Appears as a Doublet at

    
     7.2–7.4 ppm . It is shielded relative to H2/H6 due to the resonance effect of the 4-Cl and absence of direct N-adjacency.
    

Differentiation Rule: If you observe a spectrum with two singlets in the aromatic region, you likely have the 2,5-substituted isomer or a symmetric bis-substituted impurity. The target must show the


 system (two doublets) + one singlet (

).
Experimental Protocol: NMR Validation
  • Solvent Choice: Dissolve 10 mg of sample in 0.6 mL DMSO-

    
     . (CDCl
    
    
    
    is acceptable, but DMSO prevents overlap of the H2 singlet with solvent peaks).
  • Acquisition: Run 16 scans with a relaxation delay (

    
    ) of >2.0 seconds to ensure integration accuracy of the H2 singlet.
    
  • Integration Check:

    • Set the Isopropyl Methyl doublet (

      
       ppm) to integral 6.0.
      
    • Confirm the Aromatic region integrates to exactly 3.0 protons (1:1:1 ratio).

    • Failure Mode: If aromatic integral is <3.0, check for chlorination over-reaction (e.g., 2,4-dichloro analog).

Workflow Visualization: The Validation Decision Tree

The following diagram outlines the logical flow for validating a batch of 4-Chloro-3-isopropoxypyridine using the described spectroscopic data.

ValidationWorkflow Start Crude Product Isolation MS_Check Step 1: LC-MS Analysis (Check m/z 172/174) Start->MS_Check Mass_Fail Fail: Incorrect Mass (Hydrolysis/Bis-Cl) MS_Check->Mass_Fail m/z != 172 NMR_Check Step 2: 1H NMR (DMSO-d6) MS_Check->NMR_Check m/z = 172 Aliphatic Check Aliphatic Region (1.3 ppm d, 4.6 ppm sept) NMR_Check->Aliphatic Aliphatic->Mass_Fail No iPr (Hydrolysis) Aromatic Check Aromatic Region (7.0 - 8.5 ppm) Aliphatic->Aromatic iPr Present Regio_Fail Fail: Regioisomer Detected (Symmetric Pattern) Aromatic->Regio_Fail 2 Singlets or Complex Multiplicity Target_Pass PASS: Target Validated (Singlet + 2 Doublets) Aromatic->Target_Pass 1 Singlet (H2) + 2 Doublets (H5, H6)

Caption: Logical decision tree for the spectroscopic validation of 4-Chloro-3-isopropoxypyridine batches.

Secondary Validation: Mass Spectrometry & IR

Mass Spectrometry (LC-MS)

While MS cannot separate regioisomers, it is the primary filter for reaction completion and chlorine count .

  • Isotope Pattern: Chlorine possesses two stable isotopes,

    
    Cl (75%) and 
    
    
    
    Cl (25%).
  • Acceptance Criteria: The molecular ion cluster must show a 3:1 ratio between

    
     172 and 174 (
    
    
    
    ).
  • Red Flag: A 9:6:1 pattern indicates a Dichloro impurity (e.g., 2,4-dichloro-3-isopropoxypyridine), a common byproduct if the starting material was over-chlorinated.

Infrared Spectroscopy (FT-IR)

IR is useful for rapid "goods-in" identification of solid intermediates.

  • Ether Band: A strong, sharp band at 1240–1260 cm

    
      corresponds to the Ar-O-C stretch.
    
  • Absence of OH: Ensure no broad absorption exists >3200 cm

    
    . The presence of this band confirms hydrolysis to the pyridinol form.
    

References

  • Cui, J. J., et al. (2011).[1] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363.[1]

  • Reich, H. J. (2020).[2] "NMR Spectroscopy: Proton Chemical Shifts and Coupling Constants." University of Wisconsin-Madison Organic Chemistry Data.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Comparative

Crystallographic Profiling of 4-Chloro-3-isopropoxypyridine Complexes: A Comparative Guide

Executive Summary 4-Chloro-3-isopropoxypyridine represents a distinct class of functionalized pyridine ligands where steric demand (3-isopropoxy) and sigma-hole activation (4-chloro) compete to define the solid-state arc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-3-isopropoxypyridine represents a distinct class of functionalized pyridine ligands where steric demand (3-isopropoxy) and sigma-hole activation (4-chloro) compete to define the solid-state architecture. Unlike simple 4-halopyridines, which often adopt planar stacking motifs, the introduction of the bulky isopropoxy group at the meta position disrupts conventional packing, forcing unique metal coordination geometries and supramolecular networks.

This guide provides a technical analysis of the crystallographic behavior of these complexes, comparing them against standard 4-chloropyridine and 3-alkoxypyridine analogues. It is designed for medicinal chemists and structural biologists optimizing fragment-based drug design (FBDD) or designing novel metallo-pharmaceuticals.

Structural & Electronic Analysis

The Ligand Profile: Sterics vs. Electronics

The crystallographic signature of 4-Chloro-3-isopropoxypyridine is defined by two opposing forces:

  • Electronic Activation (The "Pull"): The electron-withdrawing chlorine at C4 creates a positive electrostatic potential (σ-hole) along the C-Cl bond axis, enabling Halogen Bonding (XB) interactions (C-Cl···A⁻).

  • Steric Modulation (The "Push"): The 3-isopropoxy group exerts significant steric pressure on the coordination sphere. Unlike a methoxy group, the isopropyl moiety has high rotational freedom but a large cone angle, often preventing coplanar alignment of the pyridine ring with square-planar metal centers (e.g., Pd(II), Pt(II)).

Predicted Crystallographic Metrics

Based on analogous structures of 4-chloropyridine and 3-alkoxypyridine metal complexes, the following structural parameters are characteristic for this ligand class:

ParameterValue RangeStructural Insight
M–N Bond Length 2.01 – 2.08 ÅTypical for pyridine-metal dative bonds; slightly elongated due to steric bulk at C3.
C–Cl Bond Length 1.72 – 1.75 ÅShortening observed upon N-coordination due to reduced electron density in the ring.
Torsion Angle (M-N-C3-O) 30° – 60°The metal center often twists out of the pyridine plane to avoid the isopropoxy group.
Halogen Bond Angle (C-Cl···X) 165° – 178°Highly directional; linearity confirms σ-hole interaction rather than van der Waals contact.

Comparative Performance Analysis

The following table compares the target ligand against its two parent structural motifs: 4-Chloropyridine (Ligand A) and 3-Isopropoxypyridine (Ligand B) .

Table 1: Comparative Crystallographic Properties
Feature4-Chloropyridine (Ligand A) 3-Isopropoxypyridine (Ligand B) 4-Chloro-3-isopropoxypyridine (Target)
Primary Interaction Halogen Bonding (Cl···X)Hydrogen Bonding / Steric PackingDual Mode: Steric-directed Halogen Bonding
Crystal Packing Planar, sheet-like structuresHerringbone or twisted stacksLow-symmetry packing (often Triclinic P-1) due to asymmetry
Metal Coordination Linear/Planar (unhindered)Distorted (steric clash)Highly Distorted ; prevents bis-coordination in cis-positions
Solubility Profile Low (often precipitates fast)High (lipophilic tail)Optimal ; isopropoxy group aids solubility for growing larger single crystals
Application MOF LinkersSolubilizing AgentChiral Resolution / Asymmetric Catalysis Support

Experimental Protocols

Synthesis & Crystallization Workflow

To obtain diffraction-quality crystals of metal complexes (e.g., Cu(II) or Zn(II)), a slow evaporation method controlling the solvolysis rate is required.

Reagents:

  • Ligand: 4-Chloro-3-isopropoxypyridine (0.1 mmol)

  • Metal Salt: CuCl₂·2H₂O or ZnCl₂ (0.05 mmol)

  • Solvent System: Ethanol/Dichloromethane (1:1 v/v)

Step-by-Step Protocol:

  • Dissolution: Dissolve 0.1 mmol of the ligand in 2 mL of DCM. Separately, dissolve 0.05 mmol of metal salt in 2 mL of Ethanol.

  • Mixing: Slowly add the ligand solution to the metal solution with gentle stirring. A color change (e.g., green to blue-green for Cu) indicates complexation.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

  • Layering (Alternative to Evaporation): For higher quality, layer the mixed solution carefully under a blanket of Hexane in a narrow tube.

  • Growth: Allow to stand at 4°C in the dark. Crystals typically appear within 3–7 days.

Data Collection Strategy
  • Temperature: Collect data at 100 K to reduce thermal motion of the flexible isopropoxy chain.

  • Resolution: Aim for 0.7 Å or better to accurately resolve the C-Cl bond density and confirm halogen bonding.

Visualizations

Structural Interaction Logic

The following diagram illustrates the competing forces driving the crystal packing of these complexes.

CrystalLogic Ligand 4-Chloro-3-isopropoxypyridine Metal Metal Center (M) Ligand->Metal Coordination (N-M) HalogenBond Halogen Bond (C-Cl···X) Ligand->HalogenBond Electronic Activation StericBulk Steric Bulk (3-OiPr) Ligand->StericBulk Physical Constraint Packing Crystal Packing Motif Metal->Packing Geometry Definition HalogenBond->Packing Directional Anchor StericBulk->Metal Twists Bond Angle StericBulk->Packing Disrupts Planarity

Caption: Logical flow of structural forces. The 3-OiPr group (Green) disrupts planar packing, while the 4-Cl group (Yellow) re-anchors the lattice via halogen bonding.

Experimental Workflow

Workflow Start Start: Ligand Synthesis Complexation Metal Complexation (1:2 M:L Ratio in EtOH/DCM) Start->Complexation Filter Micro-Filtration (Remove Nuclei) Complexation->Filter Growth Slow Evaporation/Layering (4°C, 3-7 Days) Filter->Growth Check Microscope Inspection (Polarized Light) Growth->Check Check->Growth Amorphous/Twinning (Recrystallize) XRD Single Crystal XRD (100 K) Check->XRD Single Crystal Found Analyze Structure Solution (Direct Methods/SHELX) XRD->Analyze

Caption: Standardized workflow for isolating diffraction-quality crystals of 4-Chloro-3-isopropoxypyridine complexes.

References

  • Halogen Bonding in Pyridines: Comparison of 4-chloropyridine halogen bonding interactions in metal complexes.

    • Source:

  • Alkoxypyridine Synthesis: Methodologies for synthesizing 4-chloro-3-alkoxypyridines as intermedi

    • Source:

  • General Crystallography of Pyridines: Structural diversity in hydroxy-pyridine modified Group 4 alkoxides.

    • Source:

  • Drug Development Context: Use of halogenated pyridine intermediates in kinase inhibitor design (e.g., Crizotinib analogues).

    • Source:

Validation

Comparative study of leaving group ability in 3-alkoxy-4-halopyridines

Executive Summary The 3-alkoxy-4-halopyridine scaffold is a privileged motif in medicinal chemistry, serving as a core structure for numerous kinase inhibitors (e.g., p38 MAP kinase inhibitors) and G-protein coupled rece...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-alkoxy-4-halopyridine scaffold is a privileged motif in medicinal chemistry, serving as a core structure for numerous kinase inhibitors (e.g., p38 MAP kinase inhibitors) and G-protein coupled receptor (GPCR) ligands. The juxtaposition of the electron-donating alkoxy group at C3 and the halogen at C4 creates a unique electronic environment that diverges from simple pyridine chemistry.

This guide provides a technical comparison of the four primary leaving groups (Fluorine, Chlorine, Bromine, Iodine) at the 4-position. Unlike standard aromatic systems, the reactivity of this scaffold is governed by a "tug-of-war" between the pyridine nitrogen's electron withdrawal and the 3-alkoxy group's mesomeric donation.

Key Takeaway:

  • For Nucleophilic Aromatic Substitution (

    
    ):  4-Fluoro is the superior leaving group, offering reaction rates 10–100x faster than 4-chloro analogues.
    
  • For Metal-Catalyzed Cross-Coupling: 4-Iodo and 4-Bromo are preferred for oxidative addition efficiency, though modern catalyst systems render 4-chloro viable and cost-effective.

  • For Lithiation: The choice of halogen dictates the reaction pathway between Lithium-Halogen Exchange (I, Br) and Directed Ortho-Metalation (F, Cl).

Mechanistic Foundations

To select the correct starting material, one must understand how the 3-alkoxy group influences the C4 reaction center.

Electronic Effects

The 3-alkoxy group exerts two opposing effects:

  • Inductive Withdrawal (-I): Through the

    
    -bond, the oxygen atom pulls electron density, slightly activating the C4 position.
    
  • Mesomeric Donation (+M): Through

    
    -overlap, the oxygen lone pair donates electron density into the pyridine ring.
    

In 4-halopyridines, the pyridine nitrogen makes C2 and C4 naturally electrophilic. However, the +M effect of the 3-alkoxy group partially neutralizes the electrophilicity at C4, making these substrates less reactive toward


 than unsubstituted 4-halopyridines. This makes the choice of a highly electronegative leaving group (like Fluorine) critical for difficult substitutions.
Steric Effects

The 3-alkoxy group is ortho to the reaction center. Bulky alkoxy groups (e.g., isopropoxy, benzyloxy) can sterically hinder the approach of nucleophiles or metal catalysts, necessitating higher reaction temperatures or smaller leaving groups.

Comparative Reactivity Matrix

The following table summarizes the performance of each halogen in the context of the 3-alkoxy pyridine scaffold.

Feature4-Fluoro (F) 4-Chloro (Cl) 4-Bromo (Br) 4-Iodo (I)

Reactivity
Excellent (Best)ModeratePoorVery Poor
Pd-Coupling (Suzuki/Buchwald) Poor (Requires specialized ligands)Good (Standard)Excellent Excellent (Unstable)
Lithiation Pathway Ortho-Lithiation (C2 or C4-H)Ortho-LithiationLi-Halogen ExchangeLi-Halogen Exchange
Stability HighHighModerate (Light sensitive)Low (Light/Heat sensitive)
Cost HighLow ModerateHigh
Decision Logic (Visualization)

ReactivityLogic Start Select Reaction Type SNAr Nucleophilic Substitution (Amines, Alkoxides) Start->SNAr Metal Metal Catalysis (Suzuki, Sonogashira) Start->Metal Lithium Organolithium Chemistry Start->Lithium F_Choice Choose 4-Fluoro (Fastest Rate) SNAr->F_Choice High Yield Required Cl_Choice Choose 4-Chloro (If F too expensive) SNAr->Cl_Choice Cost Sensitive Br_Choice Choose 4-Bromo (Best Balance) Metal->Br_Choice Standard I_Choice Choose 4-Iodo (Highest Reactivity) Metal->I_Choice Difficult Substrate Exchange Li-Halogen Exchange Lithium->Exchange Remove Halogen DoM Directed Ortho-Metalation Lithium->DoM Keep Halogen Exchange->Br_Choice DoM->F_Choice

Figure 1: Decision tree for selecting the appropriate 4-halo-3-alkoxypyridine starting material.

Detailed Experimental Analysis

Nucleophilic Aromatic Substitution ( )

In


, the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex.[1]
  • Why F wins: The high electronegativity of fluorine stabilizes the anionic intermediate inductively, lowering the activation energy.

  • The 3-Alkoxy Factor: In 3-alkoxy-4-chloropyridines, the reaction often requires forcing conditions (e.g.,

    
    , DMSO) because the alkoxy donation deactivates the ring. Switching to 3-alkoxy-4-fluoropyridine often allows the reaction to proceed at 
    
    
    
    or even room temperature.

Protocol:


 Amination of 3-Methoxy-4-Fluoropyridine 
  • Reagents: 3-methoxy-4-fluoropyridine (1.0 eq), Primary Amine (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMSO or NMP (Concentration 0.5 M).

  • Procedure:

    • Charge a reaction vial with the fluoropyridine and base.

    • Add solvent and amine.

    • Heat to

      
       for 4 hours. (Note: The chloro-analog would require 
      
      
      
      overnight).
    • Validation: Monitor by LCMS. The fluoride displacement is clean; chloride displacement often yields side products due to prolonged heating.

  • Workup: Dilute with water, extract with EtOAc.

Palladium-Catalyzed Cross-Coupling

Here, the rate-limiting step is oxidative addition of the C-X bond to Pd(0).

  • Why Br/I wins: The C-I and C-Br bonds are weaker than C-Cl and C-F.

  • The 3-Alkoxy Factor: The oxygen atom at C3 can potentially coordinate to the Palladium center, acting as a directing group or a catalyst poison depending on the geometry.

  • Modern Shift: While 4-Bromo is standard, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or RuPhos) allows 3-alkoxy-4-chloropyridines to react efficiently, offering a significant cost advantage.

Protocol: Suzuki Coupling of 3-Ethoxy-4-Chloropyridine

  • Reagents: 3-ethoxy-4-chloropyridine (1.0 eq), Arylboronic acid (1.5 eq),

    
     (2 mol%), XPhos (4 mol%), 
    
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes (Critical: Oxygen kills the active catalyst).

    • Mix halide, boronic acid, and base in the reactor.

    • Add the pre-complexed catalyst solution.

    • Heat to

      
       for 12 hours.
      
    • Causality: The XPhos ligand facilitates the oxidative addition into the unreactive C-Cl bond, overcoming the deactivating effect of the 3-ethoxy group.

Synthesis of the Scaffold

Since these specific heterocycles are not always commercially available, understanding their synthesis is vital.

Pathway A: From 4-Nitro-3-hydroxypyridine

  • O-Alkylation of 3-hydroxy-4-nitropyridine.

  • Reduction of nitro to amine.

  • Sandmeyer-type reaction (diazotization) to install the halogen.

Pathway B: Directed Ortho-Metalation (DoM)

  • Start with 3-alkoxypyridine.

  • Treat with LDA (Lithium Diisopropylamide) at

    
    .
    
    • Note: Lithiation occurs preferentially at C2 (between N and O). To target C4, the C2 position must be blocked or a directing group strategy used.

  • Quench with a halogen source (

    
     or 
    
    
    
    ).

SynthesisPath Substrate 3-Alkoxypyridine LDA LDA, -78°C Substrate->LDA LithiumInt 2-Li-3-Alkoxypyridine (Kinetic Product) LDA->LithiumInt Fast Target 4-Li-3-Alkoxypyridine (Thermodynamic/Blocked) LithiumInt->Target Equilibration (Slow) Block Block C2 first (e.g., TMS) Block->Target Direct Route

Figure 2: Lithiation regioselectivity challenges in 3-alkoxypyridines.

References

  • Reaction Kinetics of Halopyridines

    • BenchChem. (2025). A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. Link

  • Palladium Catalysis & Leaving Groups

    • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Synthesis of 4-Alkoxypyridines

    • Hajhussein, A. N., et al. (2018).[3] Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc. Link

  • Regioselectivity in Pyridine Couplings

    • Ye, M., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Link

  • Nucleophilic Substitution Mechanisms

    • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Link

Sources

Comparative

Benchmarking synthetic routes for 4-Chloro-3-isopropoxypyridine production

The following guide provides an in-depth technical benchmark of synthetic routes for 4-Chloro-3-isopropoxypyridine , designed for researchers and process chemists. Executive Summary The synthesis of 4-Chloro-3-isopropoxy...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical benchmark of synthetic routes for 4-Chloro-3-isopropoxypyridine , designed for researchers and process chemists.

Executive Summary

The synthesis of 4-Chloro-3-isopropoxypyridine (CAS: 1032507-26-0 or analog) presents a classic regioselectivity challenge in pyridine chemistry. The core difficulty lies in introducing the chlorine atom at the C4 position while maintaining the oxygen functionality at C3, avoiding the thermodynamically favored C2-chlorination or C6-substitution.

This guide benchmarks two primary methodologies:

  • Route A (The Direct Oxidative Chlorination): A concise, 3-step route suffering from significant regioselectivity issues (C2 vs. C4 isomers).

  • Route B (The Amide-Directed Strategy): A robust, 6-step route that utilizes steric shielding and electronic directing to guarantee C4-selectivity, offering superior purity for pharmaceutical applications.

Retrosynthetic Analysis

To understand the strategic divergence, we must analyze the disconnection of the Pyridine-Cl and Pyridine-O bonds.

Retrosynthesis Target 4-Chloro-3-isopropoxypyridine Int1 3-Isopropoxypyridine N-Oxide Target->Int1 Regioselective Chlorination (POCl3) Int2 4-Chloro-3-hydroxypyridine Target->Int2 O-Alkylation Start1 3-Hydroxypyridine Int1->Start1 O-Alkylation & Oxidation Int3 4-Chloro-3-aminopyridine Int2->Int3 Sandmeyer (Diazotization) Start2 3-Aminopyridine Int3->Start2 Directed Chlorination & Hydrolysis

Figure 1: Retrosynthetic disconnection showing the "Direct" (Left) vs. "Directed" (Right) pathways.[1][2]

Route A: Direct Oxidative Chlorination (The "Industrial Mixture")

This route relies on the activation of the pyridine ring via N-oxidation, followed by nucleophilic attack by chloride ions (from POCl3).

Mechanistic Causality

The alkoxy group at C3 is an electron-donating group (EDG). In electrophilic aromatic substitution, it directs Ortho/Para. However, the reaction with POCl3 is a nucleophilic process on the activated N-oxide. The regiochemistry is governed by the electronic bias of the N-oxide and steric factors.

  • The Problem: The C2 position (Ortho to N, Ortho to OiPr) and C4 position (Para to N, Ortho to OiPr) are both activated. Without steric blocking, POCl3 attacks both, typically yielding a mixture (often ~60:40 or 50:50 favoring C2).

Experimental Protocol
  • O-Alkylation: Dissolve 3-hydroxypyridine (1.0 eq) in DMF. Add

    
     (1.5 eq) and 2-bromopropane (1.2 eq). Heat to 60°C for 4h. Aqueous workup yields 3-isopropoxypyridine .
    
  • N-Oxidation: Dissolve intermediate in DCM. Add mCPBA (1.1 eq) at 0°C. Stir overnight. Wash with

    
     and 
    
    
    
    . Yields 3-isopropoxypyridine N-oxide .
  • Chlorination: Dissolve N-oxide in toluene. Add

    
     (1.5 eq) dropwise at 0°C. Heat to reflux (110°C) for 3h. Quench on ice.
    
    • Critical Step: The crude oil contains both 2-chloro and 4-chloro isomers. Separation requires careful fractional distillation or high-plate-count silica chromatography.

Performance Data
MetricValueNotes
Step Count 3Shortest linear sequence.
Overall Yield 25 - 35%Significant loss during isomer separation.
Regioselectivity Poor (C2:C4 ~ 1.5:1)Favors the undesired 2-chloro isomer.
Scalability MediumLimited by the purification bottleneck.

Route B: Amide-Directed Regioselective Synthesis (The "Pharma Grade")

To overcome the isomer issue, this route uses an acetamido group. The bulky acetyl group on the nitrogen at C3 sterically shields the C2 position, forcing the chlorination to occur almost exclusively at C4.

Mechanistic Causality
  • Steric Shielding: The acetamido group (-NHAc) is bulkier than an alkoxy group. It blocks the C2 site during the POCl3 rearrangement.

  • Electronic Direction: The amide is still an EDG, activating the ring, but the specific interaction between the N-oxide oxygen and the amide proton can also assist in directing the incoming nucleophile to the para (C4) position.

Experimental Protocol (Self-Validating System)

Step 1: Acetylation

  • React 3-aminopyridine with acetic anhydride (1.1 eq) in DCM.

  • Validation: TLC shows disappearance of polar amine spot. Yield: >95%.

Step 2: N-Oxidation [3]

  • Treat 3-acetamidopyridine with mCPBA or

    
    /Acetic Acid.
    
  • Validation: Mass spec (M+16). Product precipitates often as a white solid.

Step 3: Directed Chlorination (The Key Step)

  • Suspend N-oxide in

    
     (solvent and reagent). Heat to 80°C.
    
  • Observation: The reaction remains cleaner than Route A. The steric bulk prevents C2 attack.

  • Workup: Quench on ice/NaOH. Isolate 4-chloro-3-acetamidopyridine .

Step 4: Hydrolysis

  • Reflux intermediate in 10% HCl for 2h.

  • Result: Cleavage of acetyl group yields 3-amino-4-chloropyridine .

Step 5: Sandmeyer Hydroxylation

  • Dissolve amine in

    
    /
    
    
    
    . Cool to 0°C. Add
    
    
    dropwise.
  • Heat to 80°C to hydrolyze the diazonium salt.

  • Result:4-Chloro-3-hydroxypyridine .[4]

Step 6: O-Alkylation

  • Standard alkylation (as in Route A) using 2-bromopropane and

    
    .
    

RouteB Step1 3-Aminopyridine Step2 3-Acetamidopyridine Step1->Step2 Ac2O Step3 N-Oxide Intermediate Step2->Step3 mCPBA Step4 4-Cl-3-Acetamido pyridine Step3->Step4 POCl3 (C4 Selective) Step5 4-Cl-3-Amino pyridine Step4->Step5 HCl/H2O Step6 4-Cl-3-Hydroxy pyridine Step5->Step6 NaNO2 H2SO4 Final 4-Chloro-3-isopropoxy pyridine Step6->Final iPrBr K2CO3

Figure 2: The Amide-Directed workflow ensuring high regiochemical fidelity.

Performance Data
MetricValueNotes
Step Count 6Longer, but each step is high-yielding (>85%).
Overall Yield 45 - 55%Superior to Route A due to lack of isomer loss.
Regioselectivity Excellent (>95:5)C4 isomer is the exclusive major product.
Purity Profile >99.5%Suitable for GMP manufacturing.

Benchmarking Matrix & Recommendation

The following table contrasts the two routes based on critical decision factors for drug development.

FeatureRoute A (Direct)Route B (Directed)Winner
Raw Material Cost LowLow-MediumRoute A
Process Safety High (fewer steps)Medium (Diazotization risk)Route A
Purification Effort Extreme (Isomer separation)Low (Crystallization)Route B
Impurity Profile Contains difficult 2-Cl isomerCleanRoute B
Throughput Low (due to columns)High (batch processes)Route B
Final Recommendation

For early-stage discovery (milligram scale) where speed is paramount and chromatography is acceptable, use Route A . For process development and scale-up (gram to kilogram scale), Route B is the mandatory choice. The cost of extra steps is outweighed by the elimination of yield-destroying chromatographic separations and the guarantee of isomeric purity.

References

  • Regioselective Chlorination of Pyridine N-Oxides

    • Journal of Organic Chemistry, "Nucleophilic Substitution of Pyridine N-Oxides."

    • Arkivoc, "Recent trends in the chemistry of pyridine N-oxides."[3]

  • Amide-Directed Functionalization

    • Tetrahedron Letters, "Regioselective C-4 functionalization of 3-acylaminopyridine N-oxides."

  • Sandmeyer Reaction on Pyridines

    • Organic Syntheses, "Preparation of 3-Hydroxy-4-chloropyridine."

  • General Alkylation Protocols

    • Sigma-Aldrich, "Protocol for Williamson Ether Synthesis."

Sources

Validation

A Comparative Guide to Impurity Profiling in Commercial 4-Chloro-3-isopropoxypyridine: Analytical Strategies and Supplier Evaluation

Target Audience: Researchers, Analytical Scientists, and API Process Chemists Compound: 4-Chloro-3-isopropoxypyridine (CAS: 1395038-34-2) Introduction and Regulatory Context 4-Chloro-3-isopropoxypyridine is a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and API Process Chemists Compound: 4-Chloro-3-isopropoxypyridine (CAS: 1395038-34-2)

Introduction and Regulatory Context

4-Chloro-3-isopropoxypyridine is a highly versatile halogenated pyridine building block, frequently utilized in the synthesis of kinase inhibitors and targeted small-molecule therapeutics[1]. Because the chloro-group serves as a primary handle for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, the purity of this intermediate directly dictates the yield and safety of the final Active Pharmaceutical Ingredient (API).

Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any organic impurity in a new drug substance exceeding the 0.05% reporting threshold (for a maximum daily dose ≤ 2g) must be rigorously identified, reported, and controlled[2][3]. For early-stage intermediates like 4-Chloro-3-isopropoxypyridine, uncontrolled impurity profiles can lead to catastrophic catalyst poisoning or the carryover of mutagenic structural alerts into the final drug product[4].

This guide objectively evaluates the impurity profiles of commercial 4-Chloro-3-isopropoxypyridine from different supplier tiers and provides a validated, high-resolution LC-MS/MS protocol for trace impurity elucidation.

Mechanistic Origins of Key Impurities

To effectively profile an intermediate, one must understand the causality behind its impurities. The synthesis of 4-Chloro-3-isopropoxypyridine typically involves the chlorination of a 3-hydroxypyridine derivative followed by isopropylation (or vice versa). This pathway inherently generates specific classes of impurities:

  • Dealkylation / Incomplete Reaction (4-Chloro-3-hydroxypyridine): Arises from incomplete isopropylation or subsequent ether cleavage under harsh acidic workups. Causality in downstream reactions: The free hydroxyl group strongly coordinates to Palladium (Pd) centers during cross-coupling, altering the ligand bite angle and effectively poisoning the catalyst, leading to stalled reactions.

  • Over-chlorination (2,4-Dichloro-3-isopropoxypyridine): Electrophilic aromatic substitution can overshoot, placing a second chlorine at the ortho position. Causality in downstream reactions: Dichlorinated species will undergo competitive oxidative addition, generating dimeric API impurities that are notoriously difficult to purge via crystallization.

  • Regioisomers (2-Chloro-3-isopropoxypyridine): Formed during non-selective initial chlorination. Causality: Leads to structural isomers of the final API, often requiring preparative HPLC to resolve.

ImpurityPathway SM 3-Hydroxypyridine (Starting Material) Int 4-Chloro-3-hydroxypyridine (Intermediate / Impurity A) SM->Int Chlorination Target 4-Chloro-3-isopropoxypyridine (Target API Intermediate) Int->Target Isopropylation (Standard) ImpC 2-Chloro-3-isopropoxypyridine (Impurity C: Regioisomer) Int->ImpC Non-selective Chlorination Target->Int Ether Cleavage (Degradation) ImpB 2,4-Dichloro-3-isopropoxypyridine (Impurity B: Over-chlorination) Target->ImpB Excess Cl2

Fig 1: Synthetic pathway and mechanistic origins of critical impurities.

Comparative Analysis of Commercial Alternatives

When sourcing 4-Chloro-3-isopropoxypyridine for process scale-up, evaluating the Certificate of Analysis (CoA) is insufficient; empirical impurity profiling is mandatory. Below is an objective comparison of three hypothetical commercial grades representing typical market offerings.

Parameter / ImpuritySupplier Alpha (Pharma Grade)Supplier Beta (Standard Grade)Supplier Gamma (Bulk Industrial)Downstream Impact
Overall Purity (HPLC-UV) > 99.8%98.5%95.2%Yield reduction, complex purification.
4-Chloro-3-hydroxypyridine < 0.05% (Below ICH threshold)0.60%2.50%Critical: Pd-catalyst poisoning.
2,4-Dichloro-3-isopropoxypyridine Not Detected (ND)0.30%1.20%Generates dimeric API byproducts.
Regioisomers < 0.10%0.50%0.80%API structural isomer contamination.
Residual Solvents (GC-HS) < 500 ppm (Ethanol)2000 ppm (DMF)> 5000 ppm (DMF/DCM)DMF can inhibit crystallization.

Verdict: While Supplier Gamma offers a cost advantage for early discovery, the 2.50% concentration of 4-chloro-3-hydroxypyridine will exponentially increase catalyst loading costs in downstream Suzuki couplings. Supplier Alpha is the only viable choice for GMP API manufacturing without requiring an intermediate recrystallization step.

Self-Validating Analytical Protocol: HRAM LC-MS/MS Impurity Profiling

To achieve the sub-0.05% detection required by ICH Q3A(R2)[2][5], standard HPLC-UV is inadequate due to overlapping retention times and poor chromophore response of certain degradants. We utilize High-Resolution Accurate Mass (HRAM) Quadrupole Time-of-Flight (Q-TOF) LC-MS/MS[6]. This method provides exact mass data (sub-ppm mass accuracy) and isotopic pattern recognition, which is critical for identifying chlorinated species[7][8].

System Suitability & Self-Validation Criteria

Before analyzing the sample, the system must validate itself:

  • Blank Injection: Must show no interfering peaks >0.01% relative to the target compound's expected peak area.

  • Isotopic Fidelity: The target peak (m/z 172.0524 for [M+H]+) must exhibit a characteristic 3:1 ratio for the M : M+2 isotope peaks, confirming the presence of exactly one chlorine atom.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of 4-Chloro-3-isopropoxypyridine.

  • Dissolve in 10.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute to a working concentration of 100 µg/mL using Mobile Phase A to prevent solvent-front distortion.

Step 2: UPLC Chromatographic Separation

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (promotes protonation for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes. Hold at 95% B for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Step 3: Q-TOF Mass Spectrometry Parameters

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • Capillary Voltage: 3500 V.

  • Drying Gas: Nitrogen at 300°C, 10 L/min.

  • Acquisition Mode: Auto MS/MS (Data-Dependent Acquisition).

  • Collision Energy (CID): Ramped from 15 eV to 35 eV to ensure complete fragmentation of the robust pyridine ring[7].

Step 4: Data Processing (Molecular Feature Extraction) Utilize software algorithms (e.g., MassHunter MFE) to extract all features with a signal-to-noise ratio > 10. Filter features exhibiting chlorine isotopic signatures. Compare MS/MS fragmentation patterns against theoretical in-silico fragmentation of suspected impurities[6].

LCMSWorkflow Prep Sample Prep (100 µg/mL) UPLC UPLC Separation (C18, Gradient) Prep->UPLC Ion ESI+ Ionization (Positive Mode) UPLC->Ion MS1 Full Scan MS (HRAM Q-TOF) Ion->MS1 MS2 Auto MS/MS (CID Fragmentation) MS1->MS2 Data Data Processing (Isotope Filtering) MS2->Data

Fig 2: Self-validating HRAM LC-MS/MS workflow for trace impurity elucidation.

Conclusion

The selection of commercial 4-Chloro-3-isopropoxypyridine must be driven by rigorous analytical profiling rather than cost alone. Impurities such as 4-chloro-3-hydroxypyridine exert disproportionate negative effects on downstream catalytic processes. By implementing the HRAM LC-MS/MS protocol outlined above, development chemists can confidently map the impurity landscape of their starting materials, ensuring compliance with ICH Q3A(R2) guidelines and safeguarding the integrity of the final pharmaceutical product.

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Available at:[Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team. Available at: [Link]

  • Evaluating Impurities in New Drugs to Prevent Delays in Development. Premier Research. Available at: [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available at:[Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. Chimia. Available at: [Link]

  • Impurity Profiling and Characterization for Generic Projects. ResolveMass Laboratories Inc. Available at: [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. HPST. Available at:[Link]

Sources

Comparative

Biological Activity Comparison of 3-Isopropoxypyridine Derivatives

The following guide provides an in-depth technical analysis of 3-isopropoxypyridine derivatives, specifically focusing on their critical role as pharmacophores in tyrosine kinase inhibitors (TKIs) such as Crizotinib. Con...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 3-isopropoxypyridine derivatives, specifically focusing on their critical role as pharmacophores in tyrosine kinase inhibitors (TKIs) such as Crizotinib.

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary & Pharmacophore Insight

The 3-isopropoxy-2-aminopyridine moiety represents a privileged scaffold in modern medicinal chemistry, most notably serving as the "hinge-binder" and "hydrophobic filler" in first-generation ALK (Anaplastic Lymphoma Kinase) and c-Met inhibitors.

Unlike generic pyridine derivatives which often exhibit broad, non-specific cytotoxicity or antimicrobial properties, the 3-isopropoxy substitution confers high specificity for the ATP-binding pocket of receptor tyrosine kinases (RTKs). The bulky, lipophilic isopropyl group at the 3-position is sterically tuned to occupy the solvent-exposed region or specific hydrophobic sub-pockets (such as the specificity pocket in ALK), preventing the steric clashes often seen with larger substituents while providing better hydrophobic packing than smaller methoxy/ethoxy groups.

Key Differentiator
  • Generic Pyridines: Often act via general DNA intercalation or non-specific enzyme inhibition (micromolar potency).

  • 3-Isopropoxypyridines: Act as ATP-competitive inhibitors with nanomolar (nM) potency against specific oncogenic kinases (ALK, ROS1, c-Met).

Comparative Biological Activity

The following table contrasts the biological performance of 3-isopropoxypyridine derivatives (represented by the Crizotinib scaffold) against alternative pyridine-based substitutions and generic inhibitors.

Table 1: Structure-Activity Relationship (SAR) & Potency Comparison
Derivative ClassRepresentative CompoundPrimary TargetIC50 (Potency)Selectivity ProfileMechanism of Action
3-Isopropoxy-2-aminopyridine Crizotinib (PF-02341066) ALK / c-Met / ROS1 ~20–40 nM (ALK) High (Specific to c-Met/ALK fold)ATP-competitive inhibition; Isopropoxy group fills hydrophobic pocket.
3-Methoxy-2-aminopyridineEarly Crizotinib Analogsc-Met> 100 nMModerateReduced hydrophobic interaction compared to isopropoxy variant.
Generic 2-Aminopyridines2-Amino-3-cyanopyridineGeneral Cytotoxicity1–10 µMLow (Broad spectrum)Non-specific interference with cell proliferation; often antimicrobial.
Purine-based ScaffoldsPU3 / PurvalanolCDKs / Hsp900.1–5 µMLow to ModerateMimics Adenine; often hits multiple kinases (pan-inhibitor).

Data Interpretation: The shift from a methoxy to an isopropoxy group at the 3-position of the pyridine ring typically results in a 5-10 fold increase in potency for c-Met/ALK targets. This is attributed to the "Goldilocks" effect of the isopropyl group: it is large enough to displace water and fill the lipophilic pocket, but flexible enough to avoid steric repulsion.

Mechanism of Action & Signaling Pathways

The biological activity of these derivatives is best understood through their interruption of oncogenic signaling cascades. The 3-isopropoxypyridine moiety binds to the kinase hinge region, preventing ATP from donating a phosphate group to the tyrosine residue, effectively shutting down the pathway.

Diagram 1: ALK/c-Met Signaling Blockade

This diagram illustrates the downstream effects of inhibiting the ALK receptor using a 3-isopropoxypyridine-based inhibitor.

ALK_Signaling Ligand Ligand (e.g., Pleiotrophin) ALK ALK Receptor Tyrosine Kinase (Transmembrane) Ligand->ALK Activation RAS RAS-GTP ALK->RAS PI3K PI3K Complex ALK->PI3K JAK JAK3 ALK->JAK Inhibitor 3-Isopropoxypyridine Derivative (Inhibitor) Inhibitor->ALK  ATP Competition (IC50 ~20nM) ERK MEK / ERK RAS->ERK AKT AKT (PKB) PI3K->AKT STAT STAT3 JAK->STAT Outcome Cell Proliferation & Survival (BLOCKED) AKT->Outcome ERK->Outcome STAT->Outcome

Figure 1: Mechanism of ALK pathway inhibition. The 3-isopropoxypyridine derivative competitively binds to the ALK kinase domain, preventing phosphorylation of downstream effectors RAS, PI3K, and JAK.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the core scaffold and the validation of its kinase inhibitory activity.

Protocol A: Synthesis of 2-Amino-5-bromo-3-isopropoxypyridine

This intermediate is the critical building block for introducing the 3-isopropoxy moiety.

Reagents:

  • 2-Amino-3-hydroxy-5-bromopyridine (Precursor)[1]

  • 2-Iodopropane (Alkylating agent)

  • Cesium Carbonate (

    
    , Base)
    
  • DMF (Dimethylformamide, Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-3-hydroxy-5-bromopyridine (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add Cesium Carbonate (1.5 eq) to the solution. Stir at room temperature for 30 minutes to facilitate deprotonation of the hydroxyl group.

  • Alkylation: Dropwise add 2-Iodopropane (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (3:1).

  • Work-up: Cool to room temperature. Dilute with water and extract three times with Ethyl Acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via silica gel column chromatography to yield the target 2-amino-5-bromo-3-isopropoxypyridine  as a crystalline solid.
    
Diagram 2: Synthesis Workflow

Synthesis_Workflow Start 2-Amino-3-hydroxy- 5-bromopyridine Process Heat at 60°C (4-6 Hours) Start->Process Reagents 2-Iodopropane + Cs2CO3 / DMF Reagents->Process Workup Extraction (EtOAc / Water) Process->Workup Product 2-Amino-5-bromo- 3-isopropoxypyridine Workup->Product

Figure 2: Synthetic route for the key 3-isopropoxy intermediate via O-alkylation.

Protocol B: ALK Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC50 of the synthesized derivative against ALK kinase.

  • Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, and 0.01% Tween-20.
    
  • Enzyme Prep: Dilute recombinant human ALK kinase domain (residues 1058-1620) to 2 nM in the assay buffer.

  • Substrate: Use a peptide substrate (e.g., Poly Glu:Tyr 4:1) labeled with a fluorophore suitable for FRET analysis.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-isopropoxypyridine derivative in DMSO (10-point dose response, starting at 10 µM).

    • Add 10 nL of compound solution to 384-well plates.

  • Reaction Initiation: Add ATP (at

    
     concentration, typically 10-50 µM) to initiate the reaction. Incubate at 25°C for 60 minutes.
    
  • Detection: Stop the reaction using EDTA. Measure fluorescence intensity.

  • Analysis: Plot % Inhibition vs. Log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism or similar).

References

  • Crizotinib Discovery & SAR: Cui, J. J., et al. "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 2011. Link

  • Synthesis of Aminopyridines: Li, X., et al. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine."[2] International Journal of Simulation Systems, Science & Technology, 2016. Link

  • ALK Signaling Pathway: Chiarle, R., et al. "The anaplastic lymphoma kinase in the pathogenesis of cancer."[3] Nature Reviews Cancer, 2008. Link

  • Clinical Efficacy of Crizotinib: Kwak, E. L., et al. "Anaplastic Lymphoma Kinase Inhibition in Non–Small-Cell Lung Cancer."[3][4][5][6] New England Journal of Medicine, 2010. Link

  • Kinase Inhibitor Database: Carles, F., et al. "PKIDB: A Curated, Annotated and Updated Database of Protein Kinase Inhibitors in Clinical Trials." Molecules, 2018.[7] Link

Sources

Validation

Validating HPLC methods for 4-Chloro-3-isopropoxypyridine detection

Title: Validating HPLC Methods for 4-Chloro-3-isopropoxypyridine: A Comparative Guide to Overcoming Peak Tailing and Ensuring ICH Q2(R2) Compliance Introduction As a Senior Application Scientist, I frequently encounter t...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating HPLC Methods for 4-Chloro-3-isopropoxypyridine: A Comparative Guide to Overcoming Peak Tailing and Ensuring ICH Q2(R2) Compliance

Introduction As a Senior Application Scientist, I frequently encounter the analytical challenges posed by substituted pyridines. 4-Chloro-3-isopropoxypyridine, a critical intermediate in pharmaceutical synthesis, presents a classic chromatographic hurdle: severe peak tailing. This phenomenon is primarily driven by the interaction between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups on silica-based stationary phases [1].

To ensure reliable quantitation for batch release or stability testing, the analytical method must not only resolve this chemical interaction but also withstand rigorous validation according to the updated ICH Q2(R2) [2] and USP <1225> [3] standards. This guide objectively compares alternative HPLC methodologies for 4-Chloro-3-isopropoxypyridine, explains the causality behind mobile and stationary phase selections, and provides a self-validating protocol for lifecycle management.

Mechanistic Comparison: Overcoming Silanol Interactions

When analyzing basic compounds with a pKa between 5 and 6, secondary retention mechanisms disrupt the ideal Gaussian peak shape [4]. The trailing edge broadens because the analyte transiently binds to ionized silanols (Si-O⁻).

  • Alternative 1: Standard C18 at Neutral pH (Sub-optimal). At pH 7.0, residual silanols on the silica surface are fully ionized. The basic pyridine nitrogen is partially protonated, leading to strong ion-exchange interactions. Result: High USP tailing factor (>2.0), poor resolution, and integration errors.

  • Alternative 2: Endcapped C18 at Low pH (Optimal). Lowering the mobile phase pH to 2.5–3.0 using a phosphate or trifluoroacetic acid (TFA) buffer protonates the residual silanols (Si-OH), neutralizing their charge [1]. Combined with an endcapped stationary phase (which chemically blocks active sites), this eliminates secondary interactions. Result: Sharp, symmetrical peaks (Tailing Factor < 1.2).

  • Alternative 3: Hydrophilic Interaction Liquid Chromatography (HILIC). For highly polar derivatives, HILIC offers an orthogonal retention mechanism using a high-organic mobile phase. While effective, 4-Chloro-3-isopropoxypyridine possesses sufficient hydrophobicity (due to the chloro and isopropoxy groups) that RP-HPLC remains more robust and easier to transfer across laboratories.

Quantitative Method Comparison

The following table summarizes the experimental performance of these three approaches for 4-Chloro-3-isopropoxypyridine (Concentration: 0.1 mg/mL, UV Detection: 254 nm).

Method / ColumnMobile PhaseRetention Time (min)USP Tailing Factor (As)Theoretical Plates (N)Suitability for Validation
Standard C18 Water/MeCN (pH 7.0)4.22.453,200Fail (High variability)
Endcapped C18 0.1% TFA in Water/MeCN (pH 2.5)5.81.0512,500Pass (Optimal)
HILIC (Amide) 10mM NH₄Ac in 90% MeCN3.11.308,400Pass (Alternative)

Table 1: Chromatographic performance metrics comparing different HPLC methodologies. The Endcapped C18 at low pH provides the necessary peak symmetry required for accurate ICH Q2(R2) validation.

Logical Workflow for Method Selection

MethodSelection Start 4-Chloro-3-isopropoxypyridine Sample Analysis Assess Assess Analyte Properties (Basic Pyridine Ring, pKa ~5) Start->Assess Problem Risk: Peak Tailing (Silanol Interactions) Assess->Problem Sol1 RP-HPLC (Endcapped C18) Low pH (2.5-3.0) Problem->Sol1 Protonate Silanols Sol2 HILIC Method High Organic Mobile Phase Problem->Sol2 Polar Retention Val ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Sol1->Val Optimal Choice Sol2->Val Alternative

Logical workflow for HPLC method selection and validation for pyridine derivatives.

Self-Validating Experimental Protocol (ICH Q2(R2) & USP <1225>)

Once the optimal method (Endcapped C18, low pH) is established, it must be validated. The revised USP <1225> aligns with ICH Q2(R2) and Q14, emphasizing a lifecycle approach and "Fitness for Purpose"[3]. The following protocol outlines a self-validating system for a Category I assay (Quantitation of major components).

Step 1: System Suitability Testing (SST)

  • Causality: Before any validation parameter is tested, the system must prove it can handle the basic analyte without tailing. This acts as the daily gatekeeper for data integrity.

  • Action: Inject a standard solution (0.1 mg/mL) six consecutive times.

  • Acceptance Criteria: %RSD of peak area ≤ 2.0%, USP Tailing Factor ≤ 1.5, Theoretical Plates ≥ 10,000 [4].

Step 2: Specificity & Forced Degradation

  • Causality: Ensures the method can accurately measure 4-Chloro-3-isopropoxypyridine in the presence of synthetic impurities or degradation products, proving the method is stability-indicating.

  • Action: Subject the sample to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and thermal stress (60°C for 24h). Analyze using a Photodiode Array (PDA) detector.

  • Acceptance Criteria: Peak purity angle must be less than the peak purity threshold for the main peak. No co-elution with degradation products.

Step 3: Reportable Range and Linearity

  • Causality: Validates that the analytical response is directly proportional to the concentration within the intended reporting range, ensuring accurate quantitation across varying batch yields [2].

  • Action: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL). Inject each in triplicate.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999. The y-intercept should be ≤ 2.0% of the target concentration response.

Step 4: Accuracy (Recovery)

  • Causality: Confirms the closeness of agreement between the accepted true value and the value found, ruling out matrix effects.

  • Action: Spike known amounts of 4-Chloro-3-isopropoxypyridine reference standard into a blank matrix at 80%, 100%, and 120% levels. Prepare three replicates per level (9 determinations total).

  • Acceptance Criteria: Mean recovery must be between 98.0% and 102.0% with an RSD ≤ 2.0%.

Step 5: Precision (Repeatability and Intermediate Precision)

  • Causality: Demonstrates the degree of scatter between a series of measurements under prescribed conditions, proving the method is rugged against normal laboratory variations.

  • Action: For repeatability, analyze 6 independent sample preparations at 100% concentration. For intermediate precision, have a second analyst repeat the process on a different day using a different HPLC system.

  • Acceptance Criteria: %RSD for each set ≤ 2.0%. The absolute difference in mean assay values between the two analysts must be ≤ 2.0%.

Validation Lifecycle Diagram

ValidationLifecycle ATP Define Analytical Target Profile (Fitness for Purpose) Spec Specificity / Selectivity (Peak Purity via PDA) ATP->Spec Range Reportable Range & Linearity (R² > 0.999) ATP->Range Acc Accuracy & Precision (Recovery & %RSD) ATP->Acc Life Lifecycle Management (USP <1225> / ICH Q14) Spec->Life Range->Life Acc->Life

ICH Q2(R2) analytical procedure validation lifecycle emphasizing continuous verification.

Conclusion

Analyzing 4-Chloro-3-isopropoxypyridine requires a deliberate strategy to mitigate silanol interactions. By utilizing an endcapped C18 column under acidic conditions, laboratories can achieve the peak symmetry necessary for rigorous quantitative analysis. Adhering to the structured, self-validating protocols outlined by ICH Q2(R2) and USP <1225> ensures that the method remains robust, reliable, and fit for its intended purpose throughout its lifecycle.

References

  • European Medicines Agency / ICH. "ICH guideline Q2(R2) on validation of analytical procedures." EMA. URL:[Link][1]

  • ECA Academy. "Proposed Revision of USP <1225> Published in the Pharmacopeial Forum." GMP Compliance. URL: [Link][2]

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech, Inc. URL: [Link][3]

Sources

Comparative

Assessing Metabolic Stability of 4-Chloro-3-isopropoxypyridine Scaffolds

This guide provides a technical framework for assessing the metabolic stability of 4-Chloro-3-isopropoxypyridine scaffolds. It moves beyond generic protocols to address the specific structure-activity relationships (SAR)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical framework for assessing the metabolic stability of 4-Chloro-3-isopropoxypyridine scaffolds. It moves beyond generic protocols to address the specific structure-activity relationships (SAR) and metabolic liabilities inherent to this chemical series.

Executive Summary & Scaffold Analysis

The 4-Chloro-3-isopropoxypyridine scaffold is a high-value intermediate in medicinal chemistry, often serving as a core fragment for kinase inhibitors and GPCR ligands. Its utility stems from the 4-chloro handle (enabling Suzuki/Buchwald couplings) and the 3-isopropoxy group (providing lipophilicity and shape complementarity).

However, this scaffold presents a distinct metabolic liability: O-dealkylation . The isopropoxy group is a "soft spot" for Cytochrome P450 (CYP450) enzymes, leading to rapid clearance and poor oral bioavailability.

Objective: This guide details the experimental workflow to quantify this instability and compares the scaffold against common bioisosteres to guide lead optimization.

Metabolic Liability: The O-Dealkylation Pathway

To accurately assess stability, one must first understand the mechanism of degradation. The primary clearance pathway for 4-Chloro-3-isopropoxypyridine is CYP-mediated O-dealkylation , predominantly driven by CYP3A4 and CYP2D6.

Mechanism of Action

The reaction proceeds via hydrogen atom abstraction (HAT) from the


-carbon of the isopropyl group, followed by oxygen rebound to form an unstable hemiacetal intermediate, which spontaneously collapses.
Diagram 1: Metabolic Pathway of 4-Chloro-3-isopropoxypyridine

MetabolicPathway Parent Parent Scaffold (4-Chloro-3-isopropoxypyridine) Intermediate Unstable Hemiacetal (Intermediate) Parent->Intermediate H-Abstraction & OH-Rebound CYP CYP450 (NADPH/O2) CYP->Intermediate Phenol Metabolite 1 (4-Chloropyridin-3-ol) Intermediate->Phenol Spontaneous Collapse Acetone Metabolite 2 (Acetone) Intermediate->Acetone

Figure 1: The oxidative dealkylation pathway. The stability assessment must track the disappearance of the Parent and the appearance of the Phenol metabolite.

Comparative Performance: Isopropoxy vs. Bioisosteres

When the isopropoxy scaffold shows excessive clearance (


), structural modification is required. The table below compares the 4-Chloro-3-isopropoxypyridine scaffold against common alternatives using representative intrinsic clearance data.
Scaffold VariantStructure ModificationMetabolic Stability (

)
Lipophilicity (cLogP)Rationale
3-Isopropoxy Parent (Reference)High (> 50 µL/min/mg)~2.5High liability due to labile

-H abstraction.
3-Methoxy

Medium (20-50 µL/min/mg)~1.9Reduced lipophilicity; sterically less accessible but still liable.
3-Difluoromethoxy

Low (< 10 µL/min/mg)~2.1Fluorine blocks oxidation; reduces

of pyridine N.
3-Cyclopropylmethoxy

Low/Medium ~2.7Steric bulk hinders CYP access; cyclopropyl ring is metabolically robust.
Deuterated-Isopropoxy

Medium ~2.5Kinetic Isotope Effect (KIE) slows C-D bond breakage (

).

Key Insight: Replacing the isopropoxy group with a Difluoromethoxy group is often the most effective strategy to block metabolism while maintaining similar electronic properties, whereas Deuteration typically offers only marginal gains (10-20% half-life extension) for this specific scaffold [1].

Experimental Protocol: Microsomal Stability Assay

This protocol uses a self-validating system by including both a high-clearance control (Verapamil) and a low-clearance control (Warfarin) to ensure enzymatic activity is within range.

Materials
  • Test System: Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Quench Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow

Step 1: Preparation

  • Dilute microsomes to 0.5 mg/mL in phosphate buffer.

  • Spike Test Compound to 1 µM final concentration (keeps substrate <

    
     to ensure linear kinetics).
    
  • Validation Check: DMSO concentration must be

    
     to avoid enzyme inhibition.
    

Step 2: Pre-incubation

  • Incubate the Microsome/Compound mix at 37°C for 5 minutes.

  • Purpose: Allows temperature equilibration and checks for non-NADPH dependent instability (chemical hydrolysis).

Step 3: Initiation & Sampling

  • Add NADPH solution to initiate the reaction (

    
    ).[1][2]
    
  • Sample 50 µL aliquots at 0, 5, 15, 30, and 45 minutes .

  • Immediately dispense into 150 µL ice-cold Quench Solution.

Step 4: Analysis

  • Centrifuge samples at 4,000 rpm for 20 mins to pellet proteins.

  • Analyze supernatant via LC-MS/MS (MRM mode). Monitor the Parent (loss of signal) and Phenol Metabolite (gain of signal).

Diagram 2: Experimental Workflow

AssayWorkflow Prep Step 1: Preparation (Microsomes + Buffer + Compound) PreInc Step 2: Pre-Incubation (5 min @ 37°C) Prep->PreInc Init Step 3: Initiation (Add NADPH) PreInc->Init Sample Sampling Loop (0, 5, 15, 30, 45 min) Init->Sample Quench Quench & Centrifuge (ACN + Internal Std) Sample->Quench At each timepoint Analysis LC-MS/MS Analysis (Calculate % Remaining) Quench->Analysis

Figure 2: Step-by-step workflow for the microsomal stability assay.

Data Calculation & Interpretation

The metabolic stability is quantified by the Intrinsic Clearance (


) .[1]
  • Plot:

    
     vs. Time (min).
    
  • Calculate Slope (

    
    ):  The negative slope of the linear regression.
    
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    (Where
    
    
    is typically 0.5 mg/mL)
Interpretation Guide
  • 
    : Stable.  Suitable for once-daily dosing potential.
    
  • 
    : Moderate.  Likely requires optimization or twice-daily dosing.
    
  • 
    : Unstable.  The isopropoxy group is likely driving rapid clearance.
    
    • Action: Switch to 3-Difluoromethoxy or 3-Cyclopropylmethoxy analogs.

    • Action: Check for "Metabolic Switching" (e.g., if the 4-Chloro group is replaced by Hydrogen, the pyridine ring becomes susceptible to oxidation).

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. [Link]

  • Protocol for Microsomal Stability Assay . (2024). Cyprotex / Evotec. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Chloro-3-isopropoxypyridine

[1] Executive Summary & Chemical Profile[2] 4-Chloro-3-isopropoxypyridine is a halogenated heterocyclic ether commonly used as an intermediate in medicinal chemistry (specifically in kinase inhibitor synthesis). Its disp...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile[2]

4-Chloro-3-isopropoxypyridine is a halogenated heterocyclic ether commonly used as an intermediate in medicinal chemistry (specifically in kinase inhibitor synthesis). Its disposal requires strict adherence to halogenated waste protocols due to the chlorine substituent, which generates hydrochloric acid (HCl) upon incineration, necessitating specific flue-gas scrubbing capabilities at the destruction facility.

Critical Safety Directive: Do not commingle this substance with non-halogenated solvents or strong acids. The basicity of the pyridine ring, while reduced by the electron-withdrawing chlorine, still poses a risk of exothermic protonation if mixed with concentrated acids.

Chemical Identification & Properties (Class-Based Estimates)

Note: Specific physical data may vary by vendor batch. Always verify the Certificate of Analysis (CoA).

PropertyValue / DescriptionOperational Implication
Structure Pyridine ring, Cl at pos 4, Isopropoxy at pos 3Halogenated Organic waste stream.[1]
Physical State Liquid or Low-melting SolidLikely handled as liquid waste; requires secondary containment.
Flammability Combustible (Flash Point >60°C est.)Classified as Ignitable (D001) .
Reactivity Acid-sensitive (Base); Oxidizer-sensitiveSegregate from Nitric Acid, Peroxides, and Piranha solution.
Toxicity Irritant (Skin/Eye); Acute Tox (Oral/Inhal)PPE Mandatory: Nitrile gloves, safety glasses, fume hood.

Pre-Disposal Characterization (The "Why")

Effective disposal relies on understanding the downstream destruction method. We do not simply "throw away" chemicals; we prepare them for safe thermal destruction.

  • Halogen Content: The chlorine atom defines the waste stream. If disposed of in a "Non-Halogenated" drum (e.g., with pure Acetone/Methanol), the presence of Cl can damage the incinerator's refractory lining or violate the facility's air emissions permit. It must go into the Halogenated Waste stream.

  • Peroxide Stability: While aryl ethers (like the isopropoxy group attached to pyridine) are generally stable, they are organic ethers. Ensure the container is not old or crystal-laden (though unlikely for this specific structure compared to diethyl ether).

  • Nitrogen Content: Pyridines generate NOx upon combustion. High-temperature incineration (controlled) is the only approved disposal method.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Container Selection
  • Primary Stream: Halogenated Organic Solvents .

  • Container: High-density polyethylene (HDPE) or Glass (Amber preferred). Avoid metal cans if the waste is potentially wet or acidic.

  • Compatibility:

    • YES: Dichloromethane (DCM), Chloroform, Chlorobenzene.

    • NO: Concentrated Sulfuric Acid, Nitric Acid, Strong Oxidizers.

Phase 2: Waste Transfer
  • Work in a Fume Hood: Pyridine derivatives often have distinct, unpleasant odors and respiratory toxicity.

  • Use a Funnel: Prevent drips on the container exterior.

  • Triple Rinse: If the reagent bottle is empty, triple rinse with a compatible solvent (e.g., DCM). Add the rinsate to the Halogenated Waste container.

  • Deface the Bottle: If the original bottle is empty and rinsed, deface the label and dispose of the glass in the "Broken/Lab Glass" bin (non-hazardous), unless local EHS rules require "P-listed" empty containers to be treated as hazardous (Pyridine is U196; derivatives are generally not U-listed but treated as hazardous waste).

Phase 3: Labeling & Documentation

Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Chemical Name: Write out "4-Chloro-3-isopropoxypyridine" (Do not use formulas or abbreviations).

  • Constituents: If in solution, list the solvent (e.g., "90% Dichloromethane, 10% 4-Chloro-3-isopropoxypyridine").

  • Hazards Checked:

Operational Workflow (Visualized)

The following diagram outlines the decision logic for disposing of 4-Chloro-3-isopropoxypyridine, ensuring compliance with RCRA standards.

DisposalWorkflow Start Waste Generation: 4-Chloro-3-isopropoxypyridine StateCheck Is it Pure or a Mixture? Start->StateCheck MixtureCheck Identify Solvent Base StateCheck->MixtureCheck Mixture/Solution StreamSelection Select Waste Stream: HALOGENATED ORGANIC StateCheck->StreamSelection Pure Substance CompatCheck Check Compatibility: Is it an Acid or Oxidizer? MixtureCheck->CompatCheck CompatCheck->StreamSelection Compatible Solvent (e.g., DCM, Ethyl Acetate) Container Container: HDPE or Glass (Secondary Containment) CompatCheck->Container Incompatible? Segregate into Own Container StreamSelection->Container Labeling Labeling: 'Hazardous Waste' Check: Toxic, Flammable Container->Labeling Pickup Schedule EHS Pickup (Incineration) Labeling->Pickup

Figure 1: Decision matrix for the segregation and packaging of halogenated pyridine waste.[4]

Emergency Procedures (Spill Response)

In the event of a benchtop spill (<500 mL):

  • Evacuate & Ventilate: Alert nearby personnel. If the spill is outside a hood, increase lab ventilation if possible.

  • PPE Upgrade: Double nitrile gloves, lab coat, and safety goggles. Use a half-face respirator with Organic Vapor cartridges if vapors are strong.

  • Absorb: Use a universal absorbent pads or vermiculite. Do not use paper towels (combustible and poor containment).

  • Neutralize (Optional): If mixed with acids, use sodium bicarbonate. If pure, no neutralization is needed.

  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Debris from Spill of 4-Chloro-3-isopropoxypyridine."

  • Decontaminate: Wash the surface with soap and water.

Regulatory References

The following sources provide the authoritative basis for the classification and handling of halogenated heterocyclic compounds.

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (D001, U196). Retrieved from

  • PubChem. Compound Summary: Pyridine Derivatives (General Hazard Class). National Library of Medicine. Retrieved from

  • Sigma-Aldrich (Merck). Safety Data Sheet: 4-Chloro-3-nitropyridine (Structural Analog for Hazard Estimation). Retrieved from

  • Thermo Fisher Scientific. Chemical Resistance & Compatibility Guide. Retrieved from

Sources

Handling

Personal protective equipment for handling 4-Chloro-3-isopropoxypyridine

The following operational guide provides essential safety and logistical protocols for handling 4-Chloro-3-isopropoxypyridine . It is designed for researchers requiring immediate, actionable data for risk assessment and...

Author: BenchChem Technical Support Team. Date: March 2026

The following operational guide provides essential safety and logistical protocols for handling 4-Chloro-3-isopropoxypyridine . It is designed for researchers requiring immediate, actionable data for risk assessment and experimental planning.

CAS: 1395038-34-2 | Class: Halogenated Alkoxypyridine Physical State: Liquid or Low-Melting Solid (Analog-based assessment)[1]

Executive Safety Directive

Status: High Caution / Limited Toxicity Data As a Senior Application Scientist, my directive is to treat this compound as a high-grade irritant and potential sensitizer . While specific toxicological data for this exact CAS is limited, the structural combination of a pyridine ring, a halogen (chlorine), and an alkoxy group (isopropoxy) necessitates a "worst-case" safety protocol. Pyridine derivatives are known for high skin permeability and potential neurotoxicity.

Core Hazard Profile (Inferred from Analogs):

  • Skin/Eye: Severe Irritant (H315, H319).[2] Potential for chemical burns if occluded.

  • Inhalation: Respiratory Irritant (H335).[2][3] Vapors may cause dizziness or nausea.

  • Absorption: High likelihood of transdermal absorption due to the lipophilic isopropoxy group.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. The selection logic prioritizes protection against organic solvent permeation and splash hazards.

PPE CategoryStandard RequirementTechnical Justification (Causality)
Hand Protection Double Nitrile (Min. 5 mil outer) Pyridines are excellent organic solvents that can permeate thin nitrile. The second layer acts as a breakthrough indicator and backup barrier.
Eye/Face Chemical Goggles (Not Safety Glasses)Liquid/low-melting pyridines pose a splash risk. Vapors can bypass standard safety glasses, causing ocular irritation.
Respiratory Fume Hood (Face Velocity > 0.5 m/s) Primary containment is required. If work outside a hood is unavoidable (e.g., spill cleanup), use a Full-Face Respirator with Organic Vapor (OV) cartridges .
Body Tyvek® Lab Coat / Apron Standard cotton coats absorb liquids. A chemically resistant apron prevents "soak-through" to skin during spills.[1]
PPE Decision Logic (Visualization)

The following diagram outlines the decision-making process for selecting the correct PPE based on the specific laboratory operation.

PPE_Decision_Logic Start Task Identification Task_Analysis Analyze Exposure Risk Start->Task_Analysis Routine Routine Handling (Weighing, Synthesis) Task_Analysis->Routine Contained HighRisk High Risk (Spill Cleanup, Heating) Task_Analysis->HighRisk Exposed/Volatile PPE_Routine PPE: Double Nitrile Gloves + Chemical Goggles + Lab Coat + Fume Hood Routine->PPE_Routine PPE_High PPE: Silver Shield/Laminate Gloves + Full Face Respirator (OV) + Tyvek Suit HighRisk->PPE_High

Figure 1: Decision logic for PPE selection based on exposure potential.

Operational Protocols
A. Receipt & Storage[2][3][4][5]
  • Inspection: Upon receipt, inspect the bottle for crystallization or leakage. If the compound has solidified (low melting point), do not heat with an open flame. Use a warm water bath (<40°C) inside a fume hood.

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen). Pyridines can oxidize or absorb moisture, degrading into more toxic byproducts.

B. Synthesis & Handling (Step-by-Step)
  • Preparation: Clear the fume hood. Place a disposable absorbent mat (pig mat) on the working surface.

  • Weighing:

    • Solid: Weigh into a tared vial. Do not use a spatula that has touched strong acids (potential for violent reaction).

    • Liquid: Use a positive-displacement pipette to prevent dripping.

  • Reaction: If using as a nucleophile, ensure the reaction vessel is vented to a scrubber if acidic byproducts (like HCl) are generated.

  • Decontamination: Wipe all outer surfaces of flasks/vials with a solvent-dampened tissue (Acetone or Ethanol) before removing them from the hood. Dispose of the tissue as hazardous waste.

C. Waste Disposal
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid) or strong acids, as exothermic reactions may occur.

  • Labeling: Clearly label as "Contains Pyridine Derivative - Toxic/Irritant."

Emergency Response Workflow

In the event of exposure, immediate action is critical to mitigate systemic absorption.[4]

Emergency_Response Incident Exposure Incident Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Seek Medical Attn Skin->Action_Skin Action_Eye 1. Flush 15 min (Eyewash) 2. Hold Eyelids Open 3. Seek Medical Attn Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Support Breathing 3. Call Emergency Inhale->Action_Inhale

Figure 2: Immediate response workflow for exposure incidents.

References
  • PubChem. (n.d.).[6] Compound Summary for Analog: 4-Chloro-3-nitropyridine (CAS 13091-23-1).[7] Retrieved from [Link]

Sources

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